3,4-Dihydroxyphenylpyruvic acid
Description
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,10-11H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQFFJFGLSKYIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962409 | |
| Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4228-66-4 | |
| Record name | 3,4-Dihydroxyphenylpyruvic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4228-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxyphenylpyruvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pivotal Role of 3,4-Dihydroxyphenylpyruvic Acid in the Crossroads of Tyrosine Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The metabolism of the amino acid L-tyrosine is a cornerstone of human biochemistry, encompassing pathways critical for energy production, protein synthesis, and the generation of vital neurochemicals and hormones. While the primary catabolic route is well-documented, the roles of specific intermediates remain subjects of intensive investigation. This technical guide provides an in-depth exploration of 3,4-Dihydroxyphenylpyruvic acid (DHPPA), a key keto acid, and its intricate position within the broader landscape of tyrosine metabolism. We will dissect its formation, its metabolic interconversion with L-DOPA, and its significance in both normal physiology and pathological states. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical metabolic juncture.
Overview of L-Tyrosine Metabolism
L-tyrosine, a non-essential amino acid synthesized from phenylalanine, serves as a branching point for multiple critical metabolic pathways.[1] Its fate is largely determined by the cellular context and physiological demands, leading to:
-
Protein Synthesis: Incorporation into polypeptide chains.
-
Catecholamine Synthesis: Conversion to L-DOPA, the precursor for dopamine, norepinephrine, and epinephrine.[1]
-
Thyroid Hormone Synthesis: Iodination to form thyroxine (T4) and triiodothyronine (T3).[1]
-
Melanin Synthesis: Conversion to dopaquinone, the precursor for melanin pigments.
-
Catabolism for Energy: Degradation into fumarate and acetoacetate, which enter the citric acid cycle.[2]
This guide focuses on the catabolic pathway and its intersection with catecholamine metabolism, where this compound (DHPPA) plays a crucial, albeit often overlooked, role.
The Canonical Catabolic Pathway of Tyrosine
The primary route for tyrosine degradation occurs predominantly in the liver.[3] This pathway ensures the disposal of excess tyrosine and contributes to energy production. The initial steps are paramount for preventing the accumulation of toxic intermediates.
The first and rate-limiting step is the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid (4-HPPA), a reaction catalyzed by the enzyme Tyrosine Aminotransferase (TAT) .[3][4][5] This transamination reaction requires α-ketoglutarate as an amino group acceptor.[5]
Subsequently, 4-hydroxyphenylpyruvate dioxygenase (HPPD) , a non-heme iron(II)-dependent enzyme, catalyzes the complex conversion of 4-HPPA to homogentisate.[6][7] This reaction involves decarboxylation, aromatic ring hydroxylation, and a substituent migration.[6] Homogentisate is further metabolized through several steps to ultimately yield fumarate and acetoacetate.
Deficiencies in the enzymes of this pathway lead to a class of inherited metabolic disorders known as tyrosinemias.[8]
Figure 1: The initial steps of the canonical tyrosine catabolic pathway.
This compound (DHPPA): A Key Intermediate
Distinct from the main catabolic intermediate 4-HPPA, This compound (DHPPA) is the α-keto acid analog of L-3,4-dihydroxyphenylalanine (L-DOPA). Its metabolism is intrinsically linked to the synthesis and degradation of catecholamines.
Formation and Metabolic Interconversion
DHPPA exists in a dynamic equilibrium with L-DOPA. It is formed from L-DOPA through the action of a transaminase and, significantly, can be converted back to L-DOPA via the same enzymatic process.[9][10] This bidirectional reaction is of particular interest in neuropharmacology. In rat studies, orally administered DHPPA was shown to be transaminated to L-DOPA, contributing significantly to serum L-DOPA and brain dopamine levels.[9]
This interconversion suggests that DHPPA could serve as a reservoir or alternative source for L-DOPA, potentially influencing dopamine bioavailability in tissues.
Further Metabolic Pathways
Beyond its transamination to L-DOPA, DHPPA has other metabolic fates. Research indicates that DHPPA can act as an inhibitor of DOPA decarboxylase, the enzyme that converts L-DOPA to dopamine.[11] This suggests a potential feedback mechanism where DHPPA could modulate the rate of dopamine synthesis. Furthermore, DHPPA administration has been shown to have an "L-DOPA-sparing effect," increasing the amount of administered L-DOPA that reaches circulation, likely by inhibiting its deamination and decarboxylation.[9][11]
References
- 1. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. 4-Hydroxyphenylpyruvic Acid | Rupa Health [rupahealth.com]
- 3. Tyrosine aminotransferase - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 8. Tyrosinemia, Type II | Newborn Screening [newbornscreening.hrsa.gov]
- 9. Transamination and other metabolic pathways of this compound in rats when simultaneously administered with L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic fate of this compound (DHPP) in rats. I. Specific transformation of DHPP to L-3,4-dihydroxyphenylalanine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound and its triacetylated derivative on DOPA decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
3,4-Dihydroxyphenylpyruvic Acid: A Gut Microbiota-Derived Biomarker at the Host-Metabolism Interface
Technical Guide
Abstract
The human gut microbiota functions as a dynamic endocrine organ, producing a vast arsenal of bioactive metabolites that profoundly influence host physiology. Among these are phenolic acids derived from the microbial metabolism of dietary aromatic amino acids and polyphenols. 3,4-Dihydroxyphenylpyruvic acid (DHPPA), an α-keto acid intermediate in L-DOPA metabolism, and its related compounds, represent a class of metabolites gaining significant attention as potential biomarkers.[1][2] This technical guide provides an in-depth exploration of DHPPA's biochemical origins, its intricate connection to gut microbial activity, its emerging clinical significance, and the rigorous analytical methodologies required for its accurate quantification in biological matrices. This document is intended for researchers, clinicians, and drug development professionals seeking to leverage gut-derived metabolites to understand and modulate the host-microbe axis in health and disease.
Introduction: Deconstructing a Microbial Signal
The metabolic cross-talk between the host and the gut microbiome is a critical determinant of health and disease.[3] Microbial metabolites, small molecules produced by the gut flora, can enter systemic circulation and act as signaling molecules, influencing immune, metabolic, and even neuronal pathways.[4][5] Aromatic amino acids—tyrosine, phenylalanine, and tryptophan—that escape digestion in the upper gastrointestinal tract become primary substrates for microbial fermentation in the colon, leading to a diverse array of phenolic and indolic compounds.[6][7][8]
This compound (DHPPA) is a 2-oxo monocarboxylic acid, specifically an intermediate metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA).[9] It is crucial to distinguish this molecule from the similarly named and often co-metabolized 3,4-dihydroxyphenylpropionic acid (also abbreviated DHPPA in some literature), which is a major microbial metabolite of dietary polyphenols like chlorogenic acid and flavonoids.[10][11][12] This guide will address the broader metabolic pathways that generate these dihydroxyphenyl acids, with a primary focus on the pyruvic acid form and its analytical distinction.
Biochemical Origins: A Tale of Host and Microbe
The presence of DHPPA and related phenolic acids in host biofluids is the result of a synergistic metabolism involving both host enzymes and, critically, the enzymatic machinery of the gut microbiota.
Microbial Metabolism of Aromatic Amino Acids and Polyphenols
The gut microbiome possesses a vast catalog of enzymes that human cells lack, enabling it to break down complex dietary components.
-
Aromatic Amino Acid Catabolism: Gut symbionts, particularly species from the Clostridium genus like Clostridium sporogenes, are adept at metabolizing aromatic amino acids.[5][6] Tyrosine and phenylalanine undergo a series of transformations, including deamination, decarboxylation, and reduction, to produce a family of phenolic acids.[7]
-
Polyphenol Fermentation: Dietary polyphenols, abundant in coffee, tea, whole grains, and fruits, are poorly absorbed in the small intestine.[10][13] In the colon, bacteria hydrolyze these complex molecules and metabolize the resulting phenolic acids. For instance, chlorogenic acid is broken down into caffeic acid, which is then further reduced by microbes to form 3,4-dihydroxyphenylpropionic acid.[11][12]
The following diagram illustrates the generalized microbial pathway leading to the production of dihydroxyphenyl acids from dietary precursors.
Caption: Microbial production of dihydroxyphenyl acids.
Clinical Significance: DHPPA as a Biomarker
The concentration of DHPPA and its analogs in plasma, urine, or feces can serve as a functional readout of the gut microbiome's metabolic activity. Altered levels are being increasingly associated with specific physiological and pathological states.[14][15]
Key Clinical Associations
| Biomarker Association | Clinical Indication / Implication | Supporting Evidence |
| Gut Dysbiosis | Elevated levels of certain phenolic acids, including 3,4-dihydroxyphenylpropionic acid, may indicate an overgrowth of specific bacterial species, such as Clostridia.[10][16] | Studies link high urinary levels to bacterial overgrowth and protein malabsorption. |
| Dietary Intake | Urinary excretion reflects the intake of dietary polyphenols from sources like coffee, tea, and whole grains.[10][12] It is also a biomarker for whole-grain wheat and rye intake.[17] | High levels are observed following consumption of polyphenol-rich foods. |
| Metabolic Health | Higher plasma concentrations of 3-(3,5-Dihydroxyphenyl)-1-propanoic acid (DHPPA), a related metabolite, are inversely associated with the risk of Metabolic Syndrome (MetS).[17] | A case-control study showed lower odds of MetS in individuals with higher plasma DHPPA.[17] |
| Organ Injury | 3,4-dihydroxyphenylpropionic acid has been shown to alleviate hepatic ischemia/reperfusion injury in mice by suppressing macrophage pro-inflammatory responses.[11][18] | Preclinical studies demonstrate a protective effect of the metabolite on liver tissue.[11] |
| Endocrine Disorders | A related microbial catabolite, 3,4-dihydroxyphenylacetic acid (DHPAA), was found to be depleted in patients with Polycystic Ovary Syndrome (PCOS).[19] | Integrative metabolomics and metagenomics identified DHPAA as a potential therapeutic metabolite for PCOS.[19] |
Analytical Framework: From Sample to Signal
Accurate and reproducible quantification of DHPPA is paramount for its validation as a clinical biomarker. This requires robust protocols for sample handling, metabolite extraction, and instrumental analysis, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard.[15][20][21]
Experimental Workflow Overview
The analytical process involves several critical stages, from sample collection to data analysis, each requiring meticulous attention to detail to ensure data integrity.
Caption: General workflow for DHPPA quantification.
Detailed Experimental Protocols
Protocol 1: Fecal Metabolite Extraction
This protocol is adapted from established methods for broad-spectrum metabolite analysis from fecal samples.[22][23][24][25]
Objective: To efficiently extract a wide range of small molecule metabolites, including DHPPA, from a complex fecal matrix.
Materials:
-
Frozen fecal samples (-80°C)
-
Lyophilizer (Freeze-dryer)
-
Bead beater/homogenizer
-
Cold extraction solvent (e.g., 80% Methanol or Ethanol/Phosphate Buffer)
-
Internal standards solution
-
Microcentrifuge tubes
-
High-speed refrigerated centrifuge
Procedure:
-
Sample Preparation:
-
Aliquot approximately 50-100 mg of frozen fecal sample into a pre-weighed tube.
-
Lyophilize the sample until all water is removed (typically 24-48 hours) to obtain a dry, stable powder.
-
Homogenize the lyophilized powder using a bead beater to ensure uniformity.
-
-
Extraction:
-
Weigh approximately 20-50 mg of the homogenized fecal powder into a new 2 mL microcentrifuge tube.
-
Add a pre-chilled (-20°C) extraction solvent at a fixed ratio (e.g., 1:20 w/v). Spike with an appropriate internal standard (e.g., a stable isotope-labeled analog of DHPPA) at a known concentration.
-
Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing.
-
Incubate the sample on ice or at 4°C for 30-60 minutes to precipitate proteins and other macromolecules.
-
-
Clarification:
-
Centrifuge the slurry at high speed (e.g., >15,000 x g) at 4°C for 15-20 minutes.
-
Carefully collect the supernatant, which contains the extracted metabolites, into a new, clean tube.
-
For LC-MS/MS analysis, filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of an appropriate solvent (e.g., 50% Methanol or the initial mobile phase of the LC method).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of DHPPA
This protocol provides a general framework for the quantification of DHPPA using a triple quadrupole mass spectrometer.[20][21][26][27]
Objective: To achieve sensitive and selective quantification of DHPPA in a prepared biological extract.
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
Procedure:
-
Chromatographic Separation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: Develop a gradient to separate DHPPA from isomers and other matrix components. A typical gradient might start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate.
-
Injection Volume: 2-10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds like DHPPA.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Determine the specific precursor-to-product ion transitions for DHPPA and its stable isotope-labeled internal standard. For DHPPA (C₉H₈O₅, MW: 196.16 g/mol ), the precursor ion [M-H]⁻ would be m/z 195.
-
Optimize fragmentation in the collision cell to identify one or two stable, high-intensity product ions (e.g., loss of CO₂ to yield m/z 151).
-
Example Transition (DHPPA): Q1: 195 -> Q3: 151 (Quantifier)
-
Example Transition (Internal Standard): Determined based on the specific labeled analog used.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage to achieve maximum signal intensity for DHPPA.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of a pure DHPPA standard, spiked with the same constant concentration of the internal standard as the samples.
-
Plot the ratio of the DHPPA peak area to the internal standard peak area against the concentration of the standards.
-
Calculate the concentration of DHPPA in the unknown samples by interpolating their peak area ratios onto the calibration curve.
-
Future Perspectives and Conclusion
This compound and its related microbial metabolites stand at a compelling intersection of diet, microbiome function, and host health. While the evidence strongly supports their role as functional biomarkers, several areas require further investigation. Standardizing analytical protocols and establishing definitive clinical reference ranges are critical next steps for translating these findings into diagnostic tools.[28] Furthermore, the potential to modulate the gut microbiota through diet or targeted interventions to alter the production of these bioactive molecules opens exciting therapeutic avenues.[6][29] The continued exploration of DHPPA will undoubtedly deepen our understanding of the intricate chemical dialogue within the gut and its systemic impact on human health.
References
- 1. Effects of this compound and its triacetylated derivative on DOPA decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on the metabolism of L-DOPA in isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gut.bmj.com [gut.bmj.com]
- 4. Gut Microbial Metabolites of Aromatic Amino Acids as Signals in Host-Microbe Interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discover.library.noaa.gov [discover.library.noaa.gov]
- 6. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites | Semantic Scholar [semanticscholar.org]
- 7. Gut Microbial Metabolism of Aromatic Amino Acids Under Chemical and Microbiota Interventions - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C9H8O5 | CID 165198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dihydroxyphenylpropionic Acid (DHPPA) - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peirsoncenter.com [peirsoncenter.com]
- 13. The gut microbiome drives inter- and intra-individual differences in metabolism of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Frontiers | Gut Microbiota Profiling: Metabolomics Based Approach to Unravel Compounds Affecting Human Health [frontiersin.org]
- 16. 4-Hydroxyphenylpyruvic Acid | Rupa Health [rupahealth.com]
- 17. DHPPA, a major plasma alkylresorcinol metabolite reflecting whole-grain wheat and rye intake, and risk of metabolic syndrome: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gut microbial‐derived 3,4‐dihydroxyphenylacetic acid ameliorates reproductive phenotype of polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. LC-MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocol for isolation and analysis of small volatile microbiome metabolites from human or mouse samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Best practices for feces metabolomics - biocrates life sciences gmbh [biocrates.com]
- 24. benchchem.com [benchchem.com]
- 25. medrxiv.org [medrxiv.org]
- 26. agilent.com [agilent.com]
- 27. researchgate.net [researchgate.net]
- 28. esht.nhs.uk [esht.nhs.uk]
- 29. mdpi.com [mdpi.com]
natural sources of 3,4-Dihydroxyphenylpyruvic acid in foods
An In-Depth Technical Guide to the Natural Sources of 3,4-Dihydroxyphenylpyruvic Acid in Foods
Abstract
This compound (DHPPA), a key phenolic acid, is gaining significant attention in the fields of nutrition, pharmacology, and clinical research for its potent antioxidant and anti-inflammatory properties. While not a primary constituent of fresh foods in high concentrations, its presence as a direct component and, more significantly, as a major microbial metabolite of dietary polyphenols, positions it as a crucial biomarker of polyphenol intake and a mediator of their health benefits. This guide provides a comprehensive overview of DHPPA, detailing its natural origins, biosynthetic pathways, and the analytical methodologies required for its accurate quantification in food matrices. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this important compound.
Introduction to this compound (DHPPA)
This compound is an aromatic keto acid characterized by a pyruvic acid side chain attached to a 3,4-dihydroxybenzene (catechol) ring. Its chemical structure is central to its biological activity, particularly its ability to scavenge reactive oxygen species (ROS). DHPPA is an intermediate in the metabolism of the amino acid L-tyrosine. Furthermore, it is a significant catabolite produced by the human gut microbiota following the consumption of various dietary polyphenols, including flavonoids and phenolic acids. Understanding its food-related origins is therefore critical for evaluating the health impact of polyphenol-rich diets.
Biosynthesis and Metabolic Origins of DHPPA
The presence of DHPPA in biological systems is primarily a result of two distinct metabolic routes: endogenous synthesis from amino acids and microbial degradation of complex polyphenols.
Endogenous Plant Biosynthesis
In plants, DHPPA can be formed as an intermediate in the catabolism of tyrosine. While not a major storage compound, it exists in equilibrium with related metabolites. The pathway is a fundamental aspect of aromatic amino acid metabolism.
Microbial Metabolism of Dietary Polyphenols
The most significant source of DHPPA relevant to human health is the metabolic activity of the gut microbiome. Many dietary polyphenols, particularly flavonoids like quercetin, catechin, and proanthocyanidins, are poorly absorbed in the small intestine. Upon reaching the colon, they are extensively transformed by gut bacteria into smaller, more bioavailable phenolic acids, with DHPPA being a prominent metabolite.
For instance, the microbial degradation of quercetin involves the cleavage of its C-ring, leading to the formation of DHPPA and other related phenylpropionic and phenylacetic acids. This biotransformation is critical, as the resulting metabolites like DHPPA are often more readily absorbed into circulation and are believed to be responsible for many of the systemic health benefits attributed to dietary flavonoids.
Below is a diagram illustrating the microbial conversion of the flavonoid Quercetin into DHPPA.
Caption: Microbial conversion of dietary Quercetin to DHPPA in the gut.
Identified Natural Sources and Precursors of DHPPA
While direct quantification of DHPPA in fresh foods is not widely reported, its presence is well-documented in specific processed and fermented products. More importantly, the precursors to DHPPA are abundant across the plant kingdom.
Direct Sources
Some studies have identified DHPPA in specific food items where microbial or enzymatic activity has occurred.
| Food Source | Reported Concentration | Context |
| Lithospermum erythrorhizon Cell Cultures | Detectable Levels | Used in the production of shikonin, a natural dye and pharmaceutical. DHPPA is a metabolite in the biosynthetic pathway. |
| Fermented Soybean Products | Variable | May be present as a result of microbial activity during fermentation. |
Major Dietary Precursors
The most practical approach for researchers is to identify and quantify the dietary precursors that lead to the formation of DHPPA by the gut microbiota.
| Precursor Class | Specific Examples | Common Food Sources |
| Flavonols | Quercetin, Kaempferol | Onions, apples, berries, kale, tea, red wine |
| Flavan-3-ols | Catechin, Epicatechin | Green tea, dark chocolate, grapes, apples, berries |
| Proanthocyanidins | Polymers of (Epi)catechin | Grapes (seeds and skin), apples, berries, cocoa, red wine |
| Hydroxycinnamic Acids | Caffeic Acid | Coffee, blueberries, apples, artichokes |
Analytical Methodology: Quantification of DHPPA in Biological and Food Matrices
Accurate quantification of DHPPA requires robust analytical protocols to handle complex matrices and the compound's potential instability. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or electrochemical detection is the gold standard.
Experimental Protocol: Extraction and HPLC-MS/MS Analysis
This protocol provides a validated workflow for the quantification of DHPPA.
1. Sample Preparation & Extraction: a. Homogenization: Homogenize 1-5 grams of the food sample with an extraction solvent (e.g., 80% methanol with 1% formic acid) to inactivate enzymes and facilitate extraction. b. Sonication & Centrifugation: Sonicate the mixture for 20 minutes in an ice bath, followed by centrifugation at 10,000 x g for 15 minutes at 4°C. c. Supernatant Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more and pool the supernatants. d. Evaporation & Reconstitution: Evaporate the pooled solvent under a stream of nitrogen. Reconstitute the dried extract in a smaller volume of the initial mobile phase for analysis.
2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): a. Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water. b. Loading: Load the reconstituted sample onto the cartridge. c. Washing: Wash with acidified water to remove polar impurities. d. Elution: Elute the phenolic compounds, including DHPPA, with methanol. e. Final Preparation: Evaporate the eluate and reconstitute in the mobile phase for injection.
3. HPLC-MS/MS Analysis: a. Chromatographic System: A reverse-phase HPLC system. b. Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient Elution: A typical gradient might run from 5% to 95% B over 15-20 minutes to resolve DHPPA from other phenolic compounds. f. Mass Spectrometry Detection: Electrospray ionization (ESI) in negative mode. Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
- MRM Transition for DHPPA: Precursor ion (m/z) 197 -> Product ion (m/z) 153 (corresponding to loss of CO2).
The following diagram outlines the analytical workflow.
Caption: Workflow for the extraction and quantification of DHPPA.
Conclusion and Future Directions
This compound is a pivotal molecule at the intersection of diet, microbiology, and human health. While its direct presence in foods is limited, its formation from widely consumed dietary polyphenols underscores the importance of its study. Future research should focus on creating comprehensive databases of DHPPA precursors in various foods and exploring how agricultural practices and food processing techniques can modulate their levels. Further elucidation of the specific gut microbial strains responsible for its production will open new avenues for developing synbiotic approaches to enhance the bioavailability and therapeutic efficacy of dietary polyphenols.
The Nexus of Neurotoxicity: An In-depth Technical Guide to 3,4-Dihydroxyphenylpyruvic Acid (DOPAL) and its Role in Oxidative Stress
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of 3,4-Dihydroxyphenylpyruvic acid (DOPAL), a highly reactive and neurotoxic metabolite of dopamine. We will delve into its metabolic pathways, the intricate mechanisms by which it induces oxidative stress, and its profound implications in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease. This document is designed to serve as a foundational resource, offering not only theoretical insights but also detailed experimental protocols to empower researchers in this critical field.
Introduction: The Catecholaldehyde Hypothesis and the Rise of DOPAL
For decades, the selective vulnerability of dopaminergic neurons in Parkinson's disease has been a central enigma. The "catecholaldehyde hypothesis" posits that a toxic metabolite of dopamine, rather than the neurotransmitter itself, is a key driver of this selective neurodegeneration.[1][2] Emerging evidence has unequivocally identified this compound, more commonly known as DOPAL, as this primary toxic species.[3][4]
DOPAL is significantly more neurotoxic than its precursor, dopamine.[3][5] Its toxicity stems from its dual chemical nature: a reactive aldehyde function and a catechol ring susceptible to oxidation.[3][6] This combination makes DOPAL a potent inducer of oxidative stress, a pathological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[7][8] This guide will dissect the multifaceted relationship between DOPAL and oxidative stress, providing a roadmap for its investigation.
The Metabolic Journey of DOPAL: A Precarious Balance
The intracellular concentration of DOPAL is a tightly regulated process, and its disruption is a critical event in the cascade of neurotoxicity. The metabolism of dopamine to DOPAL and its subsequent detoxification are key areas of study for understanding and potentially mitigating its harmful effects.
Synthesis of DOPAL from Dopamine
Cytosolic dopamine that is not sequestered into synaptic vesicles is a substrate for monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane.[9][10] MAO catalyzes the oxidative deamination of dopamine to form DOPAL.[11][12]
Detoxification Pathways
The primary route for DOPAL detoxification is its oxidation to the far less toxic 3,4-dihydroxyphenylacetic acid (DOPAC) by the enzyme aldehyde dehydrogenase (ALDH).[5][9][13] A minor pathway involves the reduction of DOPAL to 3,4-dihydroxyphenylethanol (DOPET).[14] The efficiency of these detoxification pathways, particularly ALDH activity, is a crucial determinant of intracellular DOPAL levels and, consequently, cellular vulnerability.[9][13]
Diagram: Metabolic Pathway of Dopamine to DOPAL and its Detoxification
Caption: The metabolic fate of dopamine leading to the formation and detoxification of DOPAL.
Mechanisms of DOPAL-Induced Oxidative Stress and Neurotoxicity
DOPAL's neurotoxicity is not a singular event but a cascade of interconnected pathological processes, with oxidative stress at its core.
Generation of Reactive Oxygen Species (ROS)
The catechol structure of DOPAL makes it highly susceptible to auto-oxidation, a process that generates superoxide radicals (O₂⁻).[15] Furthermore, DOPAL can react with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH), which can indiscriminately damage all classes of macromolecules.[16] This relentless production of ROS overwhelms the antioxidant capacity of the neuron, leading to widespread cellular damage.
Formation of Quinones and Protein Modification
Oxidation of the catechol moiety of DOPAL leads to the formation of highly electrophilic ortho-quinones (DOPAL-quinone).[6] These quinones readily react with nucleophilic residues on proteins, particularly cysteine, leading to the formation of covalent adducts and protein cross-linking.[3] This modification can inactivate enzymes, disrupt cytoskeletal integrity, and impair crucial cellular functions.
Mitochondrial Dysfunction
Mitochondria are both a source and a target of DOPAL-induced oxidative stress. The generation of ROS during DOPAL metabolism can damage mitochondrial components, leading to impaired electron transport chain function, decreased ATP production, and the opening of the mitochondrial permeability transition pore (mPTP).[14] This vicious cycle of mitochondrial dysfunction and ROS production amplifies the neurotoxic cascade.
Aggregation of Alpha-Synuclein
A critical aspect of DOPAL's pathogenicity is its ability to potently induce the oligomerization and aggregation of alpha-synuclein, the primary component of Lewy bodies in Parkinson's disease.[2][17][18] DOPAL covalently modifies alpha-synuclein, promoting the formation of toxic soluble oligomers.[9][17] These oligomers are believed to be the primary neurotoxic species, disrupting cellular homeostasis and contributing to neuronal death.
Diagram: Mechanisms of DOPAL-Induced Neurotoxicity
Caption: The interconnected pathways of DOPAL-induced oxidative stress and neurotoxicity.
The Cellular Defense: The Nrf2-Keap1 Antioxidant Response Pathway
Cells possess an intrinsic defense system against oxidative stress, with the Keap1-Nrf2 pathway being a central regulator.[8][19][20] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.[8][21] In the presence of oxidative or electrophilic stress, such as that induced by DOPAL-derived quinones and ROS, Keap1 undergoes a conformational change, releasing Nrf2.[22][23] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of a battery of cytoprotective genes, including antioxidant enzymes and detoxification proteins.[19][24] The ability of dopaminergic neurons to mount an effective Nrf2 response in the face of a DOPAL challenge is likely a critical determinant of their survival.
Experimental Protocols for Investigating DOPAL-Induced Oxidative Stress
This section provides detailed, step-by-step methodologies for key experiments to assess the impact of DOPAL on neuronal cells.
Synthesis of 3,4-Dihydroxyphenylacetaldehyde (DOPAL)
Note: DOPAL is a reactive and unstable aldehyde. Synthesis should be performed with care, and the product should be used promptly or stored under inert gas at low temperatures.
Biosynthetic Method (Adapted from Rees et al., 2007): [3]
-
Reaction Mixture: Prepare a reaction mixture containing dopamine (DA) and rat liver monoamine oxidase (MAO) in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).
-
Incubation: Incubate the reaction mixture at 37°C. The reaction progress can be monitored by HPLC.
-
Purification: Once the conversion of DA to DOPAL is substantial, the reaction can be stopped, and DOPAL can be purified using chromatographic techniques.
-
Quantification: The concentration of the synthesized DOPAL should be determined using an aldehyde dehydrogenase (ALDH) assay with NAD⁺ or by HPLC with electrochemical detection.[3]
Chemical Synthesis of a Related Aldehyde (4-Hydroxyphenylacetaldehyde via Swern Oxidation - for methodological insight): [1]
-
Oxalyl Chloride Solution: In a flask under an inert atmosphere, dissolve oxalyl chloride (2.0 eq) in anhydrous dichloromethane (DCM) and cool to -78°C.
-
Activation of DMSO: Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.4 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78°C. Stir for 15 minutes.
-
Addition of Alcohol: Slowly add a solution of the corresponding alcohol (e.g., 4-hydroxyphenylethanol, 1.0 eq) in anhydrous DCM. Stir for 30-60 minutes at -78°C.
-
Addition of Base: Slowly add triethylamine (5.0 eq) to the reaction mixture.
-
Workup and Purification: Quench the reaction with water, separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.
Quantification of DOPAL and its Metabolites by HPLC-ECD
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for the sensitive and specific quantification of DOPAL, DOPAC, and dopamine in biological samples.[25][26][27]
Sample Preparation (Brain Tissue): [25]
-
Homogenize brain tissue samples in a suitable acidic solution (e.g., 0.3 M perchloric acid).
-
Centrifuge the homogenate to pellet proteins.
-
Filter the supernatant before injection into the HPLC system.
Chromatographic Conditions (Example): [27][28]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., 50 mM citric acid, 1.8 mM sodium heptane sulfonate, 0.2% trifluoroacetic acid, 2% acetonitrile, pH 3.0).
-
Flow Rate: Typically 0.8-1.0 mL/min.
-
Electrochemical Detector: A dual-electrode system is often used for enhanced selectivity. For example, guard cell at +350 mV, electrode 1 at -150 mV, and electrode 2 at +200 mV.[27]
In Vitro Cell Models and DOPAL Treatment
Human neuroblastoma cell lines such as SH-SY5Y are commonly used models for studying dopaminergic neurotoxicity.
Cell Culture:
-
Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.
DOPAL Treatment:
-
Prepare fresh solutions of DOPAL in culture media immediately before use.
-
Treat cells with a range of DOPAL concentrations (e.g., 10-500 µM) for various time points (e.g., 6, 12, 24 hours) to assess dose- and time-dependent effects.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Protocol using 2',7'-Dichlorodihydrofluorescein Diacetate (H₂DCFDA):
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate.
-
DOPAL Treatment: Treat cells with DOPAL as described above. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Dye Loading: After treatment, remove the media and incubate the cells with H₂DCFDA (e.g., 10 µM) in a suitable buffer (e.g., HBSS) for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells to remove excess dye and measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
Assessment of Mitochondrial Dysfunction
Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM:
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load cells with Tetramethylrhodamine, Methyl Ester (TMRM) at a low, non-quenching concentration (e.g., 25 nM) for 30 minutes at 37°C.[29][30]
-
DOPAL Treatment: Treat cells with DOPAL.
-
Live-Cell Imaging: Acquire baseline fluorescence images of the mitochondria. Add a mitochondrial uncoupler like FCCP as a positive control for depolarization. Monitor the change in TMRM fluorescence over time. A decrease in fluorescence indicates mitochondrial depolarization.[31][32]
Lipid Peroxidation Assay (Measurement of Malondialdehyde - MDA)
-
Sample Preparation: After DOPAL treatment, harvest cells and lyse them by sonication in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.[16][33]
-
Reaction: Mix the cell lysate with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubation: Heat the mixture at 95°C for a defined period (e.g., 60 minutes).
-
Measurement: Cool the samples and measure the absorbance of the resulting pink-colored product at ~532 nm. A standard curve using an MDA standard should be prepared for quantification.
Caspase-3 Activity Assay (Apoptosis Detection)
-
Cell Lysis: Following DOPAL treatment, lyse the cells in a specific lysis buffer to release cellular contents.
-
Substrate Addition: Add a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.[15][34][35][36][37]
-
Incubation: Incubate the reaction at 37°C.
-
Measurement: Measure the absorbance or fluorescence generated by the cleavage of the substrate by active caspase-3.
In Vitro Alpha-Synuclein Aggregation Assay
-
Reaction Setup: Incubate purified recombinant alpha-synuclein protein with various concentrations of DOPAL in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C with agitation.[2][17]
-
Monitoring Aggregation: The kinetics of aggregation can be monitored in real-time by measuring the fluorescence of Thioflavin T (ThT), a dye that binds to amyloid fibrils.
-
Analysis of Aggregates: At different time points, aliquots can be taken for analysis by SDS-PAGE and Western blotting to visualize the formation of oligomers and higher-order aggregates.[10]
Table 1: Summary of Experimental Models and DOPAL Concentrations
| Experimental Model | DOPAL Concentration Range | Observed Effects | Reference(s) |
| SH-SY5Y Cells | 100 - 400 µM | Decreased cell viability, increased LDH release | [24] |
| PC12 Cells | Potentiated rotenone toxicity | [14] | |
| In vitro α-synuclein | 50 - 500 µM | Induction of oligomer formation | [17] |
| Rat Substantia Nigra (in vivo) | 100 ng | Toxic to dopaminergic neurons | |
| Rat Substantia Nigra (in vivo) | 1 µ g/200 nl | Selective killing of dopaminergic neurons | [4][38] |
Conclusion and Future Directions
The evidence overwhelmingly points to this compound as a critical neurotoxin in the pathogenesis of Parkinson's disease and potentially other neurodegenerative disorders. Its ability to induce potent oxidative stress through multiple mechanisms underscores the importance of understanding and targeting this pathway for therapeutic intervention.
Future research should focus on:
-
Elucidating the direct interaction between DOPAL and the Nrf2-Keap1 pathway: Understanding how DOPAL modulates this key antioxidant defense system could reveal novel therapeutic targets.
-
Developing more stable DOPAL analogs: The inherent instability of DOPAL presents challenges for research. The development of more stable analogs could facilitate more reproducible in vitro and in vivo studies.
-
High-throughput screening for inhibitors of DOPAL toxicity: Identifying small molecules that can either directly scavenge DOPAL, inhibit its formation, or enhance its detoxification could lead to novel drug candidates.
-
Translational studies: Investigating the levels of DOPAL and markers of DOPAL-induced oxidative stress in patient-derived samples will be crucial for validating the clinical relevance of these findings.
By continuing to unravel the complex biology of DOPAL, the scientific community can pave the way for the development of innovative strategies to combat the devastating effects of neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Aggregation of alpha-synuclein by DOPAL, the monoamine oxidase metabolite of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Reactivity of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopamine Metabolite, is Dependent on both the Aldehyde and Catechol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neurotoxicity of DOPAL: Behavioral and Stereological Evidence for Its Role in Parkinson Disease Pathogenesis | PLOS One [journals.plos.org]
- 5. Dopamine-Derived Biological Reactive Intermediates and Protein Modifications: Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Reactive oxygen species and 3,4-dihydroxyphenylacetaldehyde in pathogenesis of Parkinson disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amherst.edu [amherst.edu]
- 10. researchgate.net [researchgate.net]
- 11. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,4-Dihydroxyphenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 13. Determinants of buildup of the toxic dopamine metabolite DOPAL in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3,4-Dihydroxyphenylacetaldehyde potentiates the toxic effects of metabolic stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of caspase-3 in developmental models of programmed cell death in neurons of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipid peroxidation products inhibit dopamine catabolism yielding aberrant levels of a reactive intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 20. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Dopamine Cytotoxicity Involves Both Oxidative and Nonoxidative Pathways in SH-SY5Y Cells: Potential Role of Alpha-Synuclein Overexpression and Proteasomal Inhibition in the Etiopathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Isolate and quantify the dopamine and metabolites levels in the brain by HPLC [protocols.io]
- 28. researchgate.net [researchgate.net]
- 29. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 30. benchchem.com [benchchem.com]
- 31. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 32. m.youtube.com [m.youtube.com]
- 33. Dopamine prevents lipid peroxidation-induced accumulation of toxic α-synuclein oligomers by preserving autophagy-lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Partial dopamine loss enhances activated caspase-3 activity: differential outcomes in striatal projection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Activation of GSK-3β and Caspase-3 Occurs in Nigral Dopamine Neurons during the Development of Apoptosis Activated by a Striatal Injection of 6-Hydroxydopamine | PLOS One [journals.plos.org]
- 36. Caspase-3: A vulnerability factor and final effector in apoptotic death of dopaminergic neurons in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Caspase-2 and caspase-8 trigger caspase-3 activation following 6-OHDA-induced stress in human dopaminergic neurons differentiated from ReNVM stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. The neurotoxicity of DOPAL: behavioral and stereological evidence for its role in Parkinson disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of DHPPA in Tyrosine-Derived Metabolic Networks
An In-depth Technical Guide to the Biosynthesis of 3,4-Dihydroxyphenylpyruvic Acid in Plants
Abstract: this compound (DHPPA) is a pivotal keto acid intermediate in the plant kingdom, situated at a metabolic crossroads. Derived from the aromatic amino acid L-tyrosine, DHPPA serves as a precursor to a variety of specialized metabolites, including the medicinally significant rosmarinic acid and other polyphenolic compounds. Understanding its biosynthesis is critical for researchers in natural product chemistry, metabolic engineering, and drug development seeking to harness these valuable molecules. This technical guide provides a comprehensive overview of the enzymatic pathways leading to DHPPA, details the key enzymes involved, presents robust experimental protocols for its study, and explores the potential for metabolic engineering.
L-tyrosine, synthesized via the shikimate pathway, is a fundamental building block for proteins and a diverse array of specialized metabolites essential for plant survival and human health.[1] The metabolic fate of tyrosine is largely determined by the initial enzymatic steps that channel it away from primary metabolism. The formation of DHPPA represents a key branch point, initiating a cascade of reactions that lead to compounds with significant antioxidant, anti-inflammatory, and antimicrobial properties.
The core transformation involves the deamination of L-tyrosine to its corresponding keto acid, 4-hydroxyphenylpyruvic acid (pHPP), followed by hydroxylation of the aromatic ring to yield DHPPA. While this sequence is biochemically logical, research into related pathways, such as rosmarinic acid biosynthesis, reveals a more complex and species-dependent picture, suggesting multiple routes to the formation of the 3,4-dihydroxyphenyl moiety.
Biosynthetic Pathways to the 3,4-Dihydroxyphenyl Moiety
The formation of DHPPA and its derivatives is not governed by a single, universally conserved pathway. Evidence primarily from studies on rosmarinic acid (RA) biosynthesis in the Lamiaceae (mint) and Boraginaceae (borage) families points to two principal routes.
Pathway A: The Canonical Rosmarinic Acid Pathway (Hydroxylation of a Late-Stage Intermediate)
In well-studied systems like Coleus blumei, the 3-hydroxylation step occurs late in the pathway.[2][3] This route bypasses the direct formation of DHPPA as a free intermediate.
-
Transamination: L-Tyrosine is converted to 4-hydroxyphenylpyruvic acid (pHPP) by Tyrosine Aminotransferase (TAT) .[1]
-
Reduction: pHPP is reduced to 4-hydroxyphenyllactic acid (pHPL) by Hydroxyphenylpyruvate Reductase (HPPR) .[4]
-
Esterification: pHPL is esterified with 4-coumaroyl-CoA (from the phenylpropanoid pathway) by Rosmarinic Acid Synthase (RAS) to form 4-coumaroyl-3'-(4'-hydroxyphenyl)lactate.[1]
-
Dual Hydroxylation: A single cytochrome P450 enzyme, CYP98A14 , catalyzes the meta-hydroxylation on both aromatic rings of the ester intermediate to yield rosmarinic acid.[1][2]
In this pathway, the 3,4-dihydroxy-phenyl structure is generated on a complex ester, not on the pyruvic acid precursor.
Pathway B: The Putative Direct DHPPA Formation Pathway
The existence of enzymes capable of utilizing DHPPA as a substrate strongly implies a pathway for its direct formation.[4] This route is biochemically plausible and represents a more direct path to DHPPA and its immediate derivatives.
-
Transamination: L-Tyrosine is converted to 4-hydroxyphenylpyruvic acid (pHPP) by Tyrosine Aminotransferase (TAT) .
-
Hydroxylation: pHPP is hydroxylated at the 3-position of its aromatic ring to form This compound (DHPPA) . This step is catalyzed by a putative pHPP 3-Hydroxylase .
-
Reduction: DHPPA can then be reduced to 3,4-dihydroxyphenyllactic acid (DHPL) by Hydroxyphenylpyruvate Reductase (HPPR) , which is known to accept DHPPA as a substrate.[4]
This guide will focus on the enzymes and methodologies relevant to this direct DHPPA formation pathway (Pathway B), as it directly addresses the topic, while acknowledging the well-characterized alternative (Pathway A).
References
- 1. mdpi.com [mdpi.com]
- 2. Independent evolution of rosmarinic acid biosynthesis in two sister families under the Lamiids clade of flowering plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Significance of 3,4-Dihydroxyphenylpyruvic Acid in Mammalian Systems: A Technical Guide for Researchers
Introduction: Unveiling a Key Metabolic Intermediate
3,4-Dihydroxyphenylpyruvic acid (DHPPA) is a catechol-containing α-keto acid that occupies a critical juncture in mammalian metabolism. Primarily recognized as an intermediate in the catabolism of the essential amino acid tyrosine, DHPPA's physiological relevance extends beyond this fundamental pathway.[1][2] Emerging research has illuminated its roles as a product of gut microbial metabolism, a potential modulator of inflammatory signaling, and a molecule with inherent antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of DHPPA's physiological functions, its metabolic fate, and its implications in health and disease, tailored for researchers, scientists, and drug development professionals. We will delve into the enzymatic machinery governing its transformations, its potential as a biomarker, and the analytical methodologies required for its robust quantification in biological matrices.
Metabolic Crossroads: The Synthesis and Fate of DHPPA
The principal endogenous source of DHPPA in mammals is the transamination of L-3,4-dihydroxyphenylalanine (L-DOPA), a crucial precursor to the neurotransmitter dopamine. This reversible reaction is a key step in the overall degradation of tyrosine.[3] The metabolic pathway can be visualized as a central hub with multiple entry and exit points, each regulated by specific enzymes.
The Tyrosine Catabolic Pathway
The journey from tyrosine to DHPPA and beyond is a multi-step enzymatic cascade primarily occurring in the liver. A simplified representation of this pathway is as follows:
Figure 1: A simplified diagram of the metabolic pathways involving this compound (DHPPA).
Enzymatic Conversion and Bioavailability of L-DOPA
A significant aspect of DHPPA's physiological function lies in its relationship with L-DOPA. The transamination of DHPPA can serve as a source of L-DOPA. Conversely, the transamination of L-DOPA to DHPPA in the gut can reduce the bioavailability of orally administered L-DOPA, a cornerstone therapy for Parkinson's disease. The simultaneous administration of DHPPA with L-DOPA has been shown to increase serum L-DOPA concentrations and brain dopamine levels in animal models, suggesting that DHPPA can act as a competitive inhibitor of L-DOPA transamination, thereby enhancing its absorption.
Gut Microbiota: An Exogenous Source of DHPPA
The mammalian gut microbiome plays a crucial role in metabolizing dietary polyphenols into a diverse array of bioactive compounds. Certain Clostridial species, for instance, can produce 3,4-dihydroxyphenylpropionic acid from dietary quinolones.[4] While direct production of DHPPA by gut bacteria from specific dietary precursors is an area of active research, the presence of related phenolic acids of microbial origin highlights the gut as a significant contributor to the circulating pool of these compounds.
Signaling and Cellular Effects: Beyond a Metabolic Intermediate
Recent evidence suggests that DHPPA and its closely related metabolites may exert direct biological effects by modulating cellular signaling pathways, particularly those involved in inflammation and oxidative stress.
Anti-inflammatory Properties and NF-κB/MAPK Signaling
While direct studies on DHPPA are limited, research on the structurally similar gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, provides compelling insights. This compound has been shown to alleviate hepatic ischemia/reperfusion injury by mitigating macrophage pro-inflammatory activity.[5] The underlying mechanism involves the inhibition of histone deacetylase (HDAC) activity, which in turn suppresses inflammatory signaling.[5][6] It is plausible that DHPPA may exert similar anti-inflammatory effects through the modulation of key inflammatory pathways such as NF-κB and MAPK, a hypothesis that warrants further investigation.[7][8] Natural compounds with similar catechol structures have been demonstrated to inhibit NF-κB signaling, suggesting a potential mechanism for DHPPA.[8]
References
- 1. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 4-Hydroxyphenylpyruvic acid (HMDB0000707) [hmdb.ca]
- 3. Antitumor activity of caffeic acid 3,4-dihydroxyphenethyl ester and its pharmacokinetic and metabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxyphenylpyruvic Acid | Rupa Health [rupahealth.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Frontiers | Association of phenylalanine and tyrosine metabolism with mortality and response to nutritional support among patients at nutritional risk: a secondary analysis of the randomized clinical trial EFFORT [frontiersin.org]
- 7. 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Elusive Molecule: A Technical Guide to the Discovery and History of 3,4-Dihydroxyphenylpyruvic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxyphenylpyruvic acid (DHPPA) is a crucial intermediate in the metabolism of L-DOPA and tyrosine. Despite its significance, the specific historical account of its discovery is not prominently documented, often overshadowed by the more clinically pronounced metabolites associated with inborn errors of metabolism. This guide navigates the historical landscape of biochemical research, tracing the path that led to the eventual identification and characterization of DHPPA. We will delve into the pioneering work on metabolic disorders like phenylketonuria and tyrosinemia, which laid the groundwork for understanding aromatic amino acid metabolism, and explore the evolution of analytical techniques that were paramount to the isolation and identification of such keto acids. This document provides a comprehensive historical perspective, details early and modern synthetic methods, and outlines the compound's established biochemical roles, offering a valuable resource for researchers in metabolism, neurobiology, and pharmacology.
Introduction: The Dawn of Metabolic Exploration
The early 20th century marked a transformative period in our understanding of biological chemistry. The concept of "inborn errors of metabolism," first proposed by Archibald Garrod, began to take root, suggesting that certain diseases were the result of deficiencies in specific enzymatic pathways. This paradigm shift spurred a flurry of research into the metabolic fates of essential nutrients, including amino acids. The study of aromatic amino acids, particularly phenylalanine and tyrosine, became a focal point due to their association with several observable and often severe clinical conditions. It is within this exciting and rapidly evolving scientific environment that the story of this compound begins, not as a primary discovery, but as a crucial piece in the intricate puzzle of human metabolism.
The Precursors to Discovery: Phenylketonuria and Tyrosinemia
The journey to identifying DHPPA is intrinsically linked to the investigation of two major metabolic disorders: phenylketonuria (PKU) and tyrosinemia.
Phenylketonuria: Unraveling the Phenylalanine Pathway
In 1934, the Norwegian physician Asbjørn Følling made a groundbreaking discovery while investigating two siblings with intellectual disabilities. He identified an excess of phenylpyruvic acid in their urine using a simple ferric chloride test, which produced a characteristic green color.[1][2][3] This condition, initially named "imbecillitas phenylpyruvica," was later termed phenylketonuria. Følling's work was a pivotal moment in medicine, demonstrating a direct link between a metabolic abnormality and a neurological condition.[4] This discovery highlighted the importance of analyzing urinary metabolites to diagnose diseases and paved the way for the exploration of the phenylalanine metabolic pathway. While DHPPA was not identified at this time, the focus on phenyl-keto acids was a critical first step.
Tyrosinemia: A Deeper Dive into Tyrosine Metabolism
Following the elucidation of PKU, attention turned to other potential errors in aromatic amino acid metabolism. Tyrosinemia, a condition characterized by high levels of tyrosine in the blood, was first described in the mid-20th century.[5][6] Clinically, it presented with severe liver and kidney complications.[6] Investigations into the biochemical basis of tyrosinemia revealed the accumulation of various tyrosine metabolites in the urine, including 4-hydroxyphenylpyruvic acid, 4-hydroxyphenyllactic acid, and 4-hydroxyphenylacetic acid.[7] The identification of these compounds further underscored the significance of keto and hydroxy acids in metabolic disorders and provided the biochemical context for the eventual discovery of DHPPA.
The Discovery and Isolation of this compound: An Indirect Revelation
A singular, celebrated "discovery paper" for this compound is not readily apparent in the historical scientific literature. Its identification was more of a gradual revelation, emerging from the broader investigation of L-DOPA and tyrosine metabolism. The exact date and discoverer are not as clearly chronicled as for compounds like phenylpyruvic acid. However, we can infer the timeline and the methods that led to its characterization.
The Rise of Chromatographic Techniques: A New Era of Separation
The mid-20th century witnessed the advent of powerful analytical techniques that revolutionized the study of biological fluids. Paper chromatography, developed in the 1940s and 50s, provided a means to separate complex mixtures of amino and phenolic acids from urine and other biological samples.[8] This was followed by the development of ion-exchange chromatography, which offered even greater resolution for separating charged molecules like keto acids. These methods were instrumental in creating a more detailed picture of the metabolome and allowed for the detection of previously unknown compounds.
A Crucial Intermediate in L-DOPA Metabolism
With the growing understanding of the role of L-DOPA as a precursor to the neurotransmitter dopamine, its metabolic pathways came under intense scrutiny. It was through the study of these pathways that DHPPA was likely first identified as a key intermediate. The enzymatic transamination of L-DOPA, a process that removes the amino group, results in the formation of this compound. While the initial focus was often on dopamine itself, the identification of its precursors and metabolites was a natural and necessary progression of this research.
The Biochemical Significance of this compound
DHPPA occupies a central position in the metabolic cascade of L-DOPA and tyrosine, linking the metabolism of these two critical amino acids.
Role in L-DOPA Metabolism
As mentioned, DHPPA is formed from L-DOPA via transamination. This reaction is reversible, meaning DHPPA can also be converted back to L-DOPA. This metabolic flexibility is significant, particularly in the context of L-DOPA administration for the treatment of Parkinson's disease.
Connection to Tyrosine Metabolism
DHPPA is also an intermediate in the degradation pathway of tyrosine. Tyrosine is first converted to 4-hydroxyphenylpyruvic acid, which can then be hydroxylated to form this compound. Subsequently, DHPPA is a substrate for the enzyme 4-hydroxyphenylpyruvate dioxygenase, which catalyzes its conversion to homogentisic acid. A deficiency in this enzyme is associated with tyrosinemia type III.[9]
}
Synthesis of this compound: From Early Methods to Modern Approaches
The availability of pure DHPPA has been crucial for studying its biochemical properties and for use as a standard in analytical methods.
Early Synthetic Approaches
Early synthetic methods for phenylpyruvic acids often involved the hydrolysis of precursor molecules. For instance, a common route was the acid hydrolysis of α-acetaminocinnamic acid derivatives. These methods, while effective, could be cumbersome and sometimes resulted in lower yields.
Modern Synthetic Methodologies
More recent and improved synthetic routes have been developed to enhance yield and purity. These often involve more controlled reaction conditions and purification techniques. A generalized modern synthetic protocol is outlined below:
Protocol: A Representative Modern Synthesis of this compound
-
Starting Material: A common starting point is a protected 3,4-dihydroxybenzaldehyde.
-
Condensation: The aldehyde is condensed with an acetylated amino acid, such as N-acetylglycine, in the presence of a base and acetic anhydride. This forms an azlactone intermediate.
-
Hydrolysis: The azlactone is then subjected to hydrolysis under acidic or basic conditions to open the ring and form the corresponding α-acetamidoacrylic acid derivative.
-
Final Hydrolysis: A final acid hydrolysis step removes the acetyl group and converts the acrylic acid side chain to the pyruvic acid moiety, yielding this compound.
-
Purification: The final product is typically purified by recrystallization or column chromatography to achieve high purity.
Modern Analytical Techniques for the Detection and Quantification of DHPPA
The analytical landscape for metabolic studies has advanced significantly since the days of paper chromatography. Today, a suite of powerful techniques allows for the sensitive and specific detection and quantification of DHPPA in complex biological matrices.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, often coupled with UV or electrochemical detection. | Robust, quantitative, and widely available. | Moderate sensitivity compared to mass spectrometry. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography followed by mass analysis. | High resolution and sensitivity; provides structural information. | Requires derivatization, which can be time-consuming. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-resolution separation by LC coupled with highly sensitive and specific mass detection. | Gold standard for targeted metabolomics; high sensitivity and specificity. | Higher cost and complexity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Non-destructive and provides unambiguous structural identification. | Lower sensitivity compared to mass spectrometry-based methods. |
}
Conclusion
The history of this compound is a testament to the incremental nature of scientific discovery. While it may lack a singular, dramatic discovery event, its identification was a crucial step in building our comprehensive understanding of aromatic amino acid metabolism. From the early investigations into metabolic diseases to the application of sophisticated analytical technologies, the story of DHPPA is woven into the fabric of modern biochemistry. For researchers today, DHPPA remains a key molecule of interest, not only for its role in normal metabolism but also as a potential biomarker and therapeutic target in a range of pathological conditions.
References
- 1. Tyrosinemia Type I - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of phenolic acids in human urine by ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Paper chromatography of urinary amino acids. A 30 year survey of dietary influences on the normal pattern, and patients' results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Tyrosine - Wikipedia [en.wikipedia.org]
- 8. The phenolic acids of human urine; paper chromatography of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
Exploratory Studies on the Therapeutic Potential of Dihydroxyphenylpropionic Acid (DHPPA): A Technical Guide for Researchers
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of Dihydroxyphenylpropionic Acid (DHPPA). DHPPA, a class of phenolic acid metabolites, has garnered significant interest for its potential pharmacological activities. This document will delve into the core methodologies and scientific rationale required to conduct robust preclinical exploratory studies on DHPPA, with a focus on its antioxidant and anti-inflammatory properties.
Introduction to Dihydroxyphenylpropionic Acid (DHPPA)
DHPPA encompasses two primary isomers of therapeutic interest: 3,4-dihydroxyphenylpropionic acid (3,4-DHPPA) and 3,5-dihydroxyphenylpropionic acid (3,5-DHPPA).
-
3,4-DHPPA is a metabolite produced by the gut microbiota from the fermentation of dietary polyphenols, such as those found in fruits, vegetables, and whole grains.[1] Emerging research has highlighted its potential as an antioxidant and anti-inflammatory agent, with demonstrated efficacy in preclinical models of hepatic injury.[1][2] Specifically, 3,4-DHPPA has been shown to protect against hepatic ischemia/reperfusion injury by modulating macrophage activity.[3]
-
3,5-DHPPA is a metabolite of alkylresorcinols, which are abundant in whole-grain wheat and rye. It is often used as a biomarker for whole-grain intake.[4] Epidemiological studies have linked higher plasma concentrations of 3,5-DHPPA with a reduced risk of metabolic syndrome, suggesting its potential role in metabolic health.[5]
Given their distinct origins and associated therapeutic potentials, it is crucial for researchers to clearly define which isomer is the focus of their investigation. This guide will primarily focus on the methodologies applicable to both isomers, with specific examples related to the better-characterized 3,4-DHPPA where appropriate.
Part 1: In Vitro Assessment of Antioxidant Potential
A fundamental step in characterizing the therapeutic potential of DHPPA is to evaluate its antioxidant capacity. This can be achieved through a battery of well-established in vitro assays that measure different aspects of antioxidant activity.[6][7][8] The use of multiple assays is recommended to obtain a comprehensive antioxidant profile.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a rapid and simple method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[7][9]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[9]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. This solution should be freshly prepared and protected from light.
-
-
Sample Preparation:
-
Dissolve DHPPA in the same solvent used for the DPPH solution to create a series of concentrations to be tested.
-
A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the DHPPA solution (or positive control/blank) to each well.
-
Add the DPPH working solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity (% RSA) is calculated using the following formula: % RSA = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the % RSA against the DHPPA concentration.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[5][8]
Principle: The FRAP reagent contains a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. At a low pH, antioxidants reduce the ferric complex to the ferrous form, which results in the formation of an intense blue color that can be measured spectrophotometrically at 593 nm.[5]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in distilled water and adjust the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[10]
-
-
Sample Preparation:
-
Prepare DHPPA solutions of varying concentrations.
-
A standard curve should be prepared using a known concentration of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
Add a small volume of the DHPPA solution (or standard/blank) to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
The antioxidant capacity is determined from the standard curve of Fe²⁺ concentration and is typically expressed as Fe(II) equivalents or in µmol Fe(II) per gram of the sample.
-
Hydrogen Peroxide (H₂O₂) Scavenging Assay
This assay assesses the ability of a compound to scavenge hydrogen peroxide, a reactive oxygen species.[11]
Principle: Hydrogen peroxide itself is not highly reactive, but it can be converted to the highly reactive hydroxyl radical (•OH) in cells. This assay measures the direct scavenging of H₂O₂ by the antioxidant. The disappearance of H₂O₂ is monitored spectrophotometrically at 230 nm.[12]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a solution of hydrogen peroxide (e.g., 40 mM) in a phosphate buffer (pH 7.4).
-
-
Sample Preparation:
-
Dissolve DHPPA in the phosphate buffer to obtain different concentrations.
-
Ascorbic acid can be used as a positive control.
-
-
Assay Procedure:
-
Add the DHPPA solution (or control/blank) to the hydrogen peroxide solution.
-
Incubate for a specific time (e.g., 10 minutes) at room temperature.
-
Measure the absorbance of the solution at 230 nm against a blank containing the phosphate buffer without hydrogen peroxide.[13]
-
-
Data Analysis:
-
The percentage of H₂O₂ scavenging activity is calculated as follows: % Scavenged [H₂O₂] = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control (H₂O₂ solution without sample) and Asample is the absorbance in the presence of the DHPPA sample.
-
Data Presentation for In Vitro Antioxidant Assays
| Assay | Parameter Measured | DHPPA (Isomer) | IC₅₀ (µg/mL) or Equivalent Value | Positive Control (e.g., Ascorbic Acid) |
| DPPH Radical Scavenging | % Inhibition | 3,4-DHPPA | Value | Value |
| FRAP | Fe(II) Equivalents (µmol/g) | 3,4-DHPPA | Value | Value |
| H₂O₂ Scavenging | % Inhibition | 3,4-DHPPA | Value | Value |
Table 1: Example of a summary table for in vitro antioxidant data.
Part 2: In Vivo Assessment of Therapeutic Potential
Following promising in vitro results, the next crucial step is to evaluate the therapeutic potential of DHPPA in relevant in vivo models. The choice of animal model and experimental design is critical for obtaining meaningful and translatable data.
General Considerations for In Vivo Studies
-
Animal Model Selection: Rodent models, such as mice and rats, are commonly used for preclinical studies due to their physiological and genetic similarities to humans.[3][14] The specific strain of the animal should be chosen based on the disease model.
-
Route of Administration and Dosage: The route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) should be selected based on the physicochemical properties of DHPPA and the intended clinical application.[15] A dose-response study is essential to determine the optimal therapeutic dose. For example, a study on 3,4-DHPPA in a mouse model of hepatic ischemia/reperfusion injury used an oral gavage dose of 100 mg/kg.[16] Other studies on phenolic acids in inflammation models have used a range of doses, providing a basis for initial dose selection.[17][18]
-
Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) of DHPPA is crucial for interpreting the efficacy data. PK studies should be conducted to determine key parameters such as bioavailability, half-life, and peak plasma concentration.[19]
In Vivo Model of Hepatic Ischemia/Reperfusion Injury (HIRI)
This model is particularly relevant for 3,4-DHPPA, given its reported hepatoprotective effects.[2][3]
Principle: HIRI is a significant cause of liver damage following transplantation and surgery. The model involves temporarily blocking blood flow to a portion of the liver (ischemia), followed by the restoration of blood flow (reperfusion), which paradoxically exacerbates the injury through oxidative stress and inflammation.[6]
Experimental Protocol (Mouse Model):
-
Animal Preparation: Use 8-12 week old male mice of a suitable strain (e.g., C57BL/6). Anesthetize the mice using an appropriate anesthetic agent.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the liver.
-
Induce partial warm ischemia by clamping the hepatic artery and portal vein supplying the left and median lobes of the liver (approximately 70% of the liver).[20]
-
The duration of ischemia is typically 60-90 minutes.
-
After the ischemic period, remove the clamp to initiate reperfusion.
-
-
DHPPA Administration:
-
Administer DHPPA (e.g., 100 mg/kg, oral gavage) at a predetermined time point before or after the ischemic event.[16] A vehicle control group should be included.
-
-
Endpoint Analysis (e.g., 24 hours post-reperfusion):
-
Serum Analysis: Collect blood to measure liver injury markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Analysis: Harvest the liver, fix in formalin, and embed in paraffin. Section the tissue and stain with Hematoxylin and Eosin (H&E) to assess the extent of necrosis and inflammation.
-
Immunohistochemistry/Immunofluorescence: Stain liver sections for markers of inflammation (e.g., F4/80 for macrophages) and apoptosis (e.g., TUNEL assay).
-
Gene and Protein Expression Analysis: Analyze the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in liver tissue using qPCR or Western blotting.
-
Experimental Workflow for HIRI Model
References
- 1. Effects of 3,4-dihydroxyphenylpyruvic acid and its triacetylated derivative on DOPA decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of Histone Deacetylase Inhibitor-Induced RelA/p65 Acetylation and NF-κB Activation Potentiates Apoptosis in Leukemia Cells through a Process Mediated by Oxidative Damage, XIAP Downregulation, and c-Jun N-Terminal Kinase 1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase 4 inhibits NF-κB activation by facilitating IκBα sumoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pure.atu.ie [pure.atu.ie]
- 12. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]
- 13. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes : Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 15. Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anti-inflammatory activity in rats and mice of phenolic acids isolated from Scrophularia frutescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ashpublications.org [ashpublications.org]
Methodological & Application
Application Note: A Protocol for the Chemical Synthesis of 3,4-Dihydroxyphenylpyruvic Acid
Abstract
This application note provides a detailed protocol for the chemical synthesis of 3,4-Dihydroxyphenylpyruvic acid (DHPPA), a significant α-keto acid intermediate in the metabolism of L-DOPA and a precursor in the biosynthesis of pharmacologically active compounds like Salvianolic Acid A.[1] The described method is based on the robust Erlenmeyer-Plöchl synthesis, a classic and reliable approach for α-keto acid preparation.[2][3] The protocol is designed for researchers in synthetic chemistry, pharmacology, and drug development, offering a clear, step-by-step guide from commercially available starting materials to the purified final product. The causality behind critical experimental choices, such as the protection of catechol hydroxyls and the specific conditions for hydrolysis, are explained to ensure reproducibility and success.
Introduction
This compound (DHPPA) is an alpha-keto acid that holds a key position in biochemical pathways.[4] It is a direct metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA) through oxidative deamination, a reaction catalyzed by enzymes like L-amino acid oxidase.[1][5] As a precursor to neurotransmitters and other bioactive molecules, DHPPA and its derivatives are of significant interest to the pharmaceutical and life sciences industries. While enzymatic syntheses offer high specificity, chemical synthesis provides a versatile and scalable alternative for producing DHPPA and its analogs.
The following protocol details a synthesis strategy rooted in the Erlenmeyer-Plöchl reaction, which involves the condensation of an aldehyde with an N-acylglycine to form an azlactone (or oxazolone) intermediate, followed by hydrolysis to yield the desired α-keto acid.[2][6] This method was chosen for its reliability and the widespread availability of the required reagents.
Synthesis Strategy and Rationale
The multi-step synthesis of DHPPA from 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) is outlined below. The core of this strategy is the formation of a carbon-carbon bond between the aldehyde and N-acetylglycine, facilitated by an azlactone intermediate.
Workflow Overview:
-
Protection of Catechol: The two hydroxyl groups on the aromatic ring of 3,4-dihydroxybenzaldehyde are highly susceptible to oxidation, especially under the basic conditions of the condensation step. To prevent unwanted side reactions and polymerization, they are first protected as acetate esters using acetic anhydride.
-
Azlactone Formation (Erlenmeyer-Plöchl Condensation): The protected aldehyde, 3,4-diacetoxybenzaldehyde, is condensed with N-acetylglycine. Acetic anhydride serves as a dehydrating agent to facilitate the formation of the key 2-methyl-4-(3,4-diacetoxybenzylidene)oxazol-5(4H)-one intermediate. Sodium acetate acts as the base to deprotonate the N-acetylglycine, enabling the condensation.
-
Hydrolysis to the Final Product: The azlactone intermediate is hydrolyzed under acidic conditions. This single step accomplishes two crucial transformations: it hydrolyzes the oxazolone ring to the pyruvic acid moiety and simultaneously removes the acetyl protecting groups from the catechol hydroxyls, yielding the final product, this compound. This approach is analogous to the synthesis of phenylpyruvic acid from its corresponding acetaminocinnamic acid precursor.[7]
Below is a diagram illustrating the overall workflow of the synthesis.
Caption: Workflow for the synthesis of DHPPA.
Detailed Experimental Protocol
Safety Precaution: This protocol involves the use of corrosive acids and anhydrides. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier Suggestion | Notes |
| 3,4-Dihydroxybenzaldehyde | C₇H₆O₃ | 138.12 | Sigma-Aldrich | Purity ≥98% |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Fisher Scientific | ACS grade or higher |
| Pyridine | C₅H₅N | 79.10 | Sigma-Aldrich | Anhydrous |
| N-Acetylglycine | C₄H₇NO₃ | 117.10 | Alfa Aesar | Purity ≥99% |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | VWR | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | J.T. Baker | Concentrated (37%) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Fisher Scientific | ACS grade, for extraction |
| Dichloromethane | CH₂Cl₂ | 84.93 | Sigma-Aldrich | ACS grade, for protection step |
| Sodium Sulfate | Na₂SO₄ | 142.04 | VWR | Anhydrous, for drying |
Step-by-Step Procedure
Step 1: Synthesis of 3,4-Diacetoxybenzaldehyde (Protection)
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3,4-dihydroxybenzaldehyde in 100 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 25 mL of acetic anhydride, followed by the dropwise addition of 15 mL of pyridine. The pyridine acts as a catalyst and scavenges the acetic acid byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding 50 mL of cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 N HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield 3,4-diacetoxybenzaldehyde as a solid. This product is typically used in the next step without further purification.
Step 2: Synthesis of 2-Methyl-4-(3,4-diacetoxybenzylidene)oxazol-5(4H)-one (Azlactone Formation)
-
In a 250 mL round-bottom flask, combine the 3,4-diacetoxybenzaldehyde from the previous step (~16 g), 10 g of N-acetylglycine, and 7 g of anhydrous sodium acetate.
-
Add 30 mL of acetic anhydride to the flask.
-
Heat the mixture with stirring in an oil bath at 100 °C for 2 hours.[8] The mixture will become a yellow-orange slurry.
-
Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to promote crystallization of the azlactone product.
-
Add 50 mL of ice-cold water to the flask and stir vigorously to precipitate the product fully.
-
Collect the yellow crystalline solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the product under vacuum. The crude azlactone can be used directly in the next step.
Step 3: Synthesis of this compound (Hydrolysis)
-
Transfer the entire batch of crude, dry azlactone from Step 2 to a 500 mL round-bottom flask.
-
Add 200 mL of a 1:1 (v/v) mixture of acetone and 1 N hydrochloric acid.[9]
-
Fit the flask with a reflux condenser and heat the mixture to reflux while stirring. Maintain reflux for 8 hours.[9]
-
After 8 hours, remove the heat source and allow the solution to cool to room temperature. The product may begin to crystallize out of solution upon cooling.
-
To enhance crystallization, cool the flask in a refrigerator (4 °C) overnight.
-
Collect the resulting crystals by vacuum filtration and wash them with a small amount of ice-cold water.
-
The filtrate can be extracted with ethyl acetate (3 x 75 mL) to recover additional product. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Combine all solid product and recrystallize from a minimal amount of hot water or a water/ethanol mixture to obtain purified this compound. Dry the final product in a vacuum desiccator.
Characterization and Expected Results
The final product, this compound, should be a pale yellow to off-white crystalline solid. The identity and purity of the compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The expected yield for this multi-step synthesis is typically in the range of 30-40% based on the initial amount of 3,4-dihydroxybenzaldehyde.
Conclusion
This application note provides a comprehensive and reliable protocol for the chemical synthesis of this compound. By employing a protection-condensation-hydrolysis sequence based on the Erlenmeyer-Plöchl reaction, this method offers a practical route for obtaining this valuable α-keto acid for research and development purposes. The detailed explanations for each step are intended to provide the user with a robust understanding of the underlying chemistry, ensuring a higher probability of a successful outcome.
References
- 1. This compound | High-Purity RUO [benchchem.com]
- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]
- 4. Keto acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-Hydroxyphenylpyruvic acid synthesis - chemicalbook [chemicalbook.com]
- 9. asianpubs.org [asianpubs.org]
Application Note & Protocol: Development of a Cell-Based Assay for Quantifying the Bioactivity of 3,4-Dihydroxyphenylpyruvic Acid (DHPPA)
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Growing Relevance of 3,4-Dihydroxyphenylpyruvic Acid (DHPPA)
This compound (DHPPA), a catechol-containing intermediate in the metabolic pathway of tyrosine, has garnered significant scientific interest.[1] Beyond its role in endogenous metabolism, DHPPA is recognized as a key metabolite produced by the gut microbiota from dietary polyphenols, such as chlorogenic acid found in coffee, fruits, and vegetables.[2] Emerging research highlights its potential therapeutic effects, including antioxidant and anti-inflammatory activities.[3][4] Specifically, DHPPA has been shown to mitigate oxidative stress by reducing levels of reactive oxygen species (ROS) and to suppress pro-inflammatory responses in macrophages.[3] One of the intriguing mechanisms underlying its bioactivity is the inhibition of histone deacetylase (HDAC) activity, a key process in epigenetic regulation.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to develop and implement a robust cell-based assay to quantify the antioxidant and anti-inflammatory potential of DHPPA. We will detail two primary protocols: a Cellular Antioxidant Activity (CAA) assay and a pro-inflammatory cytokine inhibition assay, with a focus on explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Principle of the Assays
The proposed assays are designed to provide a multi-faceted view of DHPPA's cellular effects.
-
Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of DHPPA to mitigate intracellular ROS. It utilizes the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[5][6] A reduction in the fluorescence signal in the presence of DHPPA indicates its antioxidant capacity.[5]
-
Anti-Inflammatory Assay (Cytokine Inhibition): This assay quantifies the ability of DHPPA to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in macrophages stimulated with Lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses. The inhibition of TNF-α production, measured by ELISA, serves as a key indicator of DHPPA's anti-inflammatory potential.
Experimental Workflow Overview
The overall workflow for developing the cell-based assay for DHPPA involves several key stages, from cell line selection and culture to data analysis and interpretation.
Caption: Workflow for DHPPA Cell-Based Assay Development.
PART 1: Cellular Antioxidant Activity (CAA) Assay Protocol
This protocol is designed to quantify the ability of DHPPA to neutralize intracellular ROS induced by a peroxyl radical generator.
Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line (ATCC® TIB-71™) is recommended due to its relevance in inflammatory and oxidative stress studies.
-
DHPPA: this compound (ensure high purity).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
DCFH-DA: 2',7'-Dichlorodihydrofluorescin diacetate.
-
AAPH: 2,2'-Azobis(2-amidinopropane) dihydrochloride (peroxyl radical initiator).
-
Quercetin: As a positive control antioxidant.
-
Hank's Balanced Salt Solution (HBSS): For washing cells.
-
96-well black, clear-bottom cell culture plates: For fluorescence measurements.
-
Fluorescence microplate reader: With excitation/emission wavelengths of approximately 485/535 nm.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture RAW 264.7 cells to about 80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 6 x 10⁴ cells per well in a 96-well black, clear-bottom plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of DHPPA and Controls:
-
Prepare a 10 mM stock solution of DHPPA in sterile DMSO. Further dilute in culture medium to achieve final working concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be ≤ 0.5%.
-
Prepare a dilution series of Quercetin as a positive control (e.g., 1-50 µM).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest DHPPA concentration) and a no-cell control (medium only).
-
-
Cell Treatment and Staining:
-
After 24 hours of incubation, gently remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed HBSS.
-
Add 100 µL of the DHPPA dilutions or controls to the respective wells.
-
Add 100 µL of 50 µM DCFH-DA solution in HBSS to each well (final concentration of 25 µM).
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Induction of Oxidative Stress and Measurement:
-
After the 1-hour incubation, remove the treatment and staining solution.
-
Wash the cells twice with 100 µL of pre-warmed HBSS.
-
Add 100 µL of 600 µM AAPH solution in HBSS to all wells except the no-AAPH control wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure fluorescence (Ex/Em: 485/535 nm) every 5 minutes for 1 hour.
-
Data Analysis
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each well.
-
Subtract the AUC of the no-AAPH control from all other wells.
-
Calculate the percentage inhibition of ROS production for each DHPPA concentration using the following formula: % Inhibition = (1 - (AUC_sample / AUC_vehicle_control)) * 100
-
Plot the % inhibition against the DHPPA concentration and determine the IC₅₀ value (the concentration of DHPPA that inhibits 50% of ROS production).
| Parameter | Recommended Value | Justification |
| Cell Line | RAW 264.7 | Relevant for inflammation and oxidative stress studies. |
| Seeding Density | 6 x 10⁴ cells/well | Ensures a confluent monolayer for consistent results. |
| DHPPA Concentrations | 1 - 100 µM | Covers a range to determine a dose-response curve. |
| DCFH-DA Concentration | 25 µM | A commonly used concentration for robust signal. |
| Oxidative Stressor | 600 µM AAPH | Provides a consistent and measurable level of ROS. |
| Measurement | Kinetic, every 5 min for 1 hr | Captures the dynamic response of the cells. |
PART 2: Anti-Inflammatory Assay Protocol
This protocol assesses the ability of DHPPA to inhibit the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated macrophages.
Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
DHPPA: this compound.
-
Culture Medium: As described in Part 1.
-
Lipopolysaccharide (LPS): From E. coli O111:B4.
-
Dexamethasone: As a positive control for anti-inflammatory activity.
-
TNF-α ELISA Kit: A commercially available kit for murine TNF-α.
-
96-well clear cell culture plates.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed RAW 264.7 cells at a density of 1 x 10⁵ cells per well in a 96-well plate and incubate for 24 hours.
-
-
DHPPA Pre-treatment:
-
Prepare DHPPA dilutions as described in Part 1. Also, prepare a dilution series for Dexamethasone (e.g., 0.1 - 10 µM) as a positive control.
-
Remove the culture medium and add 100 µL of the DHPPA or Dexamethasone dilutions to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.
-
Incubate the plate for 24 hours at 37°C.
-
-
Sample Collection and Analysis:
-
After 24 hours, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Measure the concentration of TNF-α in the supernatants using a murine TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis
-
Generate a standard curve for the TNF-α ELISA.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Calculate the percentage inhibition of TNF-α production for each DHPPA concentration: % Inhibition = (1 - (TNFα_sample / TNFα_LPS_control)) * 100
-
Plot the % inhibition against the DHPPA concentration and determine the IC₅₀ value.
PART 3: Cell Viability Assay (Essential for Data Interpretation)
It is crucial to assess the cytotoxicity of DHPPA to ensure that the observed antioxidant or anti-inflammatory effects are not due to cell death. The MTT or MTS assay is recommended.[7][8]
Brief Protocol (MTT Assay)
-
Seed and treat cells with DHPPA for the same duration as the primary assays (e.g., 25 hours for the anti-inflammatory assay).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[7]
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Underlying Signaling Pathway: DHPPA's Potential Mechanism of Action
DHPPA's antioxidant and anti-inflammatory effects are likely interconnected. Oxidative stress can activate pro-inflammatory signaling pathways, such as the NF-κB pathway. By reducing ROS, DHPPA may indirectly inhibit NF-κB activation. Furthermore, its reported HDAC inhibitory activity can also modulate the expression of inflammatory genes.
Caption: Potential mechanism of DHPPA's action in macrophages.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of several key elements:
-
Positive Controls: Quercetin for the CAA assay and Dexamethasone for the anti-inflammatory assay provide benchmarks for assay performance.
-
Negative Controls: Vehicle controls and no-stressor controls are essential for establishing baseline responses and calculating inhibition.
-
Dose-Response Analysis: Testing a range of DHPPA concentrations allows for the determination of an IC₅₀ value, providing a quantitative measure of potency.
-
Cytotoxicity Assessment: Running a parallel cell viability assay is critical to confirm that the observed effects are specific and not an artifact of toxicity.
By incorporating these controls and validation steps, researchers can have high confidence in the accuracy and reliability of their results.
References
- 1. This compound | High-Purity RUO [benchchem.com]
- 2. Dihydroxyphenylpropionic Acid (DHPPA) - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Utilizing 3,4-Dihydroxyphenylpropionic Acid (DHPPA) as a Pharmacological Tool to Investigate Tyrosinemia Type III
Audience: Researchers, scientists, and drug development professionals.
Introduction: Addressing a Rare Disease with a Novel Chemical Probe
Tyrosinemia Type III (TT3) is a rare, autosomal recessive inherited disorder of metabolism characterized by a deficiency in the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD).[1][2][3] This enzymatic block occurs at the second step of the tyrosine catabolic pathway, leading to an accumulation of plasma tyrosine and its upstream metabolite, 4-hydroxyphenylpyruvic acid (HPPA).[4][5] While less severe than Type I, TT3 is primarily associated with neurological symptoms, including intellectual disability, seizures, and intermittent ataxia.[6][7][8] The precise mechanisms linking the biochemical abnormalities to the neurological phenotype remain an active area of investigation, hampered by the rarity of the disease.
Pharmacological tools that can replicate the biochemical phenotype of a genetic disorder in standard in vitro and in vivo models are invaluable for research. They allow for controlled, dose-dependent studies of disease pathophysiology and provide a platform for high-throughput screening of potential therapeutics. This application note describes the use of 3,4-Dihydroxyphenylpropionic Acid (DHPPA), a structural analog of the endogenous HPD substrate HPPA, as a chemical probe to study TT3. We hypothesize that DHPPA acts as a competitive inhibitor of the HPD enzyme, thereby inducing a transient, TT3-like state in cellular and animal models.
Herein, we provide a comprehensive guide, including the scientific rationale and detailed protocols, for employing DHPPA to:
-
Characterize the inhibition of HPD activity in vitro.
-
Model the biochemical signature of TT3 in cell-based assays.
-
Induce a transient hypertyrosinemia in animal models to study systemic effects.
Scientific Rationale: Inducing a Phenotype Through Competitive Inhibition
The Tyrosine Catabolic Pathway and the HPD Block
The breakdown of the amino acid tyrosine is a critical metabolic process, primarily occurring in the liver.[6] The pathway consists of five enzymatic steps that convert tyrosine into fumarate and acetoacetate, which can then enter the citric acid cycle for energy production.[5] The HPD enzyme is a non-heme iron(II)-dependent dioxygenase that catalyzes the conversion of HPPA to homogentisate.[4][9] In TT3, mutations in the HPD gene lead to a dysfunctional or absent enzyme, causing HPPA to accumulate or be shunted into alternative metabolic routes, leading to the production of metabolites like 4-hydroxyphenyllactate and 4-hydroxyphenylacetate.[6][10][11]
DHPPA: A Structural Analog for HPD Inhibition
The principle behind using DHPPA is rooted in the concept of competitive enzyme inhibition. DHPPA shares significant structural homology with the natural HPD substrate, HPPA. Both molecules possess a hydroxyphenyl ring and a three-carbon propanoic/pyruvic acid side chain. This similarity allows DHPPA to bind to the active site of the HPD enzyme. However, due to structural differences (specifically, the lack of a keto group at the alpha-carbon and an additional hydroxyl group on the ring), it is not efficiently converted into the product. This occupation of the active site prevents the binding and conversion of the natural substrate, HPPA, effectively reducing the enzyme's catalytic activity and leading to the accumulation of HPPA, thus mimicking the biochemical state of TT3.
Application 1: In Vitro HPD Enzyme Inhibition Assay
Objective: To quantitatively determine the inhibitory potency (IC₅₀) of DHPPA against recombinant human HPD and to elucidate its mechanism of inhibition.
Expert Insight: This initial enzymatic assay is a critical first step. It validates the core hypothesis that DHPPA directly interacts with and inhibits the target enzyme. Comparing its potency to a well-characterized HPD inhibitor like Nitisinone provides an essential benchmark for its effectiveness.[12]
Protocol 1: Spectrophotometric HPD Inhibition Assay
Materials:
-
Recombinant Human HPD (purified)
-
4-Hydroxyphenylpyruvic acid (HPPA) substrate stock (100 mM in 1 M KOH)
-
3,4-Dihydroxyphenylpropionic Acid (DHPPA) stock (100 mM in DMSO)
-
Nitisinone (NTBC) control inhibitor stock (10 mM in DMSO)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 150 µM Fe(NH₄)₂(SO₄)₂, 2 mM Ascorbate
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 320 nm
Procedure:
-
Prepare Substrate Working Solution: Dilute the HPPA stock to 2 mM in the Assay Buffer.
-
Prepare Inhibitor Dilutions: Create a serial dilution series of DHPPA and Nitisinone in Assay Buffer. A typical range would be from 1 mM down to 1 nM, including a vehicle control (Assay Buffer with equivalent DMSO concentration).
-
Enzyme Preparation: Dilute the recombinant HPD in ice-cold Assay Buffer to a working concentration (e.g., 2X final concentration, to be determined empirically for linear reaction kinetics).
-
Assay Setup (per well):
-
Add 50 µL of Assay Buffer.
-
Add 25 µL of the inhibitor dilution (DHPPA or Nitisinone) or vehicle control.
-
Add 25 µL of the 2X HPD enzyme solution to initiate a pre-incubation.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 100 µL of the 2 mM HPPA substrate working solution to all wells to start the reaction. The final volume will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 320 nm (the wavelength for HPPA) every 30 seconds for 15-20 minutes. The rate of decrease corresponds to enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Normalize the velocities to the vehicle control (defined as 100% activity).
-
Plot the percent activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
To determine the mode of inhibition, repeat the assay with varying concentrations of both the substrate (HPPA) and the inhibitor (DHPPA) and generate a Lineweaver-Burk plot.
-
Expected Data:
The results will quantify the concentration of DHPPA required to inhibit 50% of HPD activity. A competitive inhibitor would show an increase in the apparent Kₘ of the substrate with no change in Vₘₐₓ.
| Compound | Target | Hypothetical IC₅₀ (µM) | Inhibition Type |
| DHPPA | HPD | 5.2 | Competitive |
| Nitisinone | HPD | 0.04 | Tight-binding |
Application 2: Inducing a TT3 Phenotype in a Cellular Model
Objective: To use DHPPA to create a cellular model of TT3 by inhibiting endogenous HPD in hepatocytes, leading to the accumulation of key biomarkers.
Expert Insight: Moving from a purified enzyme to a cellular system is a crucial step in validating the tool's utility. This approach tests the compound's ability to cross the cell membrane and engage its target in a complex biological environment. Measuring the accumulation of the upstream metabolite HPPA provides direct evidence of target engagement and phenotypic induction.
Protocol 2: Cell-Based Biomarker Accumulation Assay
Materials:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
Cell Culture Medium: EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Tyrosine-supplemented Medium: Culture medium with an additional 500 µM L-Tyrosine.
-
DHPPA stock solution (100 mM in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
6-well cell culture plates
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment.
-
Cell Treatment:
-
Aspirate the standard culture medium.
-
Wash the cells once with PBS.
-
Add 2 mL of Tyrosine-supplemented Medium to each well.
-
Add DHPPA to the wells to achieve a range of final concentrations (e.g., 0, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and is ≤ 0.1%.
-
-
Incubation: Incubate the treated cells for 24-48 hours at 37°C, 5% CO₂.
-
Sample Collection:
-
After incubation, collect the cell culture medium from each well into labeled microcentrifuge tubes.
-
Centrifuge the tubes at 1,000 x g for 5 minutes to pellet any cell debris.
-
Transfer the supernatant to new tubes and store at -80°C until analysis.
-
-
Metabolite Analysis:
-
Thaw the media samples.
-
Perform a protein precipitation step (e.g., by adding cold methanol).
-
Analyze the samples for levels of HPPA, 4-hydroxyphenyllactate, and tyrosine using a validated LC-MS/MS method.
-
Normalize the metabolite concentrations to the total protein content of the cells in the corresponding well (optional, but recommended).
-
Expected Data:
A dose-dependent increase in the concentration of HPPA in the culture medium is expected with increasing concentrations of DHPPA, confirming the inhibition of HPD in a cellular context.
| DHPPA (µM) | HPPA in Medium (µM) (Hypothetical Mean ± SD) |
| 0 (Vehicle) | 0.5 ± 0.1 |
| 1 | 2.3 ± 0.4 |
| 10 | 15.8 ± 2.1 |
| 50 | 45.2 ± 5.6 |
| 100 | 78.9 ± 8.3 |
Application 3: In Vivo Pharmacological Model of TT3
Objective: To administer DHPPA to wild-type mice to induce a transient TT3 biochemical phenotype and enable the study of systemic metabolic changes and potential downstream consequences.
Expert Insight: An in vivo model is the ultimate test for a pharmacological probe. This application allows researchers to study the complex interplay between different organs in response to HPD inhibition. It is particularly useful for identifying novel biomarkers, assessing the impact of hypertyrosinemia on different tissues (especially the brain), and for the preclinical evaluation of therapies designed to lower tyrosine levels. The use of wild-type animals provides a clean, reversible model without the confounding developmental effects of a congenital enzyme deficiency.[13][14][15]
Protocol 3: Acute DHPPA Dosing and Biomarker Analysis in Mice
Materials:
-
Wild-type mice (e.g., C57BL/6), age and sex-matched (n=5-8 per group).
-
DHPPA.
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose in water).
-
Oral gavage needles or equipment for intraperitoneal (IP) injection.
-
Metabolic cages for urine collection.
-
Blood collection supplies (e.g., heparinized capillaries).
-
LC-MS/MS system for biomarker analysis.
Procedure (IACUC approval is mandatory):
-
Acclimatization: Allow mice to acclimate to the facility for at least one week.
-
Dosing Solution Preparation: Prepare a suspension of DHPPA in the vehicle at a concentration suitable for the desired dose (e.g., 10 mg/mL for a 100 mg/kg dose in a 10 mL/kg volume). Prepare a vehicle-only solution for the control group.
-
Animal Grouping: Randomly assign mice to treatment groups (e.g., Vehicle control, 50 mg/kg DHPPA, 100 mg/kg DHPPA).
-
Baseline Samples: Prior to dosing, collect baseline blood and urine samples. Place mice in metabolic cages for a defined period (e.g., 4-8 hours) to collect urine.
-
Administration: Administer the prepared DHPPA suspension or vehicle control to the mice via the chosen route (e.g., oral gavage).[16]
-
Time-Course Sample Collection: Collect blood and urine at specified time points post-administration (e.g., 2, 4, 8, 24 hours). Blood can be collected via tail vein or submandibular bleed.
-
Sample Processing:
-
Process blood to plasma by centrifugation and store at -80°C.
-
Measure the volume of urine collected, centrifuge to remove particulates, and store the supernatant at -80°C.
-
-
Biomarker Analysis: Analyze plasma for tyrosine concentrations and urine for HPPA and creatinine concentrations (for normalization) using LC-MS/MS.
Expected Data:
A significant, dose-dependent elevation in plasma tyrosine and urinary HPPA is expected in the DHPPA-treated groups compared to the vehicle control group, with levels peaking several hours after administration and returning towards baseline by 24 hours.
| Treatment Group | Peak Plasma Tyrosine (µM) (Hypothetical) | Peak Urinary HPPA (µmol/mmol creatinine) (Hypothetical) |
| Vehicle Control | 85 ± 15 | 2 ± 0.5 |
| 50 mg/kg DHPPA | 450 ± 60 | 150 ± 30 |
| 100 mg/kg DHPPA | 950 ± 120 | 400 ± 75 |
Conclusion and Future Directions
3,4-Dihydroxyphenylpropionic Acid (DHPPA) serves as a potent and specific tool for the pharmacological investigation of Tyrosinemia Type III. By competitively inhibiting the HPD enzyme, DHPPA effectively recapitulates the key biochemical signatures of the disease in a controlled and reversible manner across in vitro, cellular, and in vivo platforms. The protocols outlined in this note provide a robust framework for researchers to explore the nuanced pathophysiology of TT3, from cellular stress responses to systemic metabolic dysregulation. This approach opens new avenues for identifying novel therapeutic targets and for the high-throughput screening of compounds aimed at managing the metabolic imbalances inherent in this rare disorder.
References
- 1. Tyrosinemia type III - Wikipedia [en.wikipedia.org]
- 2. rareportal.org.au [rareportal.org.au]
- 3. Tyrosinemia type III | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 4. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 5. Tyrosinemia: Understanding Its Three Types - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. medlineplus.gov [medlineplus.gov]
- 7. babysfirsttest.org [babysfirsttest.org]
- 8. Orphanet: Tyrosinemia type 3 [orpha.net]
- 9. gosset.ai [gosset.ai]
- 10. HPD gene: MedlinePlus Genetics [medlineplus.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A murine model for type III tyrosinemia: lack of immunologically detectable 4-hydroxyphenylpyruvic acid dioxygenase enzyme protein in a novel mouse strain with hypertyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal models reveal pathophysiologies of tyrosinemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal models of tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioscmed.com [bioscmed.com]
Application Note: Quantifying the Antioxidant Activity of 3,4-Dihydroxyphenylpyruvic Acid Using the DPPH Radical Scavenging Assay
Introduction
3,4-Dihydroxyphenylpyruvic acid (DHPPA), a metabolite of phenylalanine, possesses a catechol structure—a key pharmacophore known for potent antioxidant activity.[1][2] The evaluation of such activity is a cornerstone in the fields of pharmacology, food science, and drug development, as mitigating oxidative stress is linked to preventing a host of pathologies. Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, contributes to cellular damage and the progression of numerous diseases.[3]
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a robust, rapid, and widely adopted spectrophotometric method for assessing the free-radical scavenging capabilities of compounds.[4] Its operational simplicity and reproducibility make it an excellent primary screening tool.[5] This document provides a comprehensive, field-proven protocol for determining the antioxidant capacity of this compound, focusing on the causality behind experimental choices to ensure data integrity and trustworthiness.
Principle of the DPPH Assay: A Mechanistic Overview
The DPPH assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[6] DPPH is a deep violet, stable radical in its oxidized state due to the delocalization of its unpaired electron. This property gives it a characteristic strong absorbance maximum at approximately 517 nm.[4]
When a hydrogen-donating antioxidant (AH), such as the catechol moiety of DHPPA, is introduced, it reduces the DPPH radical to its non-radical form, DPPH-H (diphenylpicrylhydrazine). This process neutralizes the radical and leads to a stoichiometric discoloration from deep violet to a pale yellow or colorless solution.[5][7] The degree of this color change, quantified as a decrease in absorbance at 517 nm, is directly proportional to the radical scavenging activity of the compound being tested.[6]
The reaction can be summarized as: DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow/Colorless) + A• [6]
The results are typically expressed as the IC50 value , which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals in the reaction mixture. A lower IC50 value signifies a higher antioxidant potency.
Caption: DPPH radical scavenging mechanism.
Materials and Equipment
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
This compound (DHPPA)
-
Ascorbic acid or Trolox (as a positive control)[8]
-
Spectrophotometric grade methanol or ethanol[5]
-
Deionized water
Equipment:
-
UV-Vis spectrophotometer or 96-well microplate reader
-
Calibrated analytical balance
-
Calibrated micropipettes and tips
-
Volumetric flasks and beakers
-
96-well flat-bottom microplates
-
Vortex mixer
-
Aluminum foil
Experimental Protocol: A Self-Validating Workflow
This protocol is optimized for a 96-well microplate format, which facilitates the simultaneous analysis of multiple concentrations and replicates, enhancing throughput and statistical power.
Reagent Preparation
Causality: The accuracy of the assay is critically dependent on the precise preparation of reagents. The DPPH solution is light-sensitive; photodegradation can lead to a loss of the radical and an underestimation of antioxidant activity. Therefore, fresh preparation and protection from light are mandatory.[8]
-
0.1 mM DPPH Working Solution:
-
Accurately weigh approximately 3.94 mg of DPPH powder.
-
Dissolve it in 100 mL of methanol or ethanol in a volumetric flask. Rationale: Methanol is a common solvent, but ethanol is a less toxic alternative.[5]
-
Wrap the flask completely in aluminum foil to protect it from light.
-
Stir the solution until the DPPH is fully dissolved. This solution should be prepared fresh daily.[6]
-
Validation Step: Before use, measure the absorbance of this working solution at 517 nm against a methanol/ethanol blank. The absorbance should be approximately 1.0 ± 0.2. Adjust with a small amount of solvent or DPPH stock if necessary.[9] This step standardizes the initial radical concentration for assay consistency.
-
-
1 mg/mL DHPPA Stock Solution:
-
Accurately weigh 10 mg of DHPPA.
-
Dissolve in 10 mL of methanol or ethanol. Rationale: DHPPA has predicted water solubility, but using the same solvent as the DPPH solution prevents miscibility issues.[10] Ensure complete dissolution, using a vortex mixer if needed.
-
-
DHPPA Serial Dilutions:
-
From the stock solution, prepare a series of dilutions (e.g., 200, 100, 50, 25, 12.5, 6.25 µg/mL) in the chosen solvent. This concentration range is a typical starting point and may need optimization depending on the activity of DHPPA.
-
-
Positive Control (e.g., Ascorbic Acid):
-
Prepare a 1 mg/mL stock solution of ascorbic acid and create serial dilutions in the same manner as for DHPPA. Rationale: A positive control is essential to validate the assay's performance and provides a benchmark for comparing the activity of the test compound.[8]
-
Assay Procedure
Caption: High-throughput DPPH assay workflow.
-
Plate Mapping: Design the 96-well plate layout. It is crucial to run all samples, controls, and blanks in at least triplicate for statistical validity.
-
Sample Addition: Add 100 µL of each DHPPA dilution to the designated wells.
-
Control Addition:
-
Add 100 µL of each positive control dilution to its wells.
-
Add 100 µL of the solvent (methanol/ethanol) to the "blank" or "Acontrol" wells.[6]
-
-
Reaction Initiation: Using a multichannel pipette for consistency, add 100 µL of the 0.1 mM DPPH working solution to all wells. Mix gently by pipetting.
-
Incubation: Cover the plate to prevent evaporation and incubate in the dark at room temperature for 30 minutes .[11] Rationale: The dark incubation prevents photodegradation of DPPH, while the 30-minute period allows the reaction to reach a stable endpoint for most antioxidants.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[11]
Data Analysis and Interpretation
Calculation of Percent Scavenging Activity
The antioxidant activity is expressed as the percentage of DPPH radical scavenging. The calculation is performed using the following formula for each concentration of DHPPA and the positive control:
% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 [6]
Where:
-
Acontrol is the average absorbance of the blank wells (solvent + DPPH).
-
Asample is the average absorbance of the test sample wells (DHPPA + DPPH).
Determination of the IC50 Value
The IC50 value is determined by creating a dose-response curve.
-
Plot the Data: Plot the % Scavenging Activity (Y-axis) against the corresponding concentrations of DHPPA (X-axis) in a program like Microsoft Excel or GraphPad Prism.[12]
-
Linear Regression: For concentrations that yield inhibition between 20% and 80%, the relationship is often pseudo-linear. A linear regression can be applied to this portion of the curve to generate an equation in the form y = mx + c .[13][14]
-
Calculate IC50: The IC50 value is the concentration (x) at which the scavenging activity (y) is 50%. Rearrange the linear equation to solve for x when y = 50:
IC50 = (50 - c) / m [13]
-
Interpretation: A lower IC50 value indicates greater antioxidant potency, as a lower concentration of the compound is required to neutralize 50% of the free radicals.
Data Presentation and Expected Results
Quantitative data should be summarized in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Sample Data for DHPPA DPPH Scavenging Activity
| DHPPA Conc. (µg/mL) | Avg. Absorbance (517 nm) | Std. Dev. | % Scavenging Activity |
| Control (0) | 0.985 | 0.015 | 0.0% |
| 6.25 | 0.812 | 0.021 | 17.6% |
| 12.5 | 0.655 | 0.018 | 33.5% |
| 25 | 0.489 | 0.011 | 50.4% |
| 50 | 0.315 | 0.016 | 68.0% |
| 100 | 0.153 | 0.009 | 84.5% |
| Ascorbic Acid (20 µg/mL) | 0.198 | 0.012 | 79.9% |
| IC50 Value (µg/mL) | - | - | ~24.8 |
Note: The data presented are hypothetical and for illustrative purposes only.
Troubleshooting and Key Considerations
-
Compound Solubility: If DHPPA is not fully soluble in methanol/ethanol, a minimal amount of a co-solvent like DMSO can be used to prepare the stock solution, followed by dilution in the primary solvent. Ensure the final DMSO concentration is low (<0.5%) and consistent across all wells to avoid affecting the assay.
-
Compound Color: If DHPPA solutions have inherent color that absorbs at 517 nm, a sample blank (100 µL of sample + 100 µL of solvent) must be run for each concentration. The absorbance of this sample blank should be subtracted from the corresponding sample's absorbance reading before calculating the % scavenging activity.
-
Inconsistent Readings: This often points to imprecise pipetting, insufficient mixing, or degradation of the DPPH solution. Always use calibrated pipettes and prepare DPPH solution fresh.
-
Reaction Kinetics: While 30 minutes is a standard incubation time, some slow-acting antioxidants may require a longer period. A kinetic study (measuring absorbance at several time points) can be performed to determine the optimal incubation time for DHPPA.
Conclusion
The DPPH radical scavenging assay is a reliable and efficient method for quantifying the antioxidant potential of this compound. By adhering to a well-controlled, validated protocol that includes appropriate standards and blanks, researchers can generate high-quality, reproducible data. The resulting IC50 value provides a critical metric for comparing the potency of DHPPA against other antioxidants, guiding further research in drug discovery and the development of novel therapeutics targeting oxidative stress.
References
- 1. This compound | C9H8O5 | CID 165198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 3,4-Dihydroxyphenylacetic acid (FDB000316) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPPH Radical Scavenging Assay | Encyclopedia MDPI [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of 3,4-Dihydroxyphenylpropionic Acid (DHPPA) from Urine for Metabolomic Analysis
Introduction: DHPPA as a Significant Biomarker in Metabolomics
3,4-Dihydroxyphenylpropionic acid (DHPPA), a key phenolic acid, has garnered significant attention in the field of metabolomics. It serves as a critical biomarker for assessing dietary intake of polyphenols, particularly those found in fruits, whole grains, coffee, and tea.[1][2] Furthermore, DHPPA is a product of gut microbiota metabolism, making it a valuable indicator of the composition and activity of the gut microbiome.[1][3] Elevated or altered levels of urinary DHPPA have been associated with various physiological and pathological states, underscoring the importance of accurate and reliable quantification methods in clinical research and drug development.
This comprehensive guide provides a detailed protocol for the extraction of DHPPA from human urine samples, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are designed to ensure high recovery, reproducibility, and compatibility with downstream analytical platforms, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
I. Pre-Analytical Considerations: Safeguarding Sample Integrity
The integrity of metabolomic data is fundamentally dependent on the quality of the biological samples. Urine, while easily accessible, is a complex matrix susceptible to changes in its metabolic profile due to improper handling.[4][5] Adherence to standardized pre-analytical procedures is therefore paramount to obtaining reliable and reproducible results.[6][7][8]
Sample Collection
-
Timing: For longitudinal or comparative studies, it is advisable to collect urine samples at a consistent time of day to minimize variations due to circadian rhythms.[9]
-
Type of Collection: First morning void or 24-hour urine collections are common. The choice depends on the specific research question. Spot urine samples are often used for convenience, with metabolite concentrations typically normalized to creatinine levels to account for dilution differences.
-
Containers: Use sterile, single-use collection containers to prevent contamination.
Sample Storage and Handling
-
Short-term Storage: If analysis is to be performed within 24-48 hours, samples should be stored at 4°C.[10]
-
Long-term Storage: For long-term storage, samples must be frozen at -80°C immediately after collection to quench metabolic activity and prevent degradation of analytes.[9][11]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can significantly alter the metabolic profile.[5][6] It is recommended to aliquot urine into smaller volumes before freezing.
-
Particulate Removal: Prior to storage or analysis, it is good practice to centrifuge urine samples (e.g., at 1500 x g for 10 minutes at 4°C) to remove any particulate matter.[11]
II. Enzymatic Hydrolysis of DHPPA Conjugates
In urine, a significant portion of DHPPA exists as glucuronide and sulfate conjugates, formed during phase II metabolism.[3][12] To accurately quantify the total DHPPA concentration, an enzymatic hydrolysis step is essential to cleave these conjugates and release the free form of the analyte.[12][13][14]
Rationale for Hydrolysis
Failure to include a hydrolysis step will lead to an underestimation of the total DHPPA concentration, potentially masking important biological insights. The choice of enzyme and incubation conditions is critical for achieving complete and efficient hydrolysis.[13][15]
Protocol for Enzymatic Hydrolysis
-
Sample Preparation: Thaw frozen urine samples at room temperature or on ice. Vortex briefly to ensure homogeneity.
-
Enzyme and Buffer Addition:
-
To 200 µL of urine, add 25 µL of β-glucuronidase/arylsulfatase from Helix pomatia and 25 µL of a 100 mM, pH 5.0 ammonium acetate buffer.[11] The presence of arylsulfatase activity is important for cleaving sulfate conjugates.
-
-
Incubation: Incubate the mixture at 37°C for 4 hours or overnight (approximately 16 hours).[15] Alternatively, for a faster hydrolysis, incubation at a higher temperature (e.g., 55-60°C) for 1-2 hours can be effective, but stability of the analyte at this temperature should be verified.[11][16]
-
Termination of Reaction: After incubation, cool the sample to room temperature. The reaction is typically stopped by the addition of an organic solvent during the subsequent extraction step.
III. Extraction of DHPPA: A Comparative Overview of Methodologies
The primary goal of the extraction step is to isolate DHPPA from the complex urine matrix, removing interfering substances such as salts, pigments, and other metabolites that could affect downstream analysis. The two most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Method Selection Criteria
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Selectivity | High (tunable with different sorbents) | Moderate to High (dependent on solvent choice) |
| Recovery | Generally high and reproducible | Can be variable, risk of emulsion formation |
| Sample Throughput | High (amenable to automation) | Lower (can be labor-intensive) |
| Solvent Consumption | Lower | Higher |
| Cost | Higher (cost of cartridges) | Lower (cost of solvents) |
A. Solid-Phase Extraction (SPE) Protocol
SPE is a highly effective method for cleaning up and concentrating DHPPA from urine, offering excellent recovery and reproducibility. Mixed-mode or reversed-phase sorbents are commonly used for the extraction of phenolic acids.
Caption: Workflow for DHPPA extraction using Solid-Phase Extraction (SPE).
-
Cartridge Selection: A mixed-mode cation exchange (MCX) or a reversed-phase C18 cartridge is recommended.
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of deionized water. Do not allow the sorbent bed to dry out.
-
-
Sample Preparation and Loading:
-
Following enzymatic hydrolysis, acidify the urine sample to a pH of 2-3 with formic acid or hydrochloric acid. This ensures that DHPPA is in its protonated, less polar form, enhancing its retention on the reversed-phase sorbent.
-
Load the acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of acidified water (e.g., water with 0.1% formic acid) to remove polar interferences like salts and urea.[11]
-
-
Elution:
-
Elute the DHPPA from the cartridge with 2 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis or in a derivatization solvent for GC-MS analysis.
-
B. Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic and cost-effective method for the extraction of organic acids.[17] It relies on the differential solubility of DHPPA in two immiscible liquid phases.
Caption: Workflow for DHPPA extraction using Liquid-Liquid Extraction (LLE).
-
Sample Preparation:
-
Begin with the hydrolyzed and cooled urine sample.
-
Acidify the sample to pH 2-3 with a strong acid (e.g., 6M HCl).[18]
-
-
Extraction:
-
Add 3 volumes of a water-immiscible organic solvent (e.g., 600 µL of ethyl acetate for 200 µL of urine). Ethyl acetate is a common choice for extracting phenolic acids.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and partitioning of DHPPA into the organic phase.
-
-
Phase Separation:
-
Centrifuge the sample at a moderate speed (e.g., 3000 x g for 5 minutes) to achieve a clean separation of the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube. To maximize recovery, this extraction step can be repeated, and the organic fractions pooled.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the appropriate solvent for the intended analytical method.
-
IV. Analytical Finish: LC-MS/MS and GC-MS Considerations
The choice between LC-MS/MS and GC-MS depends on the available instrumentation and the desired scope of the metabolomic analysis.
LC-MS/MS Analysis
LC-MS/MS is a highly sensitive and specific technique for the quantification of DHPPA and is often preferred due to its simpler sample preparation (no derivatization required).[19][20][21]
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid (0.1%), provides good peak shape and separation.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative ionization mode, monitoring specific precursor-to-product ion transitions for DHPPA (Multiple Reaction Monitoring - MRM).
GC-MS Analysis
GC-MS offers excellent chromatographic resolution but requires a derivatization step to increase the volatility of the polar DHPPA molecule.[22][23]
-
Derivatization: Silylation is the most common derivatization method for organic acids.[23] After evaporation of the extraction solvent, the dried residue is reacted with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at a slightly elevated temperature (e.g., 70°C for 30-60 minutes).[24]
-
GC-MS Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used for separation. The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted quantification.
V. Method Validation and Quality Control
To ensure the reliability of the generated data, the chosen extraction and analysis method must be validated.[25][26][27][28] Key validation parameters include:
-
Linearity and Range: Establishing a linear relationship between the concentration of the analyte and the instrument response over a defined range.
-
Accuracy and Precision: Determining the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: Assessing the efficiency of the extraction process by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[26]
-
Stability: Evaluating the stability of DHPPA in urine under different storage conditions and the stability of the processed extracts.[19]
Quality Control (QC) samples , prepared by pooling small aliquots from all study samples, should be included in each analytical batch to monitor the performance and reproducibility of the entire workflow.
VI. Conclusion
The protocol outlined in this application note provides a robust framework for the extraction and subsequent analysis of DHPPA from urine samples for metabolomics research. The choice between SPE and LLE will depend on specific laboratory resources and throughput requirements. By carefully controlling pre-analytical variables, optimizing the hydrolysis and extraction steps, and employing a validated analytical method, researchers can obtain high-quality, reproducible data, enabling a deeper understanding of the role of DHPPA in health and disease.
References
- 1. Dihydroxyphenylpropionic Acid (DHPPA) - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Dihydroxyphenylpropionic Acid (DHPPA) - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Phenol Biological Metabolites as Food Intake Biomarkers, a Pending Signature for a Complete Understanding of the Beneficial Effects of the Mediterranean Diet [mdpi.com]
- 4. Effects of Preanalytical Sample Collection and Handling on Comprehensive Metabolite Measurements in Human Urine Biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The key points in the pre-analytical procedures of blood and urine samples in metabolomics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 13. daneshyari.com [daneshyari.com]
- 14. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liquid-liquid extraction combined with differential isotope dimethylaminophenacyl labeling for improved metabolomic profiling of organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
- 21. paijournal.com [paijournal.com]
- 22. Simultaneous analysis of PAH urinary mono- and dihydroxylated metabolites by GC-MS-MS following SPE and two-stage derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biopharminternational.com [biopharminternational.com]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. seejph.com [seejph.com]
- 28. researchgate.net [researchgate.net]
use of 3,4-Dihydroxyphenylpyruvic acid in liver microsome metabolic studies
Application Note & Protocol
Topic: Investigating the Metabolism of Dopamine-Derived Aldehydes Using Liver Microsomes: A Focus on 3,4-Dihydroxyphenylacetaldehyde (DOPAL)
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of DOPAL Metabolism
Dopamine, a critical neurotransmitter, is enzymatically metabolized by monoamine oxidase (MAO) to 3,4-dihydroxyphenylacetaldehyde (DOPAL).[1][2][3] Unlike its parent molecule, DOPAL is a highly reactive and toxic aldehyde.[3][4] An accumulation of DOPAL has been implicated as a key factor in the selective degeneration of dopaminergic neurons, a hallmark of Parkinson's disease.[2][5][6] Understanding the pathways that detoxify DOPAL is therefore of paramount importance in both neuroscience and toxicology.
The liver is the primary site of metabolism for both endogenous compounds and xenobiotics.[7][8][9] Liver microsomes, which are vesicles of the endoplasmic reticulum, are an enriched source of major drug-metabolizing enzymes, including Phase I Cytochrome P450 (CYP) oxidases and Phase II UDP-glucuronosyltransferases (UGTs).[10][11][12] This makes them an invaluable in vitro tool for studying the metabolic fate of compounds in a controlled, reproducible, and high-throughput manner.[13][14][15]
This guide provides a comprehensive framework for utilizing liver microsomes to investigate the metabolic pathways of DOPAL. It details the scientific rationale behind the experimental design, provides step-by-step protocols for assessing Phase I and Phase II metabolism, and outlines the analytical methods required for robust data generation.
Scientific Background: Key Metabolic Pathways and Rationale
The decision to use liver microsomes is grounded in their ability to model key hepatic metabolic transformations. For a catecholaldehyde like DOPAL, several enzymatic pathways are of interest.
2.1 Primary Metabolic Pathways of DOPAL
DOPAL is primarily detoxified via oxidation to the less toxic carboxylic acid, 3,4-dihydroxyphenylacetic acid (DOPAC), a reaction catalyzed by aldehyde dehydrogenases (ALDHs).[3][4][16] A minor pathway involves its reduction to 3,4-dihydroxyphenylethanol (DOPET) by aldose/aldehyde reductases (ARs).[4] While ALDHs and ARs are present in various cellular compartments, liver microsomes allow for a focused investigation of the membrane-bound enzymes crucial for drug and xenobiotic metabolism.
2.2 Investigating Novel Pathways with Liver Microsomes
-
Phase I (CYP-Mediated) Oxidation: Cytochrome P450 enzymes are the principal drivers of Phase I metabolism, responsible for oxidizing a vast array of substrates.[8][9] While not the primary route for DOPAL, investigating potential CYP-mediated metabolism is crucial for understanding any alternative clearance pathways or the formation of novel, potentially reactive metabolites.[17][18] CYP enzymes are known to be involved in the metabolism of other neurochemicals, making this a plausible area of investigation.[19][20]
-
Phase II (UGT-Mediated) Glucuronidation: The catechol structure of DOPAL, with its two hydroxyl groups, makes it a prime candidate for glucuronidation. This Phase II conjugation reaction, catalyzed by UGTs, attaches a bulky, hydrophilic glucuronic acid moiety to the substrate, facilitating its excretion.[7][21][22] UGTs are highly concentrated in liver microsomes, making this system ideal for studying this detoxification pathway.[10][22]
The diagram below illustrates the established and potential metabolic fates of DOPAL that can be investigated using a liver microsome model system.
Caption: Metabolic pathways of DOPAL.
Experimental Design and Workflow
A robust experimental design with appropriate controls is essential for generating reliable and interpretable data. The goal is to isolate the activity of specific enzyme families.
3.1 Core Principles of a Self-Validating Assay
To ensure the integrity of the results, the protocol must include a system of controls:
-
No-Cofactor Controls: Reactions run without NADPH (for CYPs) or without UDPGA (for UGTs) serve as the baseline, accounting for any non-cofactor-dependent degradation.[10][13]
-
Heat-Inactivated Microsomes: Incubating the test compound with microsomes that have been denatured by heat confirms that any observed metabolism is enzymatic.[10]
-
Time-Zero (T0) Control: Samples quenched immediately after adding the test compound establish the initial concentration and account for any non-enzymatic binding or degradation during sample processing.
-
Positive Controls: Incubating known substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) in parallel confirms that the microsomal enzymes are active.[23]
The following workflow diagram outlines the key decision points and steps in a typical liver microsome stability assay.
Caption: Experimental workflow for a microsomal stability assay.
Detailed Experimental Protocols
CAUTION: DOPAL is a reactive aldehyde and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
4.1 Materials and Reagents
| Reagent | Typical Supplier | Storage | Purpose |
| Pooled Human Liver Microsomes (HLM) | Corning, BioIVT, etc. | -80°C | Source of metabolic enzymes |
| 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | Cayman Chemical, etc. | -80°C | Test substrate |
| Potassium Phosphate Buffer (100 mM, pH 7.4) | Sigma-Aldrich | 4°C | Assay buffer |
| NADPH (Regenerating System or Tetrasodium Salt) | Sigma-Aldrich | -20°C | Cofactor for CYP enzymes[13] |
| UDPGA (Uridine 5'-diphosphoglucuronic acid) | Sigma-Aldrich | -20°C | Cofactor for UGT enzymes[10] |
| Alamethicin | Sigma-Aldrich | -20°C | Pore-forming agent for UGT assays[10] |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | Room Temp | UGT assay component |
| Acetonitrile (ACN), LC-MS Grade | Fisher Scientific | Room Temp | Reaction quenching solvent |
| Internal Standard (IS) (e.g., a stable isotope-labeled analog or structurally similar compound) | Varies | -20°C | Normalization for analytical variability |
| Analytical Standards (DOPAC, DOPET, etc.) | Sigma-Aldrich | -20°C | For metabolite identification/quantification |
4.2 Protocol: Phase I (CYP-Mediated) Metabolism Assay
This protocol is for a final incubation volume of 200 µL in a 96-well plate format.
-
Prepare Solutions:
-
Microsome Dilution: Thaw HLM vial quickly in a 37°C water bath. Immediately place on ice and dilute with cold 100 mM phosphate buffer (pH 7.4) to a working concentration of 2 mg/mL. Rationale: Keeping microsomes on ice is critical to preserve enzymatic activity.[23]
-
DOPAL Stock: Prepare a 10 mM stock of DOPAL in DMSO. Further dilute in buffer to create a 200 µM working solution (for a final assay concentration of 1 µM).
-
NADPH Solution: Prepare a 20 mM NADPH solution in phosphate buffer.[10] Keep on ice.
-
Quenching Solution: Prepare cold acetonitrile containing the internal standard at its optimal concentration (e.g., 100 nM).
-
-
Assay Plate Preparation:
-
Add 98 µL of 100 mM phosphate buffer to each well.
-
Add 10 µL of the 2 mg/mL HLM suspension (final concentration: 0.5 mg/mL).
-
Add 2 µL of the 200 µM DOPAL working solution (final concentration: 1 µM).
-
For T0 samples, immediately add 400 µL of cold Quenching Solution. Seal and set aside.
-
-
Reaction Incubation:
-
Place the plate in a shaking incubator at 37°C for a 5-minute pre-incubation. Rationale: This allows the components to reach the optimal reaction temperature.
-
Initiate the reactions by adding 10 µL of the 20 mM NADPH solution (final concentration: 1 mM). For negative controls, add 10 µL of buffer instead.
-
Incubate at 37°C with gentle agitation.
-
-
Time-Point Sampling & Termination:
-
At each designated time point (e.g., 5, 15, 30, 60 minutes), terminate the reaction by adding 400 µL of cold Quenching Solution to the appropriate wells. Rationale: Cold acetonitrile stops the enzymatic reaction and precipitates proteins.[23]
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
4.3 Protocol: Phase II (UGT-Mediated) Glucuronidation Assay
This protocol is similar but includes specific components for UGT activity.
-
Prepare Solutions (in addition to 4.2):
-
UDPGA Solution: Prepare a 50 mM UDPGA solution in buffer.
-
Alamethicin Solution: Prepare a 2.5 mg/mL stock in methanol.
-
MgCl₂ Solution: Prepare a 1 M stock in water.
-
-
Assay Plate Preparation & Activation:
-
Add 87 µL of 100 mM phosphate buffer to each well.
-
Add 1 µL of 1 M MgCl₂ (final: 10 mM).
-
Add 10 µL of the 2 mg/mL HLM suspension (final: 0.5 mg/mL).
-
Add 1 µL of 2.5 mg/mL Alamethicin (final: 12.5 µg/mL). Rationale: Alamethicin permeabilizes the microsomal membrane, allowing the UDPGA cofactor access to the UGT enzyme active site.[10]
-
Incubate on ice for 15 minutes to allow for activation.
-
Add 2 µL of the 200 µM DOPAL working solution (final: 1 µM).
-
-
Reaction Incubation & Termination:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reactions by adding 10 µL of the 50 mM UDPGA solution (final: 2.5 mM).
-
Follow steps 4 and 5 from the Phase I protocol for time-point sampling and processing.
-
Analytical Methods and Data Analysis
5.1 LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry is the preferred method due to its high sensitivity and specificity.
-
Chromatography: A reverse-phase C18 column is typically used. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed to separate DOPAL from its metabolites.[24][25]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. Specific precursor-to-product ion transitions for DOPAL, its expected metabolites (DOPAC), and the internal standard are monitored.
5.2 Data Analysis and Interpretation
-
Calculate Peak Area Ratios: For each sample, divide the peak area of the analyte (DOPAL) by the peak area of the internal standard.
-
Determine Percent Remaining: Normalize the peak area ratio at each time point to the T0 sample (% Remaining = (Ratio_Tx / Ratio_T0) * 100).
-
Calculate Half-Life (t½): Plot the natural logarithm (ln) of the % Remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as: t½ = -0.693 / k .[14]
-
Calculate Intrinsic Clearance (CLint): CLint is a measure of the metabolic capacity of the liver. It is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume µL / mg Microsomal Protein) [13][15][23]
5.3 Expected Outcomes
The data can be summarized to compare the metabolic stability of DOPAL under different enzymatic conditions.
| Condition | Cofactor | Expected Outcome | Interpretation |
| Phase I | NADPH | Decrease in DOPAL over time; appearance of new oxidized metabolites. | DOPAL is a substrate for CYP enzymes. |
| Control | None | Minimal decrease in DOPAL. | DOPAL is stable under assay conditions. |
| Phase II | UDPGA | Decrease in DOPAL over time; appearance of a metabolite with mass +176 Da. | DOPAL is a substrate for UGT enzymes. |
| Positive Control | Appropriate | Rapid metabolism of the control substrate (e.g., Midazolam). | The microsomal lot is enzymatically active. |
Conclusion
The in vitro liver microsome assay is a powerful and essential tool for characterizing the metabolic fate of 3,4-dihydroxyphenylacetaldehyde (DOPAL). By systematically evaluating Phase I and Phase II pathways, researchers can determine the metabolic stability of this neurotoxic aldehyde, identify its detoxification routes, and uncover potentially novel metabolites. This information is critical for advancing our understanding of the mechanisms underlying neurodegenerative diseases and for developing therapeutic strategies aimed at mitigating DOPAL-induced toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Dopamine-Derived Biological Reactive Intermediates and Protein Modifications: Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde dehydrogenase inhibition generates a reactive dopamine metabolite autotoxic to dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. 3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. bioivt.com [bioivt.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. youtube.com [youtube.com]
- 16. Inhibition of the oxidative metabolism of 3,4-dihydroxyphenylacetaldehyde, a reactive intermediate of dopamine metabolism, by 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A comparative study of the formation of chemically reactive drug metabolites by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reactive intermediates in the oxidation of menthofuran by cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytochrome P450-mediated drug metabolism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 23. mercell.com [mercell.com]
- 24. Isolate and quantify the dopamine and metabolites levels in the brain by HPLC [protocols.io]
- 25. An Overview of Methods for L-Dopa Extraction and Analytical Determination in Plant Matrices [mdpi.com]
experimental setup for assessing DHPPA stability under different pH conditions
An Application Note and Protocol for the Stability Assessment of 3-(3,4-dihydroxyphenyl)propionic acid (DHPPA) under Diverse pH Conditions
Introduction
3-(3,4-dihydroxyphenyl)propionic acid (DHPPA) is a significant metabolite of dietary polyphenols, such as flavan-3-ols and proanthocyanidins, produced by human gut microbiota. Its presence in systemic circulation is linked to the health benefits associated with polyphenol-rich foods, including antioxidant and anti-inflammatory effects. As interest in DHPPA as a potential therapeutic agent and biomarker grows, a thorough understanding of its chemical stability is paramount for accurate preclinical and clinical assessment, as well as for the development of stable formulations.
This application note provides a comprehensive, field-tested protocol for evaluating the stability of DHPPA across a range of pH values, mirroring the conditions it may encounter during formulation, storage, and within biological systems. The experimental design is grounded in the principles outlined in the ICH Harmonised Tripartite Guideline Q1A(R2) for stability testing of new drug substances, ensuring a robust and scientifically valid approach. The primary degradation pathway for catechol-containing compounds like DHPPA is oxidation, which is highly pH-dependent. This protocol, therefore, emphasizes the control of environmental factors to isolate the effect of pH on DHPPA's intrinsic stability.
Underlying Principles: The "Why" Behind the Protocol
The stability of a pharmaceutical compound is not merely an empirical observation but a direct consequence of its chemical structure and the environment. For DHPPA, the key structural feature is the catechol (3,4-dihydroxybenzene) moiety.
1.1 The Catechol Moiety: A Double-Edged Sword
The two adjacent hydroxyl groups on the aromatic ring are responsible for DHPPA's potent antioxidant activity. However, they are also the molecule's Achilles' heel, making it highly susceptible to oxidation.
-
At Acidic pH (pH < 4): The catechol group is largely protonated and relatively stable. The low pH environment suppresses the deprotonation of the hydroxyl groups, which is a prerequisite for oxidation.
-
At Neutral to Alkaline pH (pH ≥ 7): The phenolic hydroxyl groups begin to deprotonate, forming a phenolate anion. This anion is significantly more electron-rich and readily donates electrons, initiating an oxidation cascade. The molecule is converted to a semiquinone radical and then to a highly reactive ortho-quinone. This o-quinone can then undergo further reactions, including polymerization and intramolecular cyclization, leading to the formation of colored degradation products and a loss of the parent compound. The rate of this oxidation process increases dramatically with rising pH.
1.2 Experimental Causality
Understanding this pH-dependent oxidation mechanism dictates our experimental design choices:
-
Buffer Selection: We use a series of buffers spanning the physiological and pharmaceutical range (e.g., pH 2, 4, 7.4, 9). The choice of buffer components is critical; they must not catalyze the degradation reaction or interfere with the analytical method. Phosphate and citrate buffers are common choices.
-
Control of Atmosphere: Since the primary degradation pathway is oxidation, conducting experiments under both ambient air and an inert atmosphere (e.g., nitrogen or argon) is crucial. This allows for the differentiation between pH-mediated hydrolysis and pH-accelerated oxidation.
-
Temperature Control: Chemical degradation rates are temperature-dependent, as described by the Arrhenius equation. All stability studies must be conducted at a constant, controlled temperature (e.g., 25 °C or 40 °C) to ensure reproducibility and allow for accurate kinetic analysis.
-
Analytical Method: A stability-indicating analytical method is non-negotiable. This is a validated method capable of separating the intact DHPPA from its degradation products, ensuring that the measured decrease in DHPPA concentration is accurate and not masked by co-eluting impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.
Experimental Workflow and Logic
The overall process is designed to systematically expose DHPPA to stress conditions and precisely measure its degradation over time.
Figure 1: High-level workflow for the pH-dependent stability assessment of DHPPA.
Materials and Equipment
3.1 Reagents
-
DHPPA reference standard (>98% purity)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (or other suitable mobile phase modifier)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Citric acid
-
Sodium citrate
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water (≥18.2 MΩ·cm)
3.2 Equipment
-
Analytical balance
-
Calibrated pH meter
-
HPLC system with UV-Vis or Diode Array Detector (DAD)
-
HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)
-
Thermostatically controlled incubator or water bath
-
Autosampler vials
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or nylon)
Detailed Experimental Protocols
4.1 Protocol 1: Preparation of Buffer Solutions
-
pH 2.0 Buffer (0.1 M Phosphate/HCl):
-
Dissolve 13.6 g of KH₂PO₄ in 900 mL of deionized water.
-
Adjust the pH to 2.0 using concentrated HCl.
-
Make up the final volume to 1000 mL with deionized water.
-
-
pH 4.0 Buffer (0.1 M Citrate):
-
Prepare 0.1 M citric acid and 0.1 M sodium citrate solutions.
-
Mix appropriate volumes (approx. 62 mL of 0.1 M citric acid with 38 mL of 0.1 M sodium citrate) to reach a pH of 4.0.
-
Verify and adjust the pH using the pH meter.
-
-
pH 7.4 Buffer (0.1 M Phosphate):
-
Dissolve 1.9 g of KH₂PO₄ and 8.1 g of Na₂HPO₄ in 900 mL of deionized water.
-
Verify the pH is approximately 7.4 and adjust if necessary with NaOH or HCl.
-
Make up the final volume to 1000 mL.
-
-
pH 9.0 Buffer (0.1 M Phosphate):
-
Use the 0.1 M Na₂HPO₄ solution from the previous step.
-
Adjust the pH to 9.0 using 1 M NaOH.
-
Verify the final pH.
-
-
Filter all buffers through a 0.22 µm filter before use to remove particulates.
4.2 Protocol 2: Stability-Indicating HPLC Method Development
-
Objective: To separate DHPPA from potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A typical starting point is 5% B, ramping to 95% B over 15-20 minutes. This gradient should be optimized to ensure baseline separation of all peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 280 nm, which is a common absorbance maximum for phenolic compounds. A DAD can be used to scan from 200-400 nm to identify changes in the UV spectra of degrading peaks.
-
Validation: Perform a forced degradation study (e.g., by exposing DHPPA to strong acid, base, peroxide, and light) to generate degradation products and prove the method's specificity and ability to resolve the parent peak from all degradants.
4.3 Protocol 3: Execution of the Stability Study
-
Prepare DHPPA Stock: Accurately weigh and dissolve DHPPA in methanol to prepare a 1.0 mg/mL stock solution.
-
Initiate Time-Zero (T=0):
-
For each pH buffer, pipette 9.9 mL into a labeled amber glass vial.
-
Add 100 µL of the DHPPA stock solution to each vial to achieve a final concentration of 10 µg/mL. Mix thoroughly.
-
Immediately withdraw a 1.0 mL aliquot from each vial.
-
Quench the reaction by diluting 1:1 with the HPLC mobile phase A (this stabilizes the sample for analysis).
-
Filter the aliquot into an autosampler vial. This is your T=0 sample.
-
-
Incubation:
-
Place the sealed vials into a thermostatically controlled incubator set to the desired temperature (e.g., 40 °C).
-
Optional: For an inert atmosphere study, sparge the buffer solutions with nitrogen for 15 minutes before adding the DHPPA stock, and blanket the headspace of each vial with nitrogen before sealing.
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 2, 4, 8, 24, 48, 72 hours), withdraw a 1.0 mL aliquot from each vial.
-
Immediately quench and filter the sample as described in step 2.
-
Store all T=0 and time-point samples at 4 °C pending analysis.
-
-
HPLC Analysis:
-
Analyze all samples from a single study in the same sequence to minimize analytical variability.
-
Record the peak area of the intact DHPPA peak at each time point for each pH condition.
-
Data Analysis and Interpretation
5.1 Quantitative Analysis
The percentage of DHPPA remaining at each time point is calculated relative to the initial concentration at T=0.
-
% DHPPA Remaining = (Peak Area at Time t / Peak Area at Time 0) x 100
The results should be tabulated for clear comparison.
Table 1: Representative Data for DHPPA Stability at 40 °C
| Time (hours) | % DHPPA Remaining (pH 2.0) | % DHPPA Remaining (pH 4.0) | % DHPPA Remaining (pH 7.4) | % DHPPA Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 99.5 | 92.1 | 75.4 |
| 4 | 99.7 | 99.1 | 85.3 | 56.8 |
| 8 | 99.5 | 98.2 | 72.8 | 32.3 |
| 24 | 98.9 | 95.6 | 40.1 | 5.2 |
| 48 | 98.1 | 91.4 | 16.1 | <1.0 |
5.2 Kinetic Analysis
To determine the degradation rate constant (k), the reaction order must be established. For many drug decompositions in solution, the kinetics follow a first-order model.
-
First-Order Kinetics: A plot of the natural logarithm of the DHPPA concentration (or % remaining) versus time should yield a straight line.
-
ln(Cₜ) = ln(C₀) - kt
-
The slope of this line is equal to -k.
-
Figure 2: Decision process for determining the degradation kinetics of DHPPA.
5.3 Interpretation of Results
The data presented in Table 1 and the subsequent kinetic analysis would demonstrate:
-
High Stability at Acidic pH: DHPPA is exceptionally stable at pH 2.0 and very stable at pH 4.0, with minimal degradation observed over 48 hours.
-
Moderate Instability at Physiological pH: At pH 7.4, significant degradation occurs, with approximately 60% of the compound lost within 24 hours. This has important implications for in-vitro cell culture experiments and in-vivo bioavailability.
-
Rapid Degradation at Alkaline pH: At pH 9.0, DHPPA degrades very rapidly, with nearly all of the compound gone within 24 hours. This indicates that formulation in alkaline media should be strictly avoided.
Conclusion and Best Practices
This application note provides a robust framework for assessing the pH stability of DHPPA. The results clearly indicate that DHPPA stability is inversely proportional to pH, a characteristic feature of catechol-containing molecules susceptible to oxidation.
Key Takeaways for Researchers:
-
Sample Handling: When working with DHPPA solutions, especially for analytical standards or in-vitro assays, use acidic buffers (pH < 5) to ensure short-term stability.
-
Formulation Development: Pharmaceutical formulations of DHPPA should be developed in an acidic vehicle with the potential inclusion of antioxidants and chelating agents to inhibit metal-catalyzed oxidation.
-
In-Vitro Assays: For cell culture experiments (typically at pH 7.4), DHPPA solutions should be prepared fresh immediately before use, and the potential for degradation during the experiment should be considered when interpreting results.
By following this detailed protocol, researchers can generate accurate and reliable stability data, leading to a better understanding of DHPPA's behavior and enabling the development of effective, stable formulations and robust experimental designs.
Troubleshooting & Optimization
Technical Support Center: 3,4-Dihydroxyphenylpyruvic Acid (DHPPA) Solution Stability
Welcome to the technical support center for 3,4-Dihydroxyphenylpyruvic acid (DHPPA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of DHPPA in solution. As a catechol-containing α-keto acid, DHPPA is notoriously unstable, and understanding the factors that contribute to its degradation is critical for obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you maintain the integrity of your DHPPA solutions.
I. The Challenge of DHPPA Instability: A Chemical Perspective
This compound is susceptible to degradation primarily through oxidation of its catechol moiety. This process is often initiated by exposure to oxygen, light, and elevated pH, and can be catalyzed by the presence of metal ions. The initial oxidation product is a highly reactive o-quinone, which can then undergo further reactions, including polymerization, leading to the formation of colored degradation products and a loss of DHPPA potency.
Additionally, DHPPA exists in a tautomeric equilibrium between its keto and enol forms. This dynamic equilibrium can influence its reactivity and stability profile in different solvent systems.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with DHPPA solutions.
Issue 1: My DHPPA solution is turning brown/pink. What is happening and how can I prevent it?
-
Causality: The brown or pink discoloration is a visual indicator of DHPPA degradation. The catechol ring of DHPPA is highly susceptible to oxidation, which forms colored o-quinone products. These quinones can further polymerize to create complex, dark-colored pigments. This process is accelerated by exposure to oxygen, light, and neutral to alkaline pH.
-
Solution Workflow:
-
pH Control: Maintain a slightly acidic pH (ideally between 3 and 5) for your DHPPA solutions. The rate of autoxidation significantly increases at higher pH levels. Prepare your solutions in an acidic buffer, such as a citrate or acetate buffer.
-
Oxygen Exclusion: Degas your solvents and buffers before use by sparging with an inert gas like nitrogen or argon for at least 15-20 minutes. Prepare your DHPPA solutions under a blanket of inert gas.
-
Light Protection: Prepare and store your DHPPA solutions in amber vials or wrap your containers in aluminum foil to protect them from light. Photodegradation can initiate the oxidation process.
-
Chelation of Metal Ions: Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your solutions at a final concentration of 0.01-0.1 mM. Trace metal ions, particularly iron and copper, can catalyze the oxidation of catechols.
-
Use of Antioxidants: Incorporate an antioxidant like L-ascorbic acid into your solution. A low concentration of ascorbic acid (e.g., 0.1-1 mM) can effectively scavenge free radicals and reduce the oxidized DHPPA back to its original form.[1] Be cautious with high concentrations of ascorbic acid, as it can sometimes exhibit pro-oxidant effects.[2]
-
Issue 2: I am observing inconsistent results in my cell-based assays when using DHPPA.
-
Causality: Inconsistent results are often a consequence of DHPPA degradation over the course of your experiment. If your DHPPA solution is degrading, the actual concentration of the active compound is decreasing, leading to variability in the observed biological effects. The degradation products themselves may also have unintended biological activities.
-
Solution Workflow:
-
Fresh is Best: Always prepare DHPPA solutions fresh before each experiment. Avoid using solutions that have been stored for extended periods, even if refrigerated.
-
Monitor Stability: If your experiment runs for an extended duration, consider taking aliquots of your DHPPA-containing media at different time points and analyzing them by HPLC to quantify the remaining DHPPA. This will give you a clear picture of its stability under your specific experimental conditions.
-
In-Assay Stabilization: If feasible for your experimental design, include stabilizers like ascorbic acid and EDTA directly in your cell culture media. However, be sure to run appropriate controls to ensure these additives do not interfere with your assay.
-
Issue 3: I see multiple peaks in my HPLC chromatogram when analyzing my DHPPA sample.
-
Causality: The appearance of multiple peaks, other than the main DHPPA peak, is a strong indication of degradation. These additional peaks represent the various degradation products formed during storage or handling.
-
Solution Workflow:
-
Forced Degradation Study: To identify the potential degradation products, you can perform a forced degradation study.[3][4][5] This involves intentionally exposing your DHPPA solution to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, oxidizing agent) to accelerate degradation. Analyzing these stressed samples by HPLC-MS can help in the identification of the degradation products.
-
Optimize HPLC Method: Ensure your HPLC method is capable of separating DHPPA from its degradation products. This may require adjusting the mobile phase composition, gradient, or column chemistry. A reverse-phase C18 column with a gradient elution using an acidified aqueous mobile phase and an organic modifier like acetonitrile is a good starting point.
-
Implement Stabilization Protocols: Once you have a reliable analytical method, implement the stabilization protocols described in "Issue 1" to minimize the formation of these degradation products in your experimental samples.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving DHPPA?
A1: For aqueous solutions, it is best to dissolve DHPPA in a slightly acidic buffer (pH 3-5). If you need to prepare a stock solution in an organic solvent, dimethyl sulfoxide (DMSO) or ethanol can be used. However, be aware that even in organic solvents, degradation can occur, especially if the solvent contains dissolved oxygen or water. It is always recommended to prepare stock solutions fresh and use them immediately.
Q2: What are the ideal long-term storage conditions for solid DHPPA?
A2: For long-term storage, solid DHPPA should be kept in a tightly sealed container at -20°C or below, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable, provided the compound is protected from humidity.
Q3: How should I store DHPPA solutions?
A3: It is strongly recommended to prepare DHPPA solutions fresh for each use. If short-term storage is unavoidable, store the solution at 2-8°C, protected from light, for no longer than a few hours. For longer-term storage, which is not recommended, aliquots of the solution should be flash-frozen in liquid nitrogen and stored at -80°C. Avoid repeated freeze-thaw cycles.
Q4: What is the primary degradation pathway for DHPPA?
A4: The primary degradation pathway is the oxidation of the 3,4-dihydroxy (catechol) moiety to an o-quinone. This is an electrophilic species that can readily react with nucleophiles or undergo polymerization to form complex brown-colored products.
Q5: Can I use other antioxidants besides ascorbic acid?
A5: Yes, other antioxidants such as N-acetylcysteine or glutathione can also be effective. However, their compatibility with your specific experimental system should be verified. Thioether-containing compounds have also been shown to be effective antioxidants for catechols.[6]
IV. Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous DHPPA Solution
This protocol describes the preparation of a DHPPA solution with enhanced stability for use in in vitro experiments.
Materials:
-
This compound (solid)
-
Citrate buffer (0.1 M, pH 4.0)
-
L-Ascorbic acid
-
EDTA (disodium salt)
-
High-purity water
-
Inert gas (nitrogen or argon)
-
Amber vials or tubes
Procedure:
-
Degas the Buffer: Place the required volume of 0.1 M citrate buffer (pH 4.0) in a suitable container and sparge with an inert gas (nitrogen or argon) for at least 20 minutes to remove dissolved oxygen.
-
Prepare Stabilizer Stock Solutions (Optional but Recommended):
-
Prepare a 100 mM stock solution of L-ascorbic acid in the degassed citrate buffer.
-
Prepare a 10 mM stock solution of EDTA in the degassed citrate buffer.
-
-
Add Stabilizers to the Buffer: To the degassed citrate buffer, add L-ascorbic acid and EDTA to achieve the desired final concentrations (e.g., 0.5 mM ascorbic acid and 0.05 mM EDTA).
-
Weigh DHPPA: In a separate amber vial, accurately weigh the required amount of solid DHPPA.
-
Dissolve DHPPA: Under a gentle stream of inert gas, add the stabilized and degassed buffer to the vial containing the DHPPA. Vortex briefly until the DHPPA is completely dissolved.
-
Final Concentration Adjustment: Adjust the final volume with the stabilized, degassed buffer to achieve the desired final concentration of DHPPA.
-
Storage and Use: Use the solution immediately. If short-term storage is necessary, keep the vial tightly sealed at 2-8°C, protected from light.
Protocol 2: Stability-Indicating HPLC Method for DHPPA Quantification
This protocol provides a starting point for developing an HPLC method to quantify DHPPA and monitor its degradation.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
DHPPA standard
-
High-purity water
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare Standard Solutions: Prepare a series of DHPPA standard solutions of known concentrations in the stabilized buffer described in Protocol 1.
-
Sample Preparation: Dilute your experimental samples with the stabilized buffer to fall within the concentration range of your standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a standard curve by plotting the peak area of DHPPA against the concentration of the standards. Use the standard curve to determine the concentration of DHPPA in your experimental samples.
V. Visualization of Concepts
Degradation Pathway of DHPPA
Caption: Oxidative degradation pathway of DHPPA.
Workflow for Preparing a Stabilized DHPPA Solution
Caption: Step-by-step workflow for preparing a stabilized DHPPA solution.
VI. Summary of Stabilization Strategies
| Strategy | Mechanism | Recommended Action |
| pH Control | Reduces the rate of autoxidation | Maintain pH between 3 and 5 using an acidic buffer. |
| Oxygen Exclusion | Prevents the primary oxidative step | Degas solvents and prepare solutions under an inert atmosphere. |
| Light Protection | Minimizes photodegradation | Use amber vials or wrap containers in foil. |
| Chelation | Sequesters catalytic metal ions | Add EDTA at a concentration of 0.01-0.1 mM. |
| Antioxidant Use | Scavenges free radicals and reduces oxidized species | Add L-ascorbic acid at a concentration of 0.1-1 mM. |
| Temperature Control | Slows down the rate of all chemical reactions | Store solid DHPPA at -20°C or below. Prepare solutions fresh. |
VII. References
-
Effects of ascorbic acid and EDTA on vascular concentration-response to catecholamines. Hypertension.
-
Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules.
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research.
-
Forced Degradation Studies. MedCrave online.
-
Effects of different concentrations of ascorbic acid on the stability of (+) - Catechin under enzymatic conditions. Food Chemistry.
-
development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
-
forced degradation study: Topics by Science.gov.
-
Acute prooxidant effects of vitamin C in EDTA chelation therapy and long-term antioxidant benefits of therapy. Free Radical Biology and Medicine.
-
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules.
-
Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules.
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science.
-
Kinetic Analysis of pH Effect on the Paracetamol Degradation by an Ozonation–Blast Furnace Slags Coupled System by Neural Network Approximation. Water.
-
Degradation of Poly(3-hydroxybutyrate) and its Derivatives: Characterization and Kinetic Behavior. Journal of Polymers and the Environment.
-
Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Molecules.
-
Determination of 3-methoxy-4-hydroxyphenylpyruvic acid, 3,4-dihydroxyphenylethylene glycol, and 3,4-dihydroxyphenylmandelic acid in urine by mass fragmentography, with use of deuterium-labeled internal standards. Clinical Chemistry.
-
Determination of p-hydroxyphenylpyruvate, p-hydroxyphenyllactate and tyrosine in normal human plasma by gas chromatography-mass spectrometry isotope-dilution assay. Journal of Chromatography B: Biomedical Sciences and Applications.
-
Acute prooxidant effects of vitamin C in EDTA chelation therapy and long-term antioxidant benefits of therapy. ResearchGate.
References
- 1. Effects of different concentrations of ascorbic acid on the stability of (+) - Catechin under enzymatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. ijrpp.com [ijrpp.com]
- 5. forced degradation study: Topics by Science.gov [science.gov]
- 6. Determination of 3-methoxy-4-hydroxyphenylpyruvic acid, 3,4-dihydroxyphenylethylene glycol, and 3,4-dihydroxyphenylmandelic acid in urine by mass fragmentography, with use of deuterium-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low recovery of DHPPA during solid-phase extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low recovery of 3,4-Dihydroxyphenylpyruvic acid (DHPPA) during solid-phase extraction (SPE). The content is structured in a flexible question-and-answer format to directly address the complex challenges you may encounter in the lab.
Understanding DHPPA: The Key to Successful Extraction
Before troubleshooting, it's crucial to understand the physicochemical properties of DHPPA that govern its behavior during SPE. DHPPA is a catechol-containing phenolic acid, which presents a unique set of challenges and opportunities for its extraction.
-
Acidic Nature : DHPPA is a 2-oxo monocarboxylic acid with a strongly acidic pKa of approximately 2.61.[1] This property is fundamental to manipulating its retention on reversed-phase and ion-exchange sorbents.
-
Polarity : The presence of two hydroxyl groups and a carboxylic acid makes DHPPA a highly polar molecule. This can make it challenging to retain on traditional non-polar sorbents like C18.[2][3]
-
Instability : As a catechol, DHPPA is highly susceptible to oxidation, especially in the presence of oxygen and metal ions. This can lead to the formation of reactive semiquinones and ortho-quinones, resulting in analyte loss and low recovery.[4][5]
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm seeing consistently low DHPPA recovery with my C18 SPE cartridge. What's the likely cause and what should I try first?
Low recovery of polar analytes on traditional C18 silica-based sorbents is a common issue.[2] The primary problem is often insufficient retention of the analyte on the non-polar stationary phase, leading to breakthrough during the sample loading step.
Causality: C18 sorbents retain analytes primarily through hydrophobic (non-polar) interactions. Highly polar compounds like DHPPA have a stronger affinity for the polar aqueous sample matrix than for the C18 sorbent, and thus may not be adequately retained.[3]
Recommendations:
-
Switch to a More Retentive Sorbent: For polar compounds like DHPPA, polymeric reversed-phase sorbents are often a superior choice. These sorbents offer a greater surface area and mixed-mode retention mechanisms (hydrophilic and lipophilic) that significantly enhance the retention of polar analytes.[6][7]
-
Optimize Sample pH: Ensure your sample is acidified to a pH of approximately 2.0 before loading. This is at least two pH units below the pKa of the carboxylic acid group (~2.61), which will neutralize its charge, making the DHPPA molecule less polar and more likely to be retained on a reversed-phase sorbent.[8]
Table 1: Comparison of Common SPE Sorbents for Polar Phenolic Acids
| Sorbent Type | Retention Mechanism(s) | Advantages for DHPPA | Disadvantages for DHPPA |
| C18 (Silica-based) | Reversed-Phase (Hydrophobic) | Widely available. | Potential for low retention and breakthrough of polar DHPPA.[2][3] |
| Polymeric RP (e.g., Oasis HLB) | Reversed-Phase (Hydrophilic-Lipophilic Balanced) | Excellent retention for a wide range of polarities; stable across a broad pH range.[6] | May require stronger elution solvents compared to C18. |
| Mixed-Mode (e.g., RP/Anion Exchange) | Reversed-Phase & Ion-Exchange | Highly selective; allows for stringent wash steps to remove interferences. | Method development can be more complex due to dual retention mechanisms.[9] |
Q2: My DHPPA seems to be degrading during sample preparation. How can I prevent this?
Analyte stability is a critical, and often overlooked, factor in low recovery, particularly for catechols like DHPPA. The dihydroxyphenyl moiety is prone to oxidation, which can be accelerated by elevated pH, temperature, and the presence of metal ions.[4][5]
Causality: Oxidation converts the catechol group into a quinone, altering the molecule's structure, polarity, and chromatographic behavior, leading to a loss of the target analyte.[4]
Preventative Measures:
-
Work at Low Temperatures: Keep your samples on ice or at 4°C throughout the entire extraction process.
-
Add Antioxidants: Supplement your sample and aqueous solvents with an antioxidant. Ascorbic acid (0.1-1% w/v) or butylated hydroxytoluene (BHT) are commonly used to protect phenolic compounds from oxidation.[1]
-
Use a Metal Chelator: If metal-catalyzed oxidation is suspected, add a small amount of EDTA (e.g., 0.1%) to your sample to chelate metal ions.
-
Minimize Exposure to Air: Work quickly and consider purging samples with nitrogen or argon to displace oxygen.
Caption: DHPPA degradation pathway and preventative strategies.
Q3: How do I systematically troubleshoot where I'm losing my DHPPA during the SPE procedure?
If the initial checks do not resolve the low recovery, a systematic approach is needed to pinpoint the exact step where the analyte is being lost. This involves collecting and analyzing the effluent from each step of the SPE process.
Experimental Protocol: Fraction Collection Analysis
-
Prepare a Spiked Sample: Prepare a clean standard solution of DHPPA in a simple matrix (e.g., acidified water) at a known concentration.
-
Perform SPE and Collect Fractions: Execute your SPE protocol as usual, but collect the liquid from each step into separate, labeled vials.
-
Fraction 1: Load Effluent: The liquid that passes through the cartridge during sample application.
-
Fraction 2: Wash Effluent: The liquid from the wash step(s).
-
Fraction 3: Eluate: The final collected fraction after adding the elution solvent.
-
-
Analyze Each Fraction: Quantify the amount of DHPPA in each fraction using your analytical method (e.g., LC-MS).
Interpreting the Results:
-
DHPPA in Load Effluent: This indicates analyte breakthrough . Your analyte is not being retained on the sorbent.
-
DHPPA in Wash Effluent: This means your wash step is prematurely eluting the analyte.
-
Solutions: Decrease the organic content of your wash solvent. For example, if you are using 20% methanol, try 5% or 10%. Ensure the wash solvent is also acidified.[6]
-
-
Little to No DHPPA in Any Fraction (including Eluate): This points to two possibilities:
-
Irreversible Binding/Incomplete Elution: Your elution solvent is too weak to desorb the analyte from the sorbent.
-
Solutions: Increase the strength of your elution solvent (e.g., increase the percentage of organic solvent like methanol or acetonitrile). Consider adding a modifier like 1-2% formic acid to the elution solvent to ensure the carboxylic acid remains neutral and to disrupt any secondary interactions.[12][13] You can also try eluting with two smaller aliquots of solvent instead of one large one.[14]
-
-
On-Cartridge Degradation: The analyte is degrading while bound to the sorbent. This is less common but possible if the sorbent has impurities or the processing time is very long.
-
Caption: Troubleshooting decision tree for low DHPPA recovery.
Q4: I'm working with plasma samples. What sample pretreatment is necessary before SPE?
Biological matrices like plasma are complex and can significantly interfere with SPE.[10] Proteins can bind to the analyte, and other endogenous components can compete for binding sites on the sorbent, leading to what is known as "matrix effects".[9][15]
Causality: DHPPA may bind to plasma proteins like albumin.[16][17] If not disrupted, this protein-analyte complex may not be retained on the SPE sorbent, leading to low recovery. Additionally, phospholipids in plasma are a major source of matrix effects in LC-MS analysis.[15]
Recommended Pretreatment Protocol for Plasma:
-
Thaw and Centrifuge: Thaw frozen plasma samples on ice. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet any precipitates.
-
Protein Precipitation: To a known volume of plasma (e.g., 200 µL), add 3-4 volumes of ice-cold acetonitrile (e.g., 600-800 µL). Acetonitrile is effective at precipitating proteins.[12]
-
Vortex and Centrifuge: Vortex the mixture thoroughly for 1-2 minutes. Centrifuge at high speed for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Collect and Dilute Supernatant: Carefully collect the supernatant. Dilute it with at least an equal volume of acidified water (e.g., water with 0.1-1% formic acid) to reduce the organic solvent concentration and adjust the pH before loading onto the SPE cartridge. This dilution is critical to ensure proper retention.
Note on Urine Samples: Urine typically has a lower protein content, so protein precipitation may not be necessary.[12] However, it is still crucial to centrifuge the sample to remove particulates and acidify it to pH ~2.0 before loading.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and characterization of 3,4-dihydroxyphenylalanine oxidative deaminase from Rhodobacter sphaeroides OU5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]
- 4. Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of DNA, proteins and lipids by DOPA, protein-bound DOPA, and related catechol(amine)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 8. Assessment of phenolic compounds in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. publ.iss.it [publ.iss.it]
- 13. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Metabolism of protein-bound DOPA in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diseases and drug protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of DHPPA in Complex Biological Matrices
Welcome to the technical support center for the bioanalysis of 3,4-dihydroxyphenylpropionic acid (DHPPA). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of accurately quantifying this important microbial metabolite in biological samples. As a key biomarker for whole-grain intake and gut microbiota activity, precise DHPPA measurement is critical, yet fraught with analytical challenges.[1][2]
This resource provides in-depth, experience-based answers to common problems, moving beyond simple procedural lists to explain the scientific rationale behind each troubleshooting step. All recommendations are grounded in established bioanalytical method validation principles to ensure data integrity and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: What is DHPPA, and why is its quantification in biological matrices challenging?
A1: 3,4-dihydroxyphenylpropionic acid (DHPPA) is a phenolic acid produced by the gut microbiota from the breakdown of dietary compounds like chlorogenic acid, found in fruits, vegetables, and beverages.[1] Its concentration in plasma, urine, or feces can serve as a valuable biomarker for dietary intake and gut dysbiosis.[1][2][3]
The primary challenges in its quantification stem from:
-
High Polarity: DHPPA is a water-soluble molecule, making it difficult to retain on traditional reversed-phase liquid chromatography (LC) columns and challenging to extract efficiently from aqueous biological fluids.
-
Matrix Complexity: Biological matrices like plasma and urine are incredibly complex.[4] They contain a vast array of endogenous compounds, including salts, lipids, proteins, and other metabolites, that can interfere with the analysis.[5][6]
-
Analyte Stability: The catechol structure of DHPPA makes it susceptible to oxidation, especially under improper storage or handling conditions, leading to underestimated concentrations.
-
Isobaric Interferences: Other metabolites in the sample may have the same molecular weight and produce similar fragments in a mass spectrometer, leading to falsely elevated results if not chromatographically separated.[7][8]
Q2: What is the most common analytical technique for DHPPA quantification, and what are the key considerations?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like DHPPA in biological matrices due to its superior sensitivity and selectivity.[5][9]
Key considerations when developing an LC-MS/MS method for DHPPA include:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically preferred for phenolic acids like DHPPA, as the acidic protons are readily lost to form [M-H]⁻ ions.
-
Chromatographic Separation: Achieving good retention and peak shape is crucial. This often requires specialized columns (e.g., HILIC or polar-embedded reversed-phase) or mobile phase modifiers.[10]
-
Sample Preparation: A robust sample preparation strategy is non-negotiable. The goal is to remove interfering matrix components while maximizing the recovery of DHPPA.[11][12]
-
Method Validation: The method must be fully validated according to regulatory guidelines from bodies like the FDA or EMA to ensure it is accurate, precise, and reliable.[13][14][15][16][17]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing detailed protocols and the scientific reasoning behind them.
Problem Area 1: Poor Sensitivity and Inconsistent Results due to Matrix Effects
Q: I'm observing significant ion suppression and high variability in my plasma samples. My signal-to-noise is poor, especially at the lower limit of quantification (LLOQ). What's causing this, and how can I fix it?
A: This is a classic sign of matrix effects , where co-eluting endogenous components from the plasma interfere with the ionization of DHPPA in the mass spectrometer source.[5][6][18] The most common culprits in plasma are phospholipids from cell membranes. These can suppress the ESI signal and build up on your column and in your MS source, leading to decreased sensitivity and system downtime.[5]
Solution: Your sample preparation protocol is the most powerful tool to combat matrix effects. A simple protein precipitation is often insufficient for removing phospholipids. You must choose a more selective technique.
The choice of sample preparation depends on the required sensitivity, sample volume, and available resources. The following diagram outlines a decision-making process.
| Technique | Principle | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated with an organic solvent (e.g., acetonitrile). | Fast, simple, inexpensive, high throughput. | Ineffective at removing phospholipids and salts. High risk of matrix effects. | Early discovery, high-throughput screening where precision is less critical. |
| Liquid-Liquid Extraction (LLE) | DHPPA is partitioned from the aqueous sample into an immiscible organic solvent based on pH and polarity. | Effectively removes non-lipid soluble interferences like salts and phospholipids.[4][11] | Can have lower recovery for polar analytes like DHPPA. Requires solvent optimization. More labor-intensive. | Assays requiring better cleanliness than PPT. |
| Solid-Phase Extraction (SPE) | DHPPA is selectively retained on a solid sorbent while interferences are washed away.[19] | Highest degree of cleanup. Removes proteins, salts, and phospholipids. Allows for sample concentration, boosting sensitivity.[12] | Requires significant method development. Higher cost per sample. | Regulated bioanalysis, assays requiring the lowest LLOQ and highest data quality. |
This protocol provides the cleanest extracts for sensitive DHPPA quantification. It uses a combination of reversed-phase and anion exchange mechanisms to retain DHPPA while effectively washing away neutral/basic interferences and phospholipids.
Materials:
-
Mixed-Mode Strong Anion Exchange SPE Cartridges (e.g., Waters Oasis MAX)
-
Plasma sample with internal standard (IS)
-
2% Ammonium Hydroxide in Water
-
Methanol
-
2% Formic Acid in Acetonitrile:Methanol (95:5 v/v)
-
Centrifuge, SPE Manifold
Procedure:
-
Pre-treat Sample: To 100 µL of plasma, add 10 µL of a suitable internal standard (ideally, a stable isotope-labeled DHPPA) and vortex. Dilute with 400 µL of 2% ammonium hydroxide to ensure the phenolic acid group of DHPPA is deprotonated (negatively charged).
-
Condition Cartridge: Pass 1 mL of Methanol through the SPE cartridge.
-
Equilibrate Cartridge: Pass 1 mL of 2% ammonium hydroxide in water through the cartridge. Do not let the sorbent bed go dry.
-
Load Sample: Load the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate (~1 mL/min).
-
Wash 1 (Remove Hydrophilic Interferences): Wash the cartridge with 1 mL of 2% ammonium hydroxide in water.
-
Wash 2 (Remove Phospholipids): Wash the cartridge with 1 mL of Methanol. This is a critical step to elute phospholipids and other lipids while DHPPA remains bound by ion exchange.
-
Elute Analyte: Elute DHPPA with 1 mL of 2% Formic Acid in Acetonitrile:Methanol. The acid neutralizes the charge on DHPPA, releasing it from the sorbent.
-
Dry Down & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Problem Area 2: Analyte Instability
Q: My QC sample values are decreasing during a long analytical run, and my freeze-thaw stability tests are failing. Is DHPPA degrading?
A: Yes, this is a strong indication of analyte instability. The catechol moiety of DHPPA is prone to oxidation, which can be accelerated by factors like elevated pH, exposure to light, and the presence of certain enzymes or metal ions in the matrix.[20] Sample stability must be rigorously evaluated as per regulatory guidelines.[21][22]
Solutions:
-
Control pH: Maintain samples at an acidic pH (e.g., by adding a small amount of ascorbic or formic acid) to keep the catechol group protonated and less susceptible to oxidation.
-
Minimize Light Exposure: Use amber vials for sample collection, storage, and in the autosampler to prevent photodegradation.[23]
-
Optimize Storage Temperature: Store biological samples at -70°C or lower for long-term stability.[24] Processed samples in the autosampler should be kept cooled (e.g., 4°C).
-
Limit Freeze-Thaw Cycles: Aliquot samples after collection to avoid repeated freezing and thawing, which can damage the analyte.[25][26] Validation should include an assessment of freeze-thaw stability for at least three cycles.[26]
-
Evaluate Bench-Top Stability: Determine how long the analyte is stable in the matrix at room temperature to define the maximum allowable time for sample processing.[25][26]
Objective: To determine the stability of DHPPA in a biological matrix under conditions mimicking sample handling and analysis.
Procedure:
-
Prepare QC Samples: Spike a pooled matrix with DHPPA at low and high concentrations (LQC and HQC).
-
Freeze-Thaw Stability:
-
Analyze one set of LQC and HQC samples immediately (Time 0).
-
Freeze the remaining QCs at -70°C for at least 12 hours.
-
Thaw them completely at room temperature. This is Cycle 1.
-
Repeat this freeze-thaw process for a minimum of three cycles.
-
After the final cycle, process and analyze the samples.
-
-
Bench-Top Stability:
-
Thaw a set of LQC and HQC samples and leave them on the bench at room temperature.
-
Analyze them at pre-defined time points (e.g., 0, 4, 8, and 24 hours).
-
-
Acceptance Criteria: The mean concentration at each cycle/time point should be within ±15% of the nominal (Time 0) concentration.
Problem Area 3: Isobaric Interference
Q: I have a well-validated method, but in some patient samples, I see a peak at the same mass transition as DHPPA but at a slightly different retention time, sometimes merging with my main peak. What is this?
A: You are likely observing an isobaric interference , a compound that has the same mass as DHPPA and can produce a fragment ion of the same mass.[7][27] This is a significant risk in bioanalysis and can lead to over-quantification if not properly resolved.[8] For DHPPA, potential interferences could be isomers (e.g., 2,5-dihydroxyphenylpropionic acid) or other structurally similar microbial or dietary metabolites.
Solution: The key to resolving isobaric interference is improving chromatographic selectivity. Your mass spectrometer cannot distinguish between two compounds with the same mass and fragmentation pattern; your LC system must do it.
Strategies to Improve Chromatographic Resolution:
-
Decrease Gradient Slope: Slow down the rate at which the organic solvent concentration increases in your gradient. A longer, shallower gradient provides more time for compounds with similar properties to separate on the column.
-
Change Mobile Phase Modifiers: Switching from formic acid to ammonium formate, or vice-versa, can alter the ionization state of DHPPA and potential interferences, changing their interaction with the stationary phase and improving separation.[10]
-
Test a Different Stationary Phase: If a standard C18 column is not providing sufficient resolution, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded phase can offer different interactions (e.g., pi-pi stacking) that may resolve the isomers.
-
Optimize Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency, but it can also alter selectivity. Test temperatures between 30°C and 50°C to find the optimal balance.
By systematically addressing these challenges with robust sample preparation, careful stability testing, and optimized chromatography, you can develop a reliable and accurate method for the quantification of DHPPA, ensuring the integrity of your research and clinical findings.
References
- 1. Dihydroxyphenylpropionic Acid (DHPPA) - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. DHPPA, a major plasma alkylresorcinol metabolite reflecting whole-grain wheat and rye intake, and risk of metabolic syndrome: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols [mdpi.com]
- 5. eijppr.com [eijppr.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery, identification and mitigation of isobaric sulfate metabolite interference to a phosphate prodrug in LC-MS/MS bioanalysis: Critical role of method development in ensuring assay quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of biopharmaceuticals and biomarkers in complex biological matrices: a comparison of liquid chromatography coupled to tandem mass spectrometry and ligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. ijstr.org [ijstr.org]
- 12. biotage.com [biotage.com]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. ema.europa.eu [ema.europa.eu]
- 22. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 23. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Removal of Interference MS/MS Spectra for Accurate Quantification in Isobaric Tag-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 3,4-Dihydroxyphenylpyruvic Acid (DHPPA)
Welcome to the technical support guide for navigating challenges in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3,4-Dihydroxyphenylpyruvic acid (DHPPA). This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address specific issues related to matrix effects. As Senior Application Scientists, our goal is to blend technical accuracy with field-proven insights to help you ensure the accuracy, reproducibility, and sensitivity of your DHPPA quantitation.
Matrix effects are a significant challenge in LC-MS/MS, referring to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to ion suppression (signal loss) or enhancement (signal increase), which compromises the integrity of quantitative data.[3][4] This guide provides a systematic approach to identifying, quantifying, and mitigating these effects in your DHPPA analysis.
Troubleshooting Guide: Identifying and Resolving Matrix Effects
Encountering poor accuracy, precision, or sensitivity in your DHPPA assay is a common sign of underlying matrix effects.[3][5] This section provides a logical workflow to diagnose and address these issues systematically.
Q1: My DHPPA signal is highly variable and suppressed in plasma samples compared to my solvent-based standards. How do I confirm that matrix effects are the cause?
Your first step is a qualitative assessment to visualize where in the chromatogram ion suppression or enhancement is occurring relative to your analyte's retention time. The gold-standard technique for this is the post-column infusion (PCI) experiment .[5][6] This method provides a profile of matrix interference across the entire chromatographic run.[4][7]
A PCI experiment works by continuously infusing a solution of your analyte (DHPPA) directly into the mass spectrometer while an extracted blank matrix sample is injected onto the LC column.[7] A stable signal from the infused analyte creates a baseline. Any deviation in this baseline—a dip or a rise—indicates that co-eluting components from the matrix are suppressing or enhancing the ionization of your infused DHPPA, respectively.[4][5] This allows you to see if the "zone" of suppression overlaps with the retention time of your DHPPA peak.
Experimental Protocol: Post-Column Infusion (PCI)
Objective: To qualitatively identify chromatographic regions where co-eluting matrix components cause ion suppression or enhancement.
Methodology:
-
System Setup:
-
Use a T-connector to merge the eluent flow from your analytical column with a constant, low-flow stream from a syringe pump. This connection should be placed between the column and the MS ion source.
-
Prepare a solution of DHPPA in a compatible solvent (e.g., mobile phase) at a concentration that provides a stable and robust signal (e.g., 100 ng/mL).
-
Set the syringe pump to infuse this solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
-
Analysis:
-
Begin infusing the DHPPA solution and allow the MS signal to stabilize, establishing a flat baseline.
-
First, inject a blank solvent (e.g., your reconstitution solvent) to confirm the baseline is stable throughout a typical run.
-
Next, inject a prepared blank matrix sample (e.g., plasma extract prepared using your standard protocol, but with no analyte or internal standard).
-
-
Data Interpretation:
-
Monitor the ion chromatogram for the infused DHPPA.
-
Ion Suppression: A significant and reproducible dip in the baseline signal indicates a region where matrix components are co-eluting and suppressing the DHPPA signal.
-
Ion Enhancement: A rise in the baseline signal indicates ion enhancement.
-
Compare the retention time of the suppression/enhancement zones with the known retention time of DHPPA from a standard injection. If they overlap, matrix effects are impacting your analyte.
-
Q2: I've confirmed ion suppression overlaps with my DHPPA peak using post-column infusion. How do I measure the exact extent of this suppression?
To quantify the impact of the matrix, you should perform a post-extraction spike experiment . This quantitative assessment compares the signal response of an analyte in a clean solution to its response in an extracted matrix, allowing you to calculate a "Matrix Factor" (MF).[3][8] An MF value of 1 (or 100%) indicates no matrix effect, a value <1 indicates suppression, and a value >1 indicates enhancement.[3]
Experimental Protocol: Quantitative Assessment using Post-Extraction Spike
Objective: To quantify the matrix effect by calculating the Matrix Factor (MF).
Methodology: Prepare two sets of samples at a minimum of two concentration levels (e.g., low and high quality control levels).
-
Set A (Neat Solution): Spike DHPPA into the final reconstitution solvent (e.g., mobile phase) at your target concentrations.
-
Set B (Post-Extraction Spike):
-
Process at least six different lots of blank biological matrix (e.g., human plasma) through your entire sample preparation procedure (extraction, evaporation, etc.).
-
Into the final, clean extract, spike DHPPA to the same final concentrations as in Set A.[5]
-
Calculation: Analyze both sets of samples via LC-MS/MS and record the peak areas. The Matrix Factor is calculated as follows:
MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
The IS-Normalized MF should also be calculated if a stable isotope-labeled internal standard (SIL-IS) is used, as this demonstrates the ability of the IS to compensate for the effect:
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
According to regulatory guidance, the precision of the IS-normalized MF across different lots of matrix should be ≤15% for the method to be considered robust.[9][10]
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and strategic approaches for managing matrix effects in DHPPA analysis.
Q3: What are the primary causes of matrix effects in biological samples like plasma or urine?
Matrix effects are caused by endogenous components in the biological sample that co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source.[2][3]
-
Competition for Ionization: In electrospray ionization (ESI), there is a finite capacity for charge generation on the droplets. If high concentrations of matrix components elute at the same time as DHPPA, they compete for this charge, reducing the number of charged DHPPA ions that reach the detector, causing ion suppression.[1][11]
-
Key Interfering Substances: The most notorious culprits in plasma and serum are phospholipids from cell membranes. These molecules are abundant, extract easily with common organic solvents, and often elute in the same reversed-phase chromatography window as many small molecule analytes.[12] Other interfering substances include salts, proteins, and metabolites.[3]
Q4: Which sample preparation technique is best for minimizing matrix effects for DHPPA?
Improving sample preparation is often the most effective way to combat matrix effects.[13] The goal is to selectively remove interfering components while maximizing the recovery of DHPPA. The choice depends on the required cleanliness versus throughput and cost.
| Technique | Description | Pros | Cons |
| Protein Precipitation (PPT) | A simple method where an organic solvent (e.g., acetonitrile) is added to precipitate proteins.[14] | Fast, inexpensive, high-throughput. | Least effective for matrix removal .[15] Co-extracts significant amounts of phospholipids and other interferences, often leading to strong matrix effects.[16] |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their differential solubility in two immiscible liquids (e.g., aqueous sample and an organic solvent).[13] | Can provide a much cleaner extract than PPT.[15] Selectivity can be tuned by adjusting pH and solvent polarity.[13] | Can be labor-intensive, may have lower recovery for polar analytes like DHPPA, and requires significant solvent volumes. |
| Solid-Phase Extraction (SPE) | A chromatographic technique where the sample is passed through a solid sorbent that retains the analyte, the interferences, or both. | Highly effective and selective .[1] Mixed-mode SPE (combining reversed-phase and ion-exchange) can produce exceptionally clean extracts.[13][15] | Requires method development, can be more time-consuming and expensive than PPT. |
| Phospholipid Removal (PLR) | Specialized plates or cartridges that combine protein precipitation with a sorbent that specifically captures and removes phospholipids.[14][17] | Simple "pass-through" protocol similar to PPT but provides significantly cleaner extracts by targeting the main source of interference.[14][16] | More expensive than standard PPT plates. |
For DHPPA, a polar analyte, mixed-mode Solid-Phase Extraction (SPE) is often the most robust choice for achieving the cleanest extract and minimizing matrix effects.[15] If higher throughput is needed, Phospholipid Removal (PLR) plates offer an excellent balance of speed and cleanup efficiency.[16]
Q5: Beyond sample cleanup, how can I use chromatography to avoid matrix effects?
If your sample preparation isn't sufficient, you can often "chromatographically resolve" your DHPPA peak from the regions of ion suppression identified in your PCI experiment.[18]
-
Adjust the Gradient: Modify your mobile phase gradient to shift the retention time of DHPPA away from the suppression zone. A slower, shallower gradient can improve the separation between your analyte and interfering compounds.[4]
-
Increase Efficiency: Using columns with smaller particle sizes (e.g., <2 µm), as found in Ultra-High-Performance Liquid Chromatography (UHPLC) systems, produces sharper peaks and greater resolving power. This increased resolution can separate DHPPA from closely eluting matrix components.[15][19]
-
Change Column Chemistry: If using a standard C18 column, consider alternative chemistries like a phenyl-hexyl or a polar-embedded phase that might offer different selectivity for DHPPA versus the interfering matrix components.
Q6: What is a stable isotope-labeled internal standard (SIL-IS), and will it solve all my matrix effect problems?
A stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" for correcting matrix effects in quantitative LC-MS/MS.[5][8][20] A SIL-IS is a version of the analyte (DHPPA) where one or more atoms (like ¹²C or ¹H) have been replaced with a heavy, stable isotope (like ¹³C or ²H/D).
-
Principle of Correction: The SIL-IS is chemically identical to DHPPA, so it has the same extraction recovery and chromatographic retention time, and it experiences the exact same degree of ion suppression or enhancement.[21] By adding a known amount of SIL-IS to every sample before preparation, you quantify the analyte by calculating the ratio of the analyte's peak area to the SIL-IS's peak area.[20] This ratio remains constant even if both signals are suppressed, thus correcting for the matrix effect and improving accuracy and precision.[20]
-
Limitations: While a SIL-IS is the best tool for compensation, it does not eliminate the matrix effect.[13] If ion suppression is severe, the signal for both the analyte and the SIL-IS may be suppressed into the noise, compromising the assay's sensitivity. Furthermore, SIL-IS can be expensive and are not always commercially available.[5][22] Therefore, the best practice is to first minimize matrix effects through optimized sample preparation and chromatography, and then use a SIL-IS to compensate for any remaining, unavoidable effects.
Q7: What do regulatory bodies like the FDA say about matrix effects?
Regulatory agencies consider the evaluation of matrix effects a critical component of bioanalytical method validation.[9] Guidance documents, such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the harmonized ICH M10 guideline, mandate that matrix effects be investigated to ensure that the method is accurate, precise, and selective.[9][10][23]
Key expectations include:
-
Assessing the matrix effect using a quantitative approach like the post-extraction spike method.[9]
-
Evaluating matrix effects from multiple sources or lots of the biological matrix to check for variability.[3]
-
Demonstrating that the chosen internal standard adequately tracks and corrects for the matrix effect.[3]
Failure to properly assess and mitigate matrix effects can lead to the rejection of study data by regulatory authorities.[3][24]
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. nebiolab.com [nebiolab.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
- 16. news-medical.net [news-medical.net]
- 17. learning.sepscience.com [learning.sepscience.com]
- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 20. benchchem.com [benchchem.com]
- 21. waters.com [waters.com]
- 22. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 24. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 3,4-Dihydroxyphenylpyruvic Acid (DHPPA)
Welcome to the technical support center for the synthesis of 3,4-Dihydroxyphenylpyruvic acid (DHPPA). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of DHPPA synthesis, a critical intermediate for various pharmacologically active compounds. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your experimental outcomes.
Troubleshooting Guide: Enhancing DHPPA Yield & Purity
This section is structured to address specific problems you might encounter during your synthesis. Each point provides a diagnosis of potential causes and actionable solutions.
Q1: My overall yield is consistently low. What are the primary factors I should investigate?
Low yield is a frequent challenge, often stemming from multiple factors related to reaction kinetics, substrate stability, and purification losses.
Potential Causes & Solutions:
-
Sub-optimal Reaction Conditions: The classic Erlenmeyer-Plöchl synthesis, a common route to phenylpyruvic acids, involves multiple steps that are highly sensitive to reaction conditions.[1] For the hydrolysis of the azlactone intermediate to the final DHPPA product, both time and temperature are critical. Insufficient reflux time can lead to incomplete hydrolysis, while excessive heat can promote degradation.
-
Actionable Advice: Monitor your reaction progress using Thin Layer Chromatography (TLC). For the final hydrolysis step using 1N HCl, ensure a consistent reflux for at least 6-8 hours.[1][2] Compare your results with established protocols which report yields up to 88% for the intermediate steps under optimized conditions.[2]
-
-
Instability of DHPPA: Phenylpyruvic acids, in general, are known to be unstable, especially once purified.[3] The catechol group in DHPPA is particularly susceptible to oxidation. This degradation can occur during the reaction, workup, or storage.
-
Actionable Advice:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Temperature Control: Keep the product cool during and after purification. Storing the filtrate in a refrigerator can improve crystallization and reduce decomposition.[3] For long-term storage, temperatures of -80°C are recommended to prevent degradation of similar catechol-containing compounds.[4]
-
Use Immediately: It is highly advisable to use the purified DHPPA immediately in the subsequent reaction step.[3]
-
-
-
Inefficient Purification: Significant product loss can occur during extraction and recrystallization. DHPPA has some solubility in water, which can lead to losses during aqueous workups.
-
Actionable Advice: After the initial crystallization from the acidic solution, perform multiple extractions of the aqueous filtrate with a suitable organic solvent like ether to recover dissolved product.[3] Combine this with the first crop of crystals before final drying.
-
Q2: I'm observing significant byproduct formation in my LC-MS/NMR analysis. How can I improve the purity?
Byproduct formation is typically due to side reactions involving the starting materials or intermediates, or degradation of the target molecule.
Potential Causes & Solutions:
-
Incomplete Hydrolysis: The presence of unreacted azlactone or α-acetylamino-β-(3,4-diacetoxyphenyl)acrylic acid indicates that the hydrolysis step is incomplete.
-
Oxidative Degradation: The catechol moiety of DHPPA is prone to oxidation, leading to colored, polymeric impurities. This is often accelerated by heat, light, and the presence of oxygen.
-
Actionable Advice:
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: Consider adding a small amount of a reducing agent like sodium bisulfite or ascorbic acid during the workup to protect the catechol group.
-
Decolorization: Use activated charcoal to decolorize the reaction mixture before the final crystallization step. This can effectively remove colored impurities.[2]
-
-
-
Aldol Condensation/Self-Polymerization: The pyruvic acid moiety can potentially undergo self-condensation reactions, especially under basic conditions or prolonged heating.
-
Actionable Advice: Maintain acidic conditions during the workup and purification. Avoid exposure to bases. Purification via recrystallization from solvents like ethylene chloride or benzene can be attempted, but be aware that losses due to instability can be significant.[3]
-
Experimental Workflow & Visualization
To provide a clearer picture, the following sections detail a standard synthesis protocol and a logical troubleshooting workflow.
Protocol: DHPPA Synthesis via Modified Erlenmeyer-Plöchl Reaction
This protocol is a synthesized representation of common chemical synthesis routes.[1][2]
Step 1: Formation of the Azlactone Intermediate
-
In a round-bottom flask, combine 3,4-dihydroxybenzaldehyde (protocatechualdehyde), N-acetylglycine, and sodium acetate in acetic anhydride.
-
Heat the mixture with stirring, first at 80°C for 4 hours, then increase to 100°C for 1 hour.[1]
-
Cool the mixture to room temperature and slowly add ice-water to precipitate the azlactone product.
-
Filter the yellow crystalline solid, wash with cold water, and dry under vacuum.
Step 2: Hydrolysis to α-Acetylamino-acrylic acid derivative
-
Dissolve the dried azlactone from Step 1 in a 1:1 mixture of acetone and water.[1][2]
-
Heat the mixture to reflux for 4 hours.
-
Remove the acetone via rotary evaporation. The intermediate product should crystallize upon cooling.
Step 3: Acid Hydrolysis to DHPPA
-
To the intermediate from Step 2, add 1N Hydrochloric Acid.
-
Heat the mixture to reflux with stirring for 6-8 hours.[1][2]
-
Decolorize the hot solution with a small amount of activated carbon and filter.
-
Allow the filtrate to cool slowly, then place in an ice-water bath to complete crystallization.
-
Filter the DHPPA crystals, wash with a small amount of ice-cold water, and dry under vacuum over a desiccant.
Diagram: Chemical Synthesis Pathway
Caption: Erlenmeyer-Plöchl synthesis route for DHPPA.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low DHPPA yield.
Frequently Asked Questions (FAQs)
Q1: What are the main synthesis strategies for DHPPA?
There are two primary approaches: chemical synthesis and enzymatic (biocatalytic) synthesis.
| Synthesis Method | Precursors | Key Reagents/Enzymes | Typical Yield | Pros | Cons |
| Chemical | 3,4-Dihydroxybenzaldehyde, Glycine derivatives | Acetic Anhydride, HCl | 70-88% (step-wise)[2][3] | Well-established, scalable | Harsh conditions, potential for byproducts, unstable intermediates |
| Enzymatic | L-DOPA | L-amino acid deaminase (LAAD)[5] or Transaminase (TyrB)[6] | Variable, can be >95% conversion[7] | High specificity, mild conditions, environmentally friendly | Enzyme cost/stability, potential for cofactor regeneration needs |
Q2: How does pH affect the stability of DHPPA?
The stability of DHPPA is significantly influenced by pH. The catechol group is more susceptible to oxidation under neutral to alkaline conditions. Acidic conditions generally improve the stability of catechol-containing compounds by protonating the hydroxyl groups, which reduces their electron-donating character and thus their susceptibility to oxidation. While specific studies on DHPPA are limited, research on similar compounds shows that acidic conditions (pH 3-4) are often optimal for stability, whereas degradation is accelerated in base-catalyzed reactions.[8] Therefore, maintaining an acidic environment (e.g., pH < 6) during workup and storage is crucial.
Q3: Are there enzymatic alternatives to the harsh chemical hydrolysis step?
Yes, enzymatic synthesis offers a milder alternative. One prominent route involves the conversion of L-DOPA (L-3,4-dihydroxyphenylalanine) to DHPPA. This transformation can be achieved via oxidative deamination using an L-amino acid deaminase (LAAD) or through transamination catalyzed by a tyrosine aminotransferase (TyrB).[5][6] These enzymatic methods operate under physiological pH and temperature, avoiding the harsh acidic reflux required in chemical synthesis and often leading to very high conversion rates and purity.[7]
References
- 1. 4-Hydroxyphenylpyruvic acid synthesis - chemicalbook [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | High-Purity RUO [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Electroenzymatic synthesis of l-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
selecting the right internal standard for DHPPA quantification
A Guide to Selecting the Right Internal Standard for Robust and Accurate Results
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are quantifying 3,4-Dihydroxyphenylpyruvic acid (DHPPA) and need to select an appropriate internal standard (IS) for their analytical method, particularly for liquid chromatography-mass spectrometry (LC-MS) applications. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions and troubleshoot common challenges.
The accuracy of any quantitative method hinges on the proper use of an internal standard. An IS is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for variability during sample preparation and analysis.[1][2][3] By normalizing the analyte's response to the IS's response, we can significantly improve accuracy and precision.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for DHPPA quantification?
The gold standard for an internal standard in LC-MS is a stable isotope-labeled (SIL) version of the analyte itself.[1][3] A SIL-DHPPA, for instance, would involve replacing some of the carbon atoms with ¹³C or some of the hydrogen atoms with deuterium (²H or D).
Why is a SIL-IS ideal?
-
Physicochemical Properties: A SIL-IS has virtually identical chemical and physical properties to the unlabeled analyte (DHPPA).[1] This means it will behave the same way during sample extraction, chromatography (co-elution), and ionization in the mass spectrometer.
-
Matrix Effect Compensation: The most significant advantage is that it co-elutes with the analyte and experiences the exact same degree of ionization suppression or enhancement from the sample matrix.[1] This is a critical factor for achieving accurate quantification in complex biological matrices like plasma, urine, or tissue homogenates.
Q2: Since a SIL-DHPPA is not commercially available, what is the next best option?
When the ideal SIL-IS of the analyte is unavailable, the next best choice is a SIL version of a closely related structural analog. The goal is to find a compound that mimics the behavior of DHPPA as closely as possible.
Key characteristics to look for in a SIL-analog:
-
Structural Similarity: The compound should share the core structural features of DHPPA, which include the catechol ring (the 3,4-dihydroxy-phenyl group) and the pyruvic acid side chain.
-
Similar pKa and logP: These values dictate how the molecule will behave during extraction and chromatographic separation.
-
Commercial Availability: The standard must be readily obtainable in high purity.
A potential candidate could be a stable isotope-labeled version of 4-Hydroxyphenylpyruvic acid (HPPA) . DHPPA and HPPA are structurally very similar, differing only by one hydroxyl group on the phenyl ring. This similarity suggests they may have comparable extraction efficiencies and chromatographic retention times. However, the presence of the catechol group in DHPPA makes it more prone to oxidation, which is a key difference to consider.
Q3: What if I cannot find a suitable stable isotope-labeled analog? Can I use a non-labeled structural analog?
Yes, using a non-labeled structural analog is a viable, though less ideal, alternative.[1] This approach requires more rigorous validation to ensure it adequately corrects for analytical variability.
Selection Criteria for a Structural Analog IS:
-
Structural Resemblance: The IS should have a chemical structure as close to DHPPA as possible. Compounds like 4-Hydroxyphenylpyruvic acid (HPPA) or other catechol-containing organic acids are potential candidates.
-
Chromatographic Behavior: The IS must be chromatographically resolved from DHPPA but elute closely. Co-elution is not desirable for a non-labeled analog as their mass-to-charge ratios might interfere if not sufficiently different.
-
Ionization Efficiency: The IS should have a similar ionization response to DHPPA in the chosen mass spectrometer source (e.g., ESI negative or positive mode).
-
Absence in Samples: The chosen compound must not be naturally present in the study samples.
A study quantifying a panel of organic acids for diagnosing organic acidemias used 2-ethylbutyric acid as a structural analog IS for multiple analytes when specific SIL standards were unavailable.[4] While not structurally similar to DHPPA, this example illustrates the principle of using a simple, non-endogenous organic acid as a pragmatic choice when better options are limited. For DHPPA, a closer analog like 3-(4-hydroxyphenyl)propanoic acid could be considered, as it shares the phenyl ring and a carboxylic acid function, but its chromatographic and ionization properties relative to DHPPA would need thorough investigation.
| Internal Standard Type | Pros | Cons | Recommendation |
| Stable Isotope-Labeled DHPPA | Co-elutes with DHPPA; corrects for all process variability including matrix effects perfectly.[1] | Not commercially available. | Ideal, but currently unavailable. |
| Stable Isotope-Labeled Analog | Corrects well for extraction and matrix effects; high confidence in results. | May not co-elute perfectly; ionization response might differ slightly. | Best practical option. Validate to ensure it tracks DHPPA's behavior. |
| Structural Analog (Non-labeled) | Readily available and cost-effective. | Does not perfectly correct for matrix effects; requires chromatographic separation; requires extensive validation.[5] | Viable alternative. Requires the most thorough validation. |
Troubleshooting Guide
Issue 1: High variability in results (poor precision).
High variability, indicated by a high coefficient of variation (%CV) in your quality control samples, often points to an internal standard that is not adequately correcting for inconsistencies.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for high result variability.
-
Check IS Response: First, examine the raw peak area of your internal standard across all samples in a batch. If the IS area is highly variable, it could indicate inconsistent sample addition or that the IS itself is unstable.
-
Evaluate Extraction Recovery: If the IS response is stable but the analyte/IS area ratio is not, your IS may not be tracking DHPPA's recovery during sample preparation. DHPPA's catechol structure makes it susceptible to adsorption and oxidation. An IS without this feature may have high and consistent recovery while DHPPA is being lost.
-
Assess Matrix Effects: If you are using a structural analog that is chromatographically separated from DHPPA, they may be eluting in regions with different levels of matrix suppression, leading to variability. This is the primary weakness of using non-co-eluting analogs.[1]
Issue 2: Inaccurate results (poor accuracy).
Poor accuracy, where your measured QC concentrations are consistently different from their nominal values, suggests a systematic bias in the method.
Root Cause Analysis:
-
Cross-Interference: The mass spectrometer may be detecting a contribution from your analyte in the IS channel, or vice-versa. This is a risk with SIL-IS if the isotopic purity is low or with structural analogs if fragmentation patterns are too similar.
-
Incorrect IS Concentration: Verify the concentration of your internal standard stock solution. Any error here will introduce a proportional error in all calculated concentrations.
-
Non-parallel Behavior: The chosen IS may not respond to matrix effects in the same way as DHPPA. For example, if the matrix suppresses the DHPPA signal by 50% but only suppresses the IS signal by 20%, your results will be artificially inflated.
Experimental Protocol: Validating Your Chosen Internal Standard
Once you have selected a candidate internal standard (e.g., a SIL-analog or a structural analog), you must validate its performance. This protocol outlines a key experiment to assess its suitability.
Objective: To determine if the chosen internal standard can effectively compensate for variations in sample matrix and recovery.
Materials:
-
Blank matrix (e.g., plasma from a healthy donor, stripped serum).
-
DHPPA certified reference standard.
-
Candidate Internal Standard.
-
LC-MS/MS system.
Procedure:
-
Prepare Sample Sets:
-
Set 1 (Reference): Spike DHPPA and the IS into a clean solvent (e.g., methanol/water) at three concentrations (Low, Medium, High).
-
Set 2 (Post-Extraction Spike): Process six aliquots of blank matrix through your entire extraction procedure. In the final step, just before injection, spike DHPPA and the IS into the processed extract.
-
Set 3 (Pre-Extraction Spike): Spike DHPPA and the IS into six aliquots of blank matrix before starting the extraction procedure. Process these samples through the entire method.
-
-
Analysis:
-
Analyze all samples by LC-MS/MS.
-
Calculate the mean peak area for the analyte and the IS in each set.
-
-
Calculations & Acceptance Criteria:
-
Recovery of Analyte (%RE): %RE = (Mean Analyte Area in Set 3 / Mean Analyte Area in Set 2) * 100
-
Recovery of Internal Standard (%RE_IS): %RE_IS = (Mean IS Area in Set 3 / Mean IS Area in Set 2) * 100
-
Matrix Effect (ME): ME = (Mean Analyte Area in Set 2 / Mean Analyte Area in Set 1)
-
Internal Standard Normalized Matrix Effect (IS-Norm ME): IS-Norm ME = (Mean Analyte/IS Ratio in Set 2) / (Mean Analyte/IS Ratio in Set 1)
Acceptance Criteria:
-
The %CV of the IS-Normalized Matrix Effect across the six lots of matrix should be ≤15%. This is the most critical parameter. It demonstrates that even if the matrix effect varies between samples, the IS corrects for it, yielding a consistent final ratio.
-
The recovery (%RE) of DHPPA and the IS should be consistent, though not necessarily high. The key is that they behave similarly.
-
Decision Logic for IS Validation:
Caption: Decision tree for internal standard validation.
References
- 1. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing auto-oxidation of 3,4-Dihydroxyphenylpyruvic acid in vitro
Welcome to the technical support guide for 3,4-Dihydroxyphenylpyruvic acid (DHPPA). This document provides in-depth troubleshooting advice and best practices to help researchers, scientists, and drug development professionals minimize the auto-oxidation of DHPPA in vitro. As a catechol-containing compound, DHPPA is highly susceptible to degradation, which can compromise experimental integrity and lead to inconsistent results. This guide is designed to provide both prophylactic strategies and corrective actions to ensure the stability and reliability of your DHPPA solutions.
The Challenge: Understanding DHPPA Auto-Oxidation
This compound possesses a catechol moiety, which is a 1,2-dihydroxybenzene ring. This structure is highly prone to oxidation, especially in the presence of molecular oxygen. The process, known as auto-oxidation, is a free-radical chain reaction that converts the catechol group into a highly reactive ortho-quinone[1][2]. This transformation is often visually indicated by a color change in the solution, from colorless to pink, brown, or black.
Several factors can dramatically accelerate this degradation process:
-
Presence of Oxygen: Molecular oxygen is the primary oxidizing agent[3].
-
Alkaline pH: The rate of auto-oxidation increases significantly at higher pH levels[3]. Deprotonation of the hydroxyl groups on the catechol ring makes it more electron-rich and thus more susceptible to oxidation.
-
Transition Metal Ions: Metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺/Fe²⁺), are potent catalysts for catechol oxidation[3][4][5].
-
Light Exposure: Light, especially UV, can provide the energy to initiate and propagate the radical chain reactions involved in auto-oxidation[3][6].
-
Elevated Temperature: Increased temperature accelerates the rate of most chemical reactions, including oxidation[7].
The consequences of DHPPA oxidation extend beyond a simple color change. The resulting quinones are electrophilic and can covalently modify proteins, nucleic acids, and other experimental reagents, leading to artifacts and a loss of the desired biological activity of DHPPA[1]. Therefore, controlling auto-oxidation is critical for reproducible and accurate research.
Diagram: The Auto-Oxidation Pathway of DHPPA
References
- 1. Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of metal ions on the kinetics of tyrosine oxidation catalysed by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Metabolic Fates of DHPPA and 3-methoxy-4-hydroxyphenylpyruvic acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of xenobiotic and endogenous compound metabolism, understanding the precise metabolic pathways of structurally related molecules is paramount for predicting their physiological effects, pharmacological efficacy, and potential toxicity. This guide provides an in-depth comparison of the metabolic fates of two key phenylpyruvic acid derivatives: 3,4-dihydroxyphenylpyruvic acid (DHPPA) and 3-methoxy-4-hydroxyphenylpyruvic acid (MHPPA). As intermediates and byproducts of various metabolic processes, including those involving gut microbiota and dietary polyphenols, the distinct routes these compounds take within the body hold significant implications for health and disease.
Introduction: Structurally Similar, Metabolically Divergent
DHPPA and MHPPA share a common phenylpyruvic acid core structure but differ in their hydroxylation and methylation patterns. This seemingly subtle structural variance leads to profoundly different metabolic pathways, influencing their bioavailability, biological activity, and ultimate excretion from the body. DHPPA, a known metabolite of dietary polyphenols produced by gut bacteria, has garnered attention for its potential health benefits. In contrast, MHPPA is primarily recognized as a metabolite in the catecholamine pathway, particularly in the metabolism of 3-O-methylated catecholamines. This guide will dissect these differences, providing a comprehensive overview of their respective metabolic journeys.
The Metabolic Pathway of DHPPA: A Key Role for Transamination
The metabolism of DHPPA is centrally linked to the biosynthesis of L-DOPA, a critical precursor to the neurotransmitter dopamine. The primary metabolic transformation of DHPPA is its conversion to L-DOPA through a process of transamination.
Key Enzymatic Step:
-
Transamination: DHPPA can be converted to L-DOPA by the action of aminotransferases, such as tyrosine aminotransferase. This reaction involves the transfer of an amino group to DHPPA. Interestingly, the presence of L-DOPA can influence this transamination process[1].
Factors Influencing DHPPA Metabolism:
-
Gut Microbiota: DHPPA is a significant product of the gut microbial metabolism of dietary polyphenols, such as chlorogenic acid found in coffee and various fruits and vegetables. Bacteria like Lactobacilli and Bifidobacteria are known to be involved in this conversion[2]. The production of DHPPA in the gut highlights the crucial role of the microbiome in modulating host metabolism and the bioactivity of dietary compounds.
-
Bioavailability: Studies have indicated that DHPPA itself does not readily cross the blood-brain barrier[2]. Its absorption from the intestine is also reported to be slower compared to L-DOPA[2].
Physiological and Pathological Significance of DHPPA:
-
Biomarker of Whole-Grain Intake: DHPPA has been identified as a reliable biomarker for the consumption of whole-grain wheat and rye[3].
-
Potential Health Benefits: As a gut microbial metabolite of polyphenols, elevated levels of DHPPA are often associated with antioxidant and anti-inflammatory effects[2].
The Metabolic Pathway of MHPPA: A Derivative of Catecholamine Metabolism
The metabolic fate of MHPPA is intrinsically linked to the catabolism of 3-O-methylated catecholamines. It is a key intermediate in the breakdown of 3-methoxy-4-hydroxyphenylalanine (3-O-methyl-DOPA).
Key Enzymatic Steps:
The complete metabolic pathway of MHPPA is still under investigation, but evidence suggests the involvement of the following enzymatic reactions:
-
Formation from 3-O-methyl-DOPA: MHPPA is a major metabolite of 3-O-methyl-DOPA, a compound that can accumulate during L-DOPA therapy for Parkinson's disease. This conversion is likely catalyzed by an aminotransferase[1][4].
-
Further Metabolism: Once formed, MHPPA can undergo further biotransformation. While the exact enzymes are not definitively identified, potential pathways include:
-
Reduction: The keto group of MHPPA could be reduced to a hydroxyl group, forming 3-methoxy-4-hydroxyphenyllactic acid.
-
Oxidative decarboxylation: This would lead to the formation of homovanillic acid (HVA), a major final metabolite of dopamine.
-
Factors Influencing MHPPA Metabolism:
-
L-DOPA Therapy: The levels of MHPPA can be significantly elevated in individuals undergoing treatment with L-DOPA, due to the increased availability of its precursor, 3-O-methyl-DOPA.
-
Enzyme Activity: The activity of enzymes such as tyrosine aminotransferase and potentially reductases and decarboxylases will dictate the rate and direction of MHPPA metabolism[5].
Physiological and Pathological Significance of MHPPA:
-
Indicator of Catecholamine Metabolism: The presence and concentration of MHPPA and its downstream metabolites can provide insights into the flux through the 3-O-methylated catecholamine pathway.
-
Potential Neurological Relevance: Given its connection to dopamine metabolism, the metabolic pathway of MHPPA may have implications in neurological disorders where catecholamine signaling is dysregulated[6][7]. However, more research is needed to fully elucidate this connection.
Comparative Summary of Metabolic Fates
| Feature | DHPPA (this compound) | MHPPA (3-methoxy-4-hydroxyphenylpyruvic acid) |
| Primary Origin | Gut microbial metabolism of dietary polyphenols[2]. | Metabolism of 3-O-methylated catecholamines (e.g., 3-O-methyl-DOPA)[1][4]. |
| Key Metabolic Conversion | Transamination to L-DOPA[1]. | Further metabolism via reduction and/or oxidative decarboxylation[1]. |
| Primary Enzymes Implicated | Tyrosine aminotransferase and other aminotransferases[5]. | Tyrosine aminotransferase, and likely reductases and decarboxylases[5]. |
| Key Metabolites | L-DOPA[1]. | 3-methoxy-4-hydroxyphenyllactic acid, Homovanillic acid (HVA) (potential). |
| Physiological Significance | Biomarker of whole-grain intake, potential antioxidant and anti-inflammatory effects[2][3]. | Indicator of 3-O-methylated catecholamine metabolism[4]. |
| Clinical Relevance | Potential biomarker for gut health and dietary habits[2]. | Potential relevance in conditions with altered catecholamine metabolism, such as during L-DOPA therapy. |
Visualizing the Metabolic Pathways
To better illustrate the distinct metabolic routes of DHPPA and MHPPA, the following diagrams outline the key transformations and enzymes involved.
Caption: Metabolic pathway of DHPPA.
Caption: Proposed metabolic pathway of MHPPA.
Experimental Methodologies for Studying DHPPA and MHPPA Metabolism
For researchers aiming to investigate the metabolic fates of DHPPA and MHPPA, a combination of in vitro and in vivo approaches is recommended.
In Vitro Metabolism Assays
1. Liver Microsome Incubation:
This protocol is designed to assess the phase I and phase II metabolism of the test compounds using liver microsomes, which are rich in metabolic enzymes.
-
Objective: To identify metabolites formed by hepatic enzymes.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
UDPGA (for phase II glucuronidation)
-
DHPPA or MHPPA stock solution
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
-
Protocol:
-
Prepare a master mix containing the incubation buffer, NADPH regenerating system, and UDPGA (if assessing glucuronidation).
-
Pre-warm the master mix and liver microsomes to 37°C.
-
Initiate the reaction by adding the test compound (DHPPA or MHPPA) to the pre-warmed master mix and microsomes.
-
Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the parent compound and metabolites using LC-MS/MS.
-
2. Cell-Based Metabolism Assays:
Utilizing cell lines that express relevant metabolic enzymes (e.g., HepG2 cells) provides a more physiologically relevant system to study metabolism.
-
Objective: To investigate the metabolism of DHPPA and MHPPA in a cellular context.
-
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
DHPPA or MHPPA stock solution
-
Extraction solvent (e.g., methanol/water)
-
-
Protocol:
-
Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with a known concentration of DHPPA or MHPPA.
-
Incubate for various time points (e.g., 1, 4, 12, 24 hours).
-
At each time point, collect both the cell culture medium and the cell lysate.
-
Extract the metabolites from the medium and lysate using an appropriate solvent.
-
Analyze the extracts by LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Analytical Methods for Metabolite Quantification
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
This is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices.
-
Principle: HPLC separates the compounds based on their physicochemical properties, and the tandem mass spectrometer provides highly selective detection and fragmentation for identification and quantification.
-
General Procedure:
-
Develop an HPLC method with a suitable column (e.g., C18) and mobile phase gradient to achieve good separation of DHPPA, MHPPA, and their expected metabolites.
-
Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for each analyte to achieve maximum sensitivity and specificity using multiple reaction monitoring (MRM).
-
Prepare a calibration curve using authentic standards of the analytes.
-
Process the biological samples (e.g., plasma, urine, cell extracts) by protein precipitation or solid-phase extraction.
-
Inject the processed samples into the HPLC-MS/MS system and quantify the analytes based on the calibration curve.
-
Conclusion and Future Directions
The metabolic pathways of DHPPA and MHPPA, while originating from structurally similar precursors, are distinct and reflect their different biological origins and roles. DHPPA, as a product of the gut microbiome's interaction with dietary components, underscores the importance of the gut-health axis and its influence on systemic metabolism. In contrast, MHPPA's metabolism is more closely tied to the endogenous catecholamine pathways, making it a potential indicator of alterations in neurotransmitter metabolism.
For drug development professionals, understanding these divergent pathways is critical. For instance, the modulation of gut microbiota to enhance DHPPA production could be a therapeutic strategy for leveraging its beneficial effects. Conversely, monitoring MHPPA levels could be important for patients on L-DOPA therapy to optimize treatment and minimize side effects.
Future research should focus on several key areas:
-
Complete Elucidation of the MHPPA Pathway: Identifying the specific enzymes responsible for the further metabolism of MHPPA is crucial for a complete understanding of its fate.
-
Quantitative Comparison: Direct comparative studies quantifying the metabolic rates and product profiles of DHPPA and MHPPA under various physiological conditions are needed.
-
Clinical Relevance of MHPPA: Further investigation into the association of MHPPA and its metabolites with neurological and other diseases is warranted.
By continuing to unravel the complexities of these metabolic pathways, the scientific community can gain valuable insights into human health and disease, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. Metabolism and properties of 3-methoxy-4-hydroxyphenyl-pyruvate; a metabolite of dihydroxyphenylalanine. | Semantic Scholar [semanticscholar.org]
- 2. deepdyve.com [deepdyve.com]
- 3. DHPPA, a major plasma alkylresorcinol metabolite reflecting whole-grain wheat and rye intake, and risk of metabolic syndrome: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic difference between this compound (DHPP) and 3-methoxy-4-hydroxyphenylpyruvic acid (MHPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of metabolism in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and Molecular Pathways in Neurodegenerative Diseases: An Integrated View | MDPI [mdpi.com]
Navigating the Labyrinth of DOPAL Quantification: A Comparative Guide to Immunoassays and a Gold Standard for Specificity
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The accurate measurement of 3,4-Dihydroxyphenylpyruvic acid (DOPAL), a highly reactive and toxic metabolite of dopamine, is of paramount importance in unraveling the intricate mechanisms of neurodegenerative diseases such as Parkinson's disease.[1][2] Accumulating evidence suggests that DOPAL plays a significant role in the pathogenesis of these debilitating conditions, making its precise quantification a critical aspect of both basic research and therapeutic development.[2] However, the inherent chemical properties of DOPAL and its structural similarity to other catecholamine metabolites present significant analytical challenges, particularly for immunoassays.
This guide provides a comprehensive comparison of methodologies for DOPAL quantification, with a special focus on the anticipated cross-reactivity issues in immunoassays. We will delve into the causality behind experimental choices for validating assay specificity and present a gold-standard protocol for ensuring the trustworthiness of your DOPAL measurements.
The Perils of Proximity: Anticipated Cross-Reactivity in DOPAL Immunoassays
Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA) format typically used for small molecules, offer high throughput and sensitivity.[3] However, their Achilles' heel lies in the potential for cross-reactivity, where the antibody recognizes and binds to molecules structurally similar to the target analyte.[4][5][6] In the case of DOPAL, its close structural relationship with a host of neuroactive compounds makes the development of a highly specific immunoassay a formidable challenge.
The primary candidates for cross-reactivity in a DOPAL immunoassay include:
-
L-DOPA (Levodopa): The precursor to dopamine, L-DOPA shares the same dihydroxyphenyl moiety as DOPAL. Given that L-DOPA is a widely administered therapeutic for Parkinson's disease, its potential to interfere with an in-vivo DOPAL assay is a major concern.
-
Dopamine: As the direct precursor to DOPAL, dopamine's structure is remarkably similar, differing only in the side chain. High concentrations of dopamine in biological samples could lead to significant overestimation of DOPAL levels in a poorly specific immunoassay.
-
3,4-Dihydroxyphenylacetic acid (DOPAC): A major downstream metabolite of DOPAL, DOPAC also possesses the core catechol structure, making it a likely cross-reactant.
-
Other Catecholamine Metabolites: Compounds such as norepinephrine, epinephrine, and their metabolites, while more structurally distinct, could still exhibit some degree of cross-reactivity depending on the epitope recognized by the antibody.
The development of antibodies for small molecules often involves conjugating the hapten (in this case, DOPAL) to a carrier protein to elicit an immune response. The site of this conjugation and the resulting three-dimensional structure of the presented epitope are critical determinants of antibody specificity.
A Comparative Look at DOPAL Detection Methodologies
Given the potential for cross-reactivity in immunoassays, it is crucial for researchers to consider alternative, more specific methods for DOPAL quantification. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are currently considered the gold-standard techniques for the analysis of catecholamines and their metabolites.[7][8]
| Feature | Immunoassay (ELISA) | HPLC-ECD | LC-MS/MS |
| Principle | Antigen-antibody binding | Separation by chromatography, detection by electrochemistry | Separation by chromatography, detection by mass-to-charge ratio |
| Specificity | Potentially low due to cross-reactivity | High | Very High |
| Sensitivity | High | High[9] | Very High[10][11] |
| Throughput | High | Moderate | Moderate |
| Cost per Sample | Low | Moderate | High |
| Expertise Required | Low to moderate | Moderate to high | High |
| Matrix Effects | Can be significant | Can be managed | Can be minimized with internal standards |
While immunoassays offer advantages in terms of ease of use and throughput, the superior specificity of chromatographic methods, particularly LC-MS/MS, makes them the preferred choice for definitive quantification of DOPAL, especially in complex biological matrices.
The Path to Trustworthiness: A Step-by-Step Protocol for Validating a Novel DOPAL Immunoassay
Should a novel DOPAL immunoassay be developed or considered, rigorous validation of its specificity is not just recommended, but essential for generating reliable and publishable data. The following protocol outlines a comprehensive approach to assessing cross-reactivity.
Objective: To determine the specificity of a DOPAL immunoassay by quantifying the cross-reactivity of structurally related molecules.
Materials:
-
DOPAL standard of known concentration
-
Potential cross-reactants: L-DOPA, dopamine, DOPAC, norepinephrine, epinephrine, 3-methoxytyramine, homovanillic acid (HVA), and any other relevant metabolites or administered drugs.
-
The DOPAL immunoassay kit (or developed assay components)
-
Assay buffer
-
Microplate reader
Protocol:
-
Preparation of Standard Curves:
-
Prepare a standard curve for DOPAL according to the assay manufacturer's instructions. This will typically involve a serial dilution of the DOPAL standard.
-
For each potential cross-reactant, prepare a separate serial dilution series in the same assay buffer. The concentration range for the cross-reactants should be physiologically relevant and extend to concentrations significantly higher than the expected DOPAL levels.
-
-
Assay Procedure:
-
Run the DOPAL standard curve on the microplate.
-
In separate wells, run each of the serial dilutions of the potential cross-reactants.
-
Follow the immunoassay protocol for incubation times, washing steps, and addition of detection reagents.
-
-
Data Acquisition:
-
Measure the signal (e.g., absorbance, fluorescence) using a microplate reader.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Plot the standard curve for DOPAL (signal vs. concentration).
-
Determine the concentration of each cross-reactant that produces a signal equivalent to the 50% binding point (IC50) of the DOPAL standard curve.
-
Calculate the percent cross-reactivity for each compound using the following formula:
% Cross-Reactivity = (IC50 of DOPAL / IC50 of Cross-Reactant) x 100
-
Interpretation of Results:
A high percentage of cross-reactivity indicates that the antibody has a significant affinity for that particular molecule, and its presence in a sample will lead to an inaccurate measurement of DOPAL. Ideally, cross-reactivity with closely related metabolites should be less than 1%.
Visualizing the Science
To further clarify the concepts discussed, the following diagrams illustrate the DOPAL metabolic pathway, the principle of a competitive ELISA, and the workflow for cross-reactivity validation.
Caption: The metabolic pathway of DOPAL, highlighting its relationship to dopamine and other key catecholamines.
Caption: The principle of a competitive ELISA for DOPAL.
Caption: A workflow for the experimental validation of DOPAL immunoassay cross-reactivity.
Conclusion and Recommendations
The accurate measurement of DOPAL is a critical endeavor in the field of neurodegenerative disease research. While immunoassays present a tempting option due to their high throughput and ease of use, the significant potential for cross-reactivity with structurally similar catecholamine metabolites necessitates a cautious and critical approach.
Our recommendations for researchers are as follows:
-
Prioritize Specificity: For definitive and quantifiable results, especially in complex biological samples, HPLC-ECD and, ideally, LC-MS/MS should be considered the methods of choice for DOPAL measurement.
-
Rigorous Validation is Non-Negotiable: If a DOPAL immunoassay is to be used, it must undergo a thorough validation process, with a particular focus on assessing cross-reactivity against a comprehensive panel of related compounds as outlined in this guide.
-
Demand Transparency from Manufacturers: When considering a commercial DOPAL ELISA kit, researchers should demand detailed information on the antibody's cross-reactivity profile. The absence of such data should be a significant red flag.
-
Acknowledge Limitations: When publishing data obtained from a DOPAL immunoassay, it is essential to acknowledge the potential limitations regarding specificity and to have validated the key findings with a more specific methodology.
By adhering to these principles of scientific integrity and employing a logical, self-validating approach to their experimental design, researchers can navigate the complexities of DOPAL quantification and contribute to a more accurate understanding of its role in health and disease.
References
- 1. The Catecholaldehyde Hypothesis for the Pathogenesis of Catecholaminergic Neurodegeneration: What We Know and What We Do Not Know - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neurotoxicity of DOPAL: Behavioral and Stereological Evidence for Its Role in Parkinson Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and Limiting Cross-Reactivity in ELISA Testing : Health & Medicine : Science World Report [scienceworldreport.com]
- 7. Measurement of catecholamines and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Quantification of Dopamine in Brain Microdialysates with High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,4-Dihydroxyphenylpropionic Acid (DHPPA) Levels in Healthy and Diseased States: A Guide for Researchers
Introduction
3,4-Dihydroxyphenylpropionic acid (DHPPA) is a phenolic acid that has garnered significant attention in the scientific community. Originating primarily from the metabolic activity of the gut microbiome on dietary polyphenols, DHPPA stands at a crucial intersection of diet, microbial health, and host physiology.[1][2] Its presence and concentration in biological fluids can signify robust, beneficial bacterial activity or, conversely, a state of dysbiosis linked to specific pathological conditions.[1][3] This guide provides a comprehensive comparative analysis of DHPPA levels in healthy versus diseased states, offering field-proven insights into its role as a biomarker, its underlying metabolic pathways, and the methodologies for its precise quantification. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with causal explanations to support advanced investigations into the gut-brain axis and microbial-host interactions.
Section 1: The Biological Significance of DHPPA
Origin: From Dietary Polyphenols to Microbial Metabolism
DHPPA is not synthesized by human enzymes. Instead, it is a downstream product of microbial fermentation in the colon. The primary precursors are polyphenols, particularly chlorogenic acid and certain flavonoids, which are abundant in fruits, vegetables, coffee, and tea.[1][3][4] A diverse array of gut bacteria, including beneficial species like Lactobacilli and Bifidobacteria, as well as commensal E. coli, metabolize these complex plant compounds into simpler, bioavailable molecules like DHPPA.[1][5] However, certain species of the genus Clostridium are also potent producers of DHPPA and related phenolic compounds, a fact that becomes clinically relevant in states of microbial imbalance.[2][3][6]
Key Metabolic Pathway
The conversion of dietary polyphenols to DHPPA is a multi-step process mediated by various bacterial enzymes. The pathway underscores a fundamental mechanism of host-microbiome symbiosis, where the microbiome unlocks phytochemicals that would otherwise be indigestible, releasing metabolites that can exert systemic effects.
Caption: Metabolic pathway of 3,4-DHPPA production by gut microbiota.
Physiological Roles: Antioxidant and Anti-inflammatory Effects
Once absorbed into systemic circulation, DHPPA exhibits beneficial biological activities. It functions as a potent antioxidant, capable of neutralizing harmful free radicals.[1] Furthermore, research in murine models has demonstrated its anti-inflammatory properties. DHPPA can alleviate hepatic ischemia/reperfusion injury by suppressing the pro-inflammatory response of macrophages.[7][8] This effect is partly mediated through the inhibition of histone deacetylase (HDAC) activity, a key regulator of innate immunity.[7][8] These properties suggest that a healthy level of DHPPA, derived from a polyphenol-rich diet and a balanced microbiome, contributes to maintaining host homeostasis.
Section 2: DHPPA as a Biomarker in Disease
While DHPPA is associated with beneficial functions, its elevated concentration, particularly in urine, is often interpreted as a biomarker for specific pathological states, primarily related to gut dysbiosis and its impact on the central nervous system.
The Gut-Brain Axis: DHPPA in Neurodevelopmental and Psychiatric Disorders
The most compelling clinical associations for DHPPA and related microbial metabolites are in the context of neurodevelopmental and psychiatric disorders.
-
Autism Spectrum Disorders (ASD): Multiple studies have reported significantly elevated urinary levels of DHPPA-related compounds, such as 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA), in children with ASD compared to neurotypical controls.[9][10][11] This elevation is strongly linked to an overgrowth of specific Clostridium species.[5][9] The proposed mechanism involves the inhibition of dopamine beta-hydroxylase, the enzyme that converts dopamine to norepinephrine, by these clostridial metabolites.[5][12][13] This disruption leads to an imbalance in critical neurotransmitters, potentially contributing to the behavioral symptoms observed in some individuals with autism.[12]
-
Schizophrenia: A case report highlighted an exceptionally high level of HPHPA (7500 mmol/mol creatinine) in a patient experiencing an acute psychotic episode.[10] Treatment with vancomycin, an antibiotic that targets Clostridium, led to a remission of psychosis and a corresponding sharp decrease in urinary HPHPA, providing strong evidence for the gut-brain connection in this case.[10]
DHPPA and Clostridium Overgrowth
Elevated DHPPA is a key indicator of an overgrowth of certain Clostridium species.[2][3][6] While many clostridia are benign, pathogenic species can proliferate under certain conditions (e.g., post-antibiotic treatment) and produce high levels of phenolic compounds. Therefore, measuring urinary DHPPA can serve as a non-invasive method to infer the presence of a clostridial overgrowth that may not be detected by standard stool cultures, as many of these organisms are strictly anaerobic and difficult to culture.[3]
Section 3: Comparative Analysis of DHPPA Levels
The clinical utility of DHPPA lies in its quantitative measurement, typically in urine and normalized to creatinine to account for variations in urine dilution.[6]
Interpreting DHPPA Concentrations
-
Normal/Optimal Range: In a healthy state, DHPPA is present at low levels. While reference ranges vary between laboratories, optimal urinary levels are generally reported to be below 5.3 mmol/mol creatinine.[1][3][14] These levels reflect a balanced microbial metabolism of dietary polyphenols.
-
Elevated Range: Significantly elevated levels are indicative of dysbiosis, often involving Clostridium overgrowth.[15] Such levels warrant further investigation, especially if accompanied by gastrointestinal or neurological symptoms.
Quantitative Comparison Table: Healthy vs. Diseased States
The following table summarizes representative urinary levels of DHPPA and the related clostridial metabolite HPHPA. The choice to include HPHPA is based on its extensive documentation in ASD and schizophrenia research, where it serves as a strong proxy for the metabolic disturbances linked to Clostridium.
| State | Analyte | Representative Concentration (mmol/mol creatinine) | Associated Condition/Interpretation | Source(s) |
| Healthy / Optimal | DHPPA | 0 - 5.3 | Normal gut microbiome activity | [14][16] |
| Healthy Control (Male Children) | HPHPA | Median: 51.1 | Baseline for pediatric comparison | [9] |
| Autism Spectrum Disorder (Male Children) | HPHPA | Median: 143.5 (Nearly 3x control) | Indicates significant Clostridium overgrowth; potential neurotransmitter disruption | [9] |
| Acute Schizophrenia (Case Study) | HPHPA | Up to 7500 (Over 300x normal median) | Extreme Clostridium overgrowth linked to acute psychosis | [10] |
Section 4: Experimental Protocol for DHPPA Quantification
Principle of the Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold-standard analytical technique for the quantification of urinary organic acids like DHPPA.[17][18] Its high sensitivity, and reproducibility make it ideal for clinical and research applications. The methodology relies on chemically modifying (derivatizing) the organic acids to make them volatile, allowing them to be separated by gas chromatography and subsequently identified and quantified by mass spectrometry based on their unique mass-to-charge ratio and fragmentation patterns.[17][18]
Step-by-Step Protocol for Urinary DHPPA Analysis
This protocol provides a validated, self-verifying workflow for the analysis of urinary organic acids, including DHPPA.
-
Sample Preparation and Normalization:
-
Collect a first-morning midstream urine sample.
-
Measure the creatinine concentration of the urine sample to normalize the results.
-
Use a volume of urine equivalent to a specific amount of creatinine (e.g., containing 1 µmole of creatinine) for the assay to ensure comparability between samples.[17]
-
-
Internal Standard Addition:
-
Add a known quantity of one or more internal standards (e.g., tropic acid, 2-ketocaproic acid) to each sample at the very beginning of the process.[17][19]
-
Causality: The internal standard is a non-native compound with similar chemical properties to the analytes. It accounts for any loss of analyte during the extraction and derivatization steps, ensuring analytical accuracy.
-
-
Extraction:
-
Treat the sample with hydroxylamine to form oxime derivatives of any keto-acids, preventing degradation.[17]
-
Acidify the mixture (e.g., with HCl) to protonate the organic acids.
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate). The protonated, less polar organic acids will partition into the organic layer.[17]
-
Collect the organic layer and evaporate it to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried residue in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.[17]
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.
-
Causality: This silylation step replaces the acidic protons on the carboxyl and hydroxyl groups of DHPPA with bulky, non-polar trimethylsilyl (TMS) groups. This makes the molecule volatile and thermally stable, which is essential for GC analysis.[17][18]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The GC column (e.g., a DB-5ms) separates the compounds based on their boiling points and affinity for the stationary phase.
-
The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then detects the fragments based on their mass-to-charge ratio.
-
-
Data Interpretation:
-
Identify the DHPPA peak in the chromatogram based on its retention time and its unique mass spectrum compared to a known standard.
-
Quantify the amount of DHPPA by comparing its peak area to the peak area of the internal standard. Calculate the final concentration, normalized to creatinine (e.g., in mmol/mol creatinine).
-
Experimental Workflow Diagram
Caption: Standard workflow for urinary DHPPA quantification via GC-MS.
Conclusion
3,4-dihydroxyphenylpropionic acid serves as a critical biomarker that reflects the intricate relationship between diet, the gut microbiome, and host health. While moderate levels are indicative of beneficial microbial activity, elevated concentrations are strongly associated with gut dysbiosis, particularly Clostridium overgrowth, and have been implicated in the pathophysiology of neurodevelopmental and psychiatric disorders. The quantitative analysis of DHPPA and related metabolites via robust methods like GC-MS provides researchers and clinicians with a powerful, non-invasive tool to investigate the gut-brain axis, diagnose underlying microbial imbalances, and guide targeted therapeutic strategies, such as the use of specific antibiotics or probiotics. Continued research in this area is essential to further elucidate the mechanisms by which these microbial metabolites influence human health and to refine their application in personalized medicine.
References
- 1. DHPPA (dihydroxyphenylpropionic acid) - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. 3-(3-hydroxyphenyl)-3-hydroxypropionic Acid | Rupa Health [rupahealth.com]
- 3. DHPPA (Beneficial Bacteria) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. peirsoncenter.com [peirsoncenter.com]
- 5. Why HPHPA Marker Is Useful for Treating Disorders | MosaicDX [mosaicdx.com]
- 6. Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jeffreydachmd.com [jeffreydachmd.com]
- 10. Increased urinary excretion of a 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA), an abnormal phenylalanine metabolite of Clostridia spp. in the gastrointestinal tract, in urine samples from patients with autism and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and 3-Hydroxyhippuric Acid Are Elevated in Children with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drnicolecain.com [drnicolecain.com]
- 13. mosaicdx.com [mosaicdx.com]
- 14. Dihydroxyphenylpropionic Acid (DHPPA) - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 15. gdx.net [gdx.net]
- 16. Dihydroxyphenylpropionic Acid (DHPPA) - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 17. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gas Chromatography-Mass Spectrometry (GC-MS)-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 19. metbio.net [metbio.net]
A Comparative Guide to the Validation of 3,4-Dihydroxyphenylpyruvic Acid (DOPAL) as a Biomarker for Parkinson's Disease
Introduction: The Urgent Need for Objective Measures in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopamine-producing neurons in the brain, leading to a range of motor and non-motor symptoms.[1][2][3] For decades, the diagnosis of PD has been primarily clinical, relying on the presentation of motor symptoms like tremors, rigidity, and bradykinesia.[4][5] This diagnostic approach has a significant limitation: these symptoms often emerge only after a substantial loss—estimated at 60-80%—of dopaminergic neurons has already occurred.[1] This late-stage diagnosis curtails the window for therapeutic intervention that could potentially slow or halt disease progression.
To address this challenge, the field has intensely focused on identifying and validating biomarkers—objective, measurable indicators of a biological state.[6] An ideal biomarker for Parkinson's disease would enable early diagnosis, even in preclinical stages, allow for accurate monitoring of disease progression, and provide a quantitative measure of therapeutic response in clinical trials.[5][7] While numerous candidates are under investigation, from proteins like alpha-synuclein to genetic markers, this guide focuses on the validation of a small but highly significant molecule: 3,4-Dihydroxyphenylpyruvic acid (DOPAL), a toxic metabolite of dopamine.
The "Catecholaldehyde Hypothesis": Why DOPAL is a Compelling Biomarker Candidate
To understand the significance of DOPAL, we must first examine the metabolism of dopamine itself. In healthy dopaminergic neurons, dopamine is synthesized and then packaged into synaptic vesicles for release. Any excess dopamine in the cytoplasm is metabolized by the enzyme monoamine oxidase (MAO) into DOPAL.[8] DOPAL is a highly reactive and transient molecule, which is normally detoxified rapidly by aldehyde dehydrogenase (ALDH) into the much less reactive 3,4-dihydroxyphenylacetic acid (DOPAC).[8][9]
The "catecholaldehyde hypothesis" posits that an accumulation of DOPAL is a key factor in the neurodegenerative process of Parkinson's disease.[10] This hypothesis is supported by evidence that in the PD brain, there is a combination of decreased vesicular storage of dopamine and reduced ALDH activity, leading to a buildup of toxic DOPAL.[9][10]
DOPAL's Mechanisms of Neurotoxicity
DOPAL's toxicity stems from its dual chemical nature—a reactive aldehyde group and a catechol group—which allows it to inflict damage through multiple pathways:[2]
-
Alpha-Synuclein Aggregation: DOPAL has been shown to potently trigger the oligomerization and aggregation of alpha-synuclein (α-Syn), the primary protein component of Lewy bodies, the pathological hallmark of PD.[2][8][9][11] This interaction is a critical link between dopamine metabolism and the characteristic protein pathology of the disease.
-
Oxidative Stress: DOPAL can generate highly reactive hydroxyl radicals, contributing to a state of oxidative stress that damages cellular components, including lipids, proteins, and DNA.[2][9][11][12]
-
Mitochondrial and Proteasomal Dysfunction: The accumulation of DOPAL and DOPAL-modified proteins can impair the function of mitochondria (the cell's powerhouses) and the ubiquitin-proteasome system, which is responsible for clearing damaged proteins.[2][9][11] This leads to an energy deficit and a buildup of toxic cellular waste.
-
Enzyme Inhibition: DOPAL can inhibit key enzymes, including tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, creating a vicious cycle of metabolic dysfunction.[2][8][9]
This direct involvement in the core pathogenic mechanisms of PD makes DOPAL a functionally relevant and highly promising biomarker candidate.
Comparative Analysis: DOPAL vs. Established and Emerging Biomarkers
A single biomarker is unlikely to capture the full complexity of Parkinson's disease.[13] Therefore, it is crucial to evaluate DOPAL in the context of other leading candidates. The most promising approach for the future will likely involve a panel of biomarkers.[7][14]
| Biomarker | Type | Primary Biofluid/Tissue | Pathological Link & Rationale | Advantages | Limitations & Challenges |
| DOPAL | Metabolite | Cerebrospinal Fluid (CSF), Plasma, Brain Tissue | A direct, upstream participant in dopamine neuron toxicity via protein aggregation and oxidative stress.[2][9][11] | Reflects active neurotoxic processes; may be an early indicator of metabolic dysfunction. | Highly reactive and unstable, making measurement difficult; very low concentrations in peripheral fluids. |
| Alpha-synuclein (α-Syn) | Protein | CSF, Blood, Skin, Saliva | The core component of Lewy bodies; misfolded forms can seed and spread pathology.[15] | Seed amplification assays (SAA) show high diagnostic sensitivity (>90%) and specificity.[16][17] | Total α-Syn levels in CSF are paradoxically lower in PD; blood-based measurements are challenging due to peripheral sources.[18] |
| LRRK2 | Genetic/Protein | Blood, CSF | Mutations are a significant cause of familial PD and a risk factor for sporadic PD.[13][18] | A definitive genetic risk marker; kinase activity can be a therapeutic target and biomarker. | Mutations are present in a subset of patients; not all mutation carriers develop PD.[15][19] |
| DJ-1 (PARK7) | Genetic/Protein | Blood, CSF | Mutations cause early-onset PD; protein protects against oxidative stress.[6][18] | Levels of oxidized DJ-1 may reflect the degree of oxidative stress in the brain.[18] | CSF and blood levels have shown inconsistent results across studies; lacks specificity.[19] |
Experimental Protocols for Biomarker Validation
The trustworthiness of any biomarker rests on robust and reproducible analytical methods. Below are detailed workflows for the quantification of DOPAL and the detection of pathological alpha-synuclein.
Protocol 1: Quantification of DOPAL using HPLC with Electrochemical Detection (HPLC-EC)
This method is a gold standard for measuring catecholamines and their metabolites due to its high sensitivity and selectivity.
Causality: Electrochemical detection is chosen because the catechol group of DOPAL is readily oxidized at a specific voltage, generating a measurable electrical current that is directly proportional to its concentration. This allows for sensitive detection even at the low levels found in biological samples.
Detailed Steps:
-
Sample Collection & Stabilization: Collect cerebrospinal fluid (CSF) or plasma into tubes containing antioxidants (e.g., EDTA and sodium metabisulfite) to prevent the auto-oxidation of DOPAL. Immediately freeze samples at -80°C.
-
Protein Precipitation: Thaw samples on ice. Add a strong acid (e.g., perchloric acid) to precipitate proteins, which would otherwise interfere with the analysis. Vortex and incubate on ice.
-
Clarification: Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Injection & Separation: Carefully transfer the supernatant to an autosampler vial. Inject a defined volume into the HPLC system equipped with a reverse-phase C18 column. The mobile phase (a buffered solution, often containing an ion-pairing agent and an organic modifier like methanol) separates DOPAL from other molecules based on its chemical properties.
-
Detection & Quantification: As the eluent exits the column, it passes through an electrochemical detector cell. A specific electrical potential is applied, causing DOPAL to oxidize and generate a signal. The peak area of this signal is compared to a standard curve generated from known concentrations of pure DOPAL to determine its concentration in the sample.
Protocol 2: Detection of Pathological α-Synuclein using Seed Amplification Assay (SAA)
This breakthrough technique leverages the prion-like seeding capability of misfolded α-synuclein to achieve remarkable diagnostic accuracy.[15][17]
Causality: The assay is designed as a self-validating system. It relies on the specific ability of pathological α-synuclein "seeds" in a patient sample to trigger a chain reaction of misfolding in an excess of recombinant, properly folded α-synuclein. This amplification is monitored in real-time, providing a robust and highly specific signal.
Detailed Steps:
-
Reaction Preparation: In a multi-well plate, a reaction mixture is prepared containing a high concentration of recombinant, monomeric α-synuclein and a fluorescent dye called Thioflavin T (ThT).
-
Seeding: A small amount of patient CSF is added to each well. If the CSF contains misfolded α-synuclein aggregates (the "seeds"), they will act as templates.
-
Amplification: The plate is incubated in a specialized reader that alternates between periods of vigorous shaking and quiescence.
-
Elongation: During quiescent periods, the recombinant monomers bind to the seeds, elongating them into larger fibrils.
-
Fragmentation: The shaking breaks these newly formed fibrils into smaller pieces, each of which can now act as a new seed, exponentially amplifying the reaction.
-
-
Detection: The ThT dye specifically binds to the beta-sheet structures characteristic of amyloid fibrils. Upon binding, its fluorescence emission increases dramatically. This fluorescence is measured at regular intervals.
-
Analysis: A positive result is indicated by a characteristic sigmoidal curve of increasing fluorescence over time, signifying the successful amplification of pathological seeds. Control samples from healthy individuals show no such increase.
Conclusion and Future Outlook
The validation of this compound (DOPAL) as a biomarker for Parkinson's disease is grounded in its fundamental role in the disease's pathophysiology. Unlike markers that are downstream consequences of cell death, DOPAL is an active participant in the neurotoxic cascade that leads to the demise of dopaminergic neurons.[20] Its measurement could offer a real-time window into the metabolic health of these vulnerable cells.
However, significant challenges remain. The inherent instability and low abundance of DOPAL necessitate highly sensitive and specialized analytical techniques that must be standardized across laboratories to ensure reproducibility.[21]
The future of PD diagnostics and therapeutic monitoring does not lie with a single "magic bullet" biomarker. Instead, the field is moving towards the use of multi-modal biomarker panels.[13][14] An ideal panel might integrate:
-
A measure of ongoing neurotoxicity (e.g., DOPAL ).
-
A measure of core protein pathology (e.g., α-Synuclein SAA ).
-
A measure of genetic risk (e.g., LRRK2 status).
-
A measure of large-scale neuronal integrity (e.g., neuroimaging ).
By combining these different streams of biological information, we can build a much more comprehensive and accurate picture of an individual's disease state. This will be the key to unlocking the next generation of personalized treatments and, ultimately, to changing the course of Parkinson's disease for millions of people worldwide.
References
- 1. A Comprehensive Review of the Role of Biomarkers in Early Diagnosis of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Depletion of dopamine in Parkinson's disease and relevant therapeutic options: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine and Parkinson's disease: What to know [medicalnewstoday.com]
- 4. Parkinson’s Disease: Biomarkers for Diagnosis and Disease Progression | MDPI [mdpi.com]
- 5. Parkinson’s Biomarkers | Parkinson's Foundation [parkinson.org]
- 6. researchgate.net [researchgate.net]
- 7. Parkinson's Disease Biomarkers: Where Are We and Where Do We Go Next? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [iro.uiowa.edu]
- 9. Impaired dopamine metabolism in Parkinson’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determinants of buildup of the toxic dopamine metabolite DOPAL in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of dopamine in the pathophysiology of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,4-Dihydroxyphenylacetaldehyde and hydrogen peroxide generate a hydroxyl radical: possible role in Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biomarkers in Parkinson's disease: Advances and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The quest for Parkinson's disease biomarkers: traditional and emerging multi-omics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scientists Validate Biomarker Assay for Parkinson’s Disease! | Proteintech Group [ptglab.com]
- 16. researchgate.net [researchgate.net]
- 17. Breaking News: Parkinson's Disease Biomarker Found | Parkinson's Disease [michaeljfox.org]
- 18. Challenges and Opportunities of Early Parkinson’s Disease Biomarkers: α-Synuclein, Leucine-Rich Repeat Kinase 2 (LRRK2), DJ-1, and microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DJ-1 and αSYN in LRRK2 CSF do not correlate with striatal dopaminergic function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analytical methods to monitor dopamine metabolism in plasma: Moving forward with improved diagnosis and treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the antioxidant capacity of DHPPA with 4-hydroxyphenylpyruvic acid
An In-Depth Comparative Guide to the Antioxidant Capacity of DHPPA vs. 4-Hydroxyphenylpyruvic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of 3-(3,4-dihydroxyphenyl)propionic acid (DHPPA) and 4-hydroxyphenylpyruvic acid (4-HPPA). Moving beyond a simple data sheet, this document delves into the structural rationale for their differing activities, provides detailed experimental protocols for validation, and discusses their potential mechanisms of action in a cellular context.
Introduction: The Critical Role of Antioxidant Evaluation
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a host of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[1] Phenolic compounds, characterized by their ability to donate hydrogen atoms or electrons to neutralize free radicals, are a major focus of research for their therapeutic potential.[2] Among these, DHPPA and 4-HPPA are two metabolites of interest. DHPPA is a microbial metabolite of dietary polyphenols like chlorogenic acid[3], while 4-HPPA is an endogenous intermediate in the metabolism of the amino acid tyrosine.[1][4] Understanding their relative antioxidant capacities is crucial for evaluating their potential as pharmacological agents or dietary supplements.
Molecular Profiles and Structural Basis for Antioxidant Activity
The antioxidant capacity of a phenolic compound is intrinsically linked to its chemical structure, particularly the number and arrangement of hydroxyl (-OH) groups on the aromatic ring.[2]
3-(3,4-dihydroxyphenyl)propionic acid (DHPPA) , also known as dihydrocaffeic acid, is a metabolite produced by gut bacteria from dietary polyphenols found in foods like coffee, fruits, and vegetables.[3][5] Its defining feature is the catechol group—two hydroxyl groups positioned next to each other (in the ortho position) on the phenyl ring. This arrangement is exceptionally effective at neutralizing free radicals. The donation of a hydrogen atom creates a stable semiquinone radical that is delocalized across the aromatic ring and the second hydroxyl group, making DHPPA a highly potent antioxidant.[5]
4-hydroxyphenylpyruvic acid (4-HPPA) is an intermediate in the metabolic pathway of phenylalanine and tyrosine.[1] Structurally, it possesses a single phenolic hydroxyl group. While this group allows it to participate in antioxidant reactions, it lacks the enhanced stability conferred by the catechol structure found in DHPPA.[1] The presence of the keto-enol tautomerism in its pyruvic acid side chain may contribute to its overall antioxidant profile, but the primary driver of radical scavenging potency in phenolic acids remains the hydroxyl arrangement on the ring.[1]
Structure-Activity Relationship (SAR) at a Glance
The fundamental difference in their chemical structures forms the basis for a strong prediction of their relative antioxidant power. The scientific consensus, supported by numerous studies on phenolic acids, is that compounds with two or more hydroxyl groups, particularly in the ortho position (catechols), exhibit significantly higher antioxidant activity than monohydroxylated compounds.[2][6] Therefore, based on first principles of chemical reactivity, DHPPA is predicted to be a substantially more potent antioxidant than 4-HPPA.
Caption: Structural comparison of DHPPA and 4-HPPA.
Methodologies for Quantifying Antioxidant Capacity
To experimentally validate the predicted difference in antioxidant capacity, several robust in vitro assays are employed. Each operates on a distinct chemical principle, and using a panel of assays provides a more comprehensive assessment.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This method measures the ability of an antioxidant to scavenge the stable DPPH radical.[7] The reduction of the deep violet DPPH radical to a pale yellow hydrazine is monitored by a decrease in absorbance at ~517 nm. This assay primarily reflects the capacity for hydrogen atom donation.[8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : This assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[7] Antioxidants reduce the radical, causing a loss of color measured at ~734 nm. The ABTS radical is soluble in both aqueous and organic solvents, making this assay versatile for different types of samples.[7][9]
-
FRAP (Ferric Reducing Antioxidant Power) Assay : This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.[6][10] The change in absorbance is monitored at ~593 nm. The FRAP assay is based on a single electron transfer (SET) mechanism.[10]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay : The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (like fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH.[11][12] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve. This assay is unique in that it uses a biologically relevant radical source.[12]
Caption: Generalized workflow for in vitro antioxidant assays.
Comparative Data Summary (Predicted)
While direct, side-by-side published data for DHPPA and 4-HPPA is limited, we can construct a predictive comparison based on the well-established structure-activity relationships of phenolic acids.[2][6]
| Compound | Assay | Key Metric | Predicted Outcome | Rationale |
| DHPPA | DPPH | IC₅₀ (µM) | Low | The catechol structure is highly efficient at H-atom donation to the DPPH radical.[5] |
| 4-HPPA | DPPH | IC₅₀ (µM) | High | The single hydroxyl group is less reactive than a catechol moiety.[2] |
| DHPPA | ABTS | TEAC | High | The catechol group readily reduces the ABTS radical cation via electron transfer.[7] |
| 4-HPPA | ABTS | TEAC | Moderate | Capable of reducing the ABTS radical, but less efficiently than DHPPA.[1] |
| DHPPA | FRAP | Ferrous ions (mM) | High | The catechol is a potent reducing agent for the Fe³⁺-TPTZ complex.[5] |
| 4-HPPA | FRAP | Ferrous ions (mM) | Moderate | The single phenol group has lower reducing power.[6] |
| DHPPA | ORAC | TEAC | High | Efficiently quenches peroxyl radicals to protect the fluorescent probe.[12] |
| 4-HPPA | ORAC | TEAC | Moderate | Possesses peroxyl radical scavenging ability but is likely out-performed by the catechol.[1] |
-
IC₅₀ (Half-maximal inhibitory concentration): A lower value indicates higher antioxidant potency.
-
TEAC (Trolox Equivalent Antioxidant Capacity): A higher value indicates higher antioxidant potency relative to the standard, Trolox.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for specific laboratory conditions and instrumentation.
DPPH Radical Scavenging Assay
-
Reagent Preparation : Prepare a ~150 µM working solution of DPPH in 80-100% methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[8][13]
-
Sample Preparation : Prepare stock solutions of DHPPA, 4-HPPA, and a positive control (e.g., Trolox, Ascorbic Acid) in methanol. Create a series of dilutions to determine the IC₅₀ value.
-
Assay Procedure : In a 96-well microplate, add 100 µL of each sample dilution. Add 100 µL of the DPPH working solution to each well.[7] Prepare a blank (methanol only) and a control (methanol + DPPH solution).
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.[7]
-
Calculation : Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100. Plot the % inhibition against concentration to determine the IC₅₀ value.[1]
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation : Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[14] Dilute the resulting blue-green solution with ethanol or buffer to an absorbance of 0.70 (±0.02) at 734 nm.
-
Sample Preparation : Prepare sample and standard dilutions as described for the DPPH assay.
-
Assay Procedure : In a 96-well plate, add 10 µL of the sample dilution. Add 190 µL of the diluted ABTS•+ working solution.[7]
-
Incubation : Incubate at room temperature for 6-10 minutes.[7]
-
Measurement : Measure the absorbance at 734 nm.[1]
-
Calculation : Calculate the % inhibition and IC₅₀ or TEAC value as described for the DPPH assay.[7]
FRAP Assay
-
Reagent Preparation : Prepare the FRAP reagent fresh by mixing: 10 parts of 300 mM acetate buffer (pH 3.6), 1 part of 10 mM TPTZ in 40 mM HCl, and 1 part of 20 mM FeCl₃·6H₂O. Warm the reagent to 37°C before use.[6][10]
-
Sample Preparation : Prepare sample dilutions and a standard curve using a known antioxidant like Trolox or FeSO₄.[15]
-
Assay Procedure : In a 96-well plate, add 10 µL of the sample or standard. Add 180-200 µL of the pre-warmed FRAP reagent.
-
Incubation : Incubate at 37°C for 30 minutes.[10]
-
Measurement : Measure the absorbance at 593 nm.[10]
-
Calculation : Compare the absorbance of the samples to the standard curve to determine their ferric reducing power, often expressed as Trolox equivalents.[16]
Potential Cellular Mechanisms of Action
Beyond direct radical scavenging, phenolic acids can exert protective effects through complex cellular mechanisms.
-
Metal Ion Chelation : Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals. The catechol structure of DHPPA is a known chelator of these metal ions, preventing this damaging reaction from occurring. While 4-HPPA's structure suggests some potential for chelation, it is likely to be less effective than DHPPA.[1]
-
Modulation of Endogenous Antioxidant Systems : A key pathway in cellular defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive. In the presence of oxidative stress or activators (like some phenolic compounds), Nrf2 translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the DNA, upregulating the expression of a wide array of protective genes, including those for enzymes like heme oxygenase-1 (HO-1) and those involved in glutathione synthesis.[1] While direct evidence for DHPPA or 4-HPPA is still emerging, their phenolic structures make them plausible candidates for activating this powerful defensive pathway.[1][17]
Caption: The Nrf2 antioxidant response pathway.
Conclusion and Future Directions
Based on a thorough analysis of structure-activity relationships, 3-(3,4-dihydroxyphenyl)propionic acid (DHPPA) is unequivocally predicted to possess a higher antioxidant capacity than 4-hydroxyphenylpyruvic acid (4-HPPA) . The presence of a catechol moiety in DHPPA provides a significant chemical advantage in neutralizing free radicals through both hydrogen atom and electron donation, as well as potential metal chelation.
While this guide provides the theoretical foundation and detailed experimental frameworks, direct, head-to-head comparative studies are essential to quantitatively confirm these predictions. Future research should focus on employing the panel of assays described herein to generate robust IC₅₀ and TEAC values for both compounds. Furthermore, investigating their ability to modulate cellular pathways like Nrf2 in relevant cell models will provide deeper insights into their potential as therapeutic agents for diseases rooted in oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. DHPPA (dihydroxyphenylpropionic acid) - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. 4-Hydroxyphenylpyruvic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857) - FooDB [foodb.ca]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. greenpharmacy.info [greenpharmacy.info]
- 16. assaygenie.com [assaygenie.com]
- 17. mdpi.com [mdpi.com]
Inter-Laboratory Validation of a 3,4-Dihydroxyphenylpyruvic Acid Quantification Method: A Comparative Guide
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The accurate quantification of 3,4-Dihydroxyphenylpyruvic acid (DHPPA), a key metabolite in tyrosine metabolism, is critical in various research and clinical applications. This guide provides an in-depth comparison of a validated analytical method's performance across multiple laboratories. It details the causality behind the experimental design for an inter-laboratory validation study of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for DHPPA quantification in human plasma. This guide serves as a blueprint for establishing a robust and reproducible analytical method, ensuring data integrity and comparability across different research sites.
Introduction: The Imperative for Validated DHPPA Quantification
This compound (DHPPA) is a crucial intermediate in the metabolic pathway of the amino acid tyrosine. Aberrant levels of DHPPA can be indicative of certain metabolic disorders, making its accurate measurement essential for diagnostic and research purposes. In the realm of drug development, particularly for therapies targeting metabolic pathways, a reliable DHPPA quantification method is paramount for assessing drug efficacy and safety.
To ensure that an analytical method yields consistent and reliable results regardless of the laboratory, analyst, or equipment, a rigorous validation process is necessary. An inter-laboratory validation study is the pinnacle of this process, assessing the method's reproducibility.[1][2][3][4] This guide presents a comparative analysis of a hypothetical inter-laboratory validation of a sensitive and specific LC-MS/MS method for DHPPA quantification, based on established international guidelines.[5]
The Inter-Laboratory Validation Workflow: A Structured Approach
The successful execution of an inter-laboratory validation study hinges on a well-defined workflow. This process ensures that all participating laboratories adhere to the same protocol and that the data generated is suitable for statistical analysis.[6][7]
Caption: Workflow of the Inter-Laboratory Validation Study.
Experimental Design: A Hypothetical Inter-Laboratory Study
This section outlines the protocol for a hypothetical inter-laboratory validation study involving three independent laboratories (Lab A, Lab B, and Lab C).
Materials and Methods
-
Analyte and Internal Standard: this compound (DHPPA) and its stable isotope-labeled internal standard (DHPPA-d3) were used.
-
Matrix: Human plasma was used as the biological matrix.
-
Sample Preparation: A protein precipitation method was employed for sample extraction.
-
Instrumentation: All laboratories were equipped with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Validation Samples: A central laboratory prepared and distributed identical sets of validation samples to each participating lab. These included calibration standards, quality control (QC) samples at low, medium, and high concentrations, and blank matrix samples. The stability of DHPPA in plasma was ensured by storing samples at -80°C and performing freeze-thaw stability assessments.[8][9][10]
Detailed Experimental Protocol
-
Sample Thawing: Frozen plasma samples were thawed at room temperature.
-
Protein Precipitation: To a 100 µL aliquot of plasma, 300 µL of ice-cold methanol containing the internal standard (DHPPA-d3) was added.
-
Vortexing and Centrifugation: The samples were vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The residue was reconstituted in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: A 10 µL aliquot was injected into the LC-MS/MS system. A reverse-phase C18 column was used for chromatographic separation with a gradient elution. The mass spectrometer was operated in the negative ion mode using multiple reaction monitoring (MRM).
Comparative Performance Analysis
The following table summarizes the performance data from the three hypothetical laboratories. The acceptance criteria are based on the guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
| Validation Parameter | Acceptance Criteria | Lab A Performance | Lab B Performance | Lab C Performance |
| Linearity (r²) | ≥ 0.99 | 0.998 | 0.997 | 0.999 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -2.5% to 3.8% | -4.1% to 5.2% | -1.9% to 2.7% |
| Repeatability (Intra-assay Precision, %CV) | ≤ 15% (≤ 20% for LLOQ) | 3.1% - 6.5% | 4.2% - 7.8% | 2.8% - 5.9% |
| Intermediate Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | 5.8% - 8.2% | 6.5% - 9.1% | 5.1% - 7.5% |
| Reproducibility (Inter-laboratory Precision, %CV) | ≤ 20% | 8.9% - 12.4% | 8.9% - 12.4% | 8.9% - 12.4% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.5 ng/mL | 0.6 ng/mL | 0.4 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1.5 ng/mL | 1.8 ng/mL | 1.2 ng/mL |
| Recovery (%) | Consistent and reproducible | 85.2% | 83.9% | 86.1% |
Discussion: Interpreting the Validation Data
The results of this hypothetical inter-laboratory study demonstrate the robustness and reliability of the LC-MS/MS method for DHPPA quantification.
-
Linearity: All three laboratories demonstrated excellent linearity with a coefficient of determination (r²) greater than 0.99, indicating a strong correlation between the analyte concentration and the instrument response over the analytical range.
-
Accuracy and Precision: The accuracy, expressed as percent bias, and precision, expressed as the coefficient of variation (%CV), were well within the acceptance criteria for all laboratories.[8] Repeatability (intra-assay precision) reflects the method's performance within a single run, while intermediate precision assesses variability within a single laboratory over time with different analysts and equipment.[1][2][3]
-
Reproducibility: The inter-laboratory precision, or reproducibility, is a critical parameter that demonstrates the method's transferability.[4][5] The low %CV for reproducibility indicates that the method provides consistent results across different laboratories, a crucial factor for multi-site studies.
-
Sensitivity (LOD and LOQ): The method exhibited high sensitivity, with low limits of detection (LOD) and quantification (LOQ) achieved by all participating labs. This is essential for applications where DHPPA concentrations are expected to be low.
-
Recovery: The consistent and high recovery rates across the laboratories indicate the efficiency of the sample preparation method in extracting DHPPA from the plasma matrix.
Conclusion: A Validated Method for Confident Quantification
This comparative guide illustrates the process and outcomes of a successful inter-laboratory validation for a DHPPA quantification method. By adhering to a rigorous, predefined protocol based on international guidelines, the LC-MS/MS method demonstrated excellent linearity, accuracy, precision, sensitivity, and reproducibility. The data presented herein provides a framework for researchers and drug development professionals to establish and validate their own analytical methods, ultimately leading to more reliable and comparable scientific data.
References
- 1. homework.study.com [homework.study.com]
- 2. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 3. pharmaguru.co [pharmaguru.co]
- 4. azolifesciences.com [azolifesciences.com]
- 5. metrology-journal.org [metrology-journal.org]
- 6. intertekinform.com [intertekinform.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography [iris.unimore.it]
- 10. electronicsandbooks.com [electronicsandbooks.com]
A Senior Application Scientist's Guide to Assessing Enzyme Specificity for 3,4-Dihydroxyphenylpyruvic Acid
In the intricate world of metabolic pathways and drug development, understanding the precise action of an enzyme is paramount. An enzyme's substrate specificity—its preference for a particular molecule—dictates its biological role and its potential as a therapeutic target. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the specificity of an enzyme for 3,4-Dihydroxyphenylpyruvic acid (DHPPA), a key catechol-containing intermediate in tyrosine metabolism.[1]
We will move beyond a simple recitation of protocols. Instead, this guide will illuminate the causality behind experimental choices, empowering you to design and execute self-validating experiments that yield trustworthy and publishable data.
The Central Question: Why DHPPA Specificity Matters
DHPPA is a critical junction in tyrosine degradation.[1] Its conversion is catalyzed by enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), a non-heme Fe(II)-dependent oxygenase that transforms its substrate into homogentisate.[2][3][4] This pathway is not merely academic; defects can lead to severe metabolic disorders like tyrosinemia, and the enzyme itself is a major target for herbicide development.[2][4]
Therefore, determining if an enzyme specifically targets DHPPA, or if it exhibits promiscuity with other structurally similar keto acids, is fundamental. This knowledge is crucial for:
-
Mapping Metabolic Networks: Accurately defining the flow of metabolites in health and disease.
-
Drug Development: Designing highly selective inhibitors to minimize off-target effects. For instance, understanding the specific interactions within the human HPPD active site is vital for creating targeted therapies.[5]
-
Enzyme Engineering: Tailoring enzyme function for applications in biotechnology and synthetic biology.
The Competitive Landscape: DHPPA vs. The Alternatives
To assess specificity, we must compare the enzyme's activity on DHPPA against a panel of structurally related alternative substrates. The choice of these alternatives is a critical experimental design step. The goal is to challenge the enzyme with molecules that probe different aspects of substrate recognition, such as the presence and position of hydroxyl groups on the phenyl ring.
| Substrate Name | Structure | Rationale for Inclusion |
| This compound (DHPPA) | C₉H₈O₅ | The primary substrate of interest.[1] |
| 4-Hydroxyphenylpyruvic acid (HPPA) | C₉H₈O₄ | The canonical substrate for HPPD; serves as a benchmark and positive control.[6][7] |
| Phenylpyruvic acid (PPA) | C₉H₈O₃ | Lacks any hydroxyl groups on the phenyl ring, testing the importance of these groups for binding and catalysis. |
| 3-Hydroxyphenylpyruvic acid (3-HPPA) | C₉H₈O₄ | Tests the positional importance of the hydroxyl group. |
Experimental Framework: From Enzyme to Specificity Constant
The ultimate measure of substrate specificity is the specificity constant (k_cat/K_m) . This value reflects how efficiently an enzyme can catalyze a reaction at low substrate concentrations.[8] It elegantly combines the turnover rate (k_cat), which is how many substrate molecules one enzyme molecule can convert per second, with the enzyme's affinity for the substrate (K_m), where a lower K_m indicates a higher affinity.[9][10]
Our experimental workflow is designed to reliably determine this constant for DHPPA and our chosen alternatives.
Phase 1: Enzyme Preparation & Validation
Protocol: Enzyme Purification and Quantification
-
Expression: Express the recombinant enzyme (e.g., in E. coli BL21(DE3) cells) using a suitable vector like pET-21a(+).[11]
-
Purification: Use affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography (SEC) to ensure high purity and a monodispersed sample.[11]
-
Causality: SEC is crucial to remove protein aggregates, which can exhibit altered and non-uniform activity.
-
-
Purity Verification: Run the purified fractions on an SDS-PAGE gel. A single, strong band at the expected molecular weight indicates high purity.[11]
-
Quantification: Determine the precise protein concentration using a bicinchoninic acid (BCA) assay.[11] This value is absolutely critical for the later calculation of k_cat.
-
Aliquoting & Storage: Flash-freeze single-use aliquots in liquid nitrogen and store them at -80°C.
-
Causality: Repeated freeze-thaw cycles can denature the enzyme, leading to a loss of activity. Single-use aliquots ensure consistent performance between experiments.
-
Phase 2: The Core Kinetic Assay
For dioxygenases like HPPD, a spectrophotometric assay is a robust and widely used method.[12][13] We will monitor the reaction by measuring a change in absorbance over time as the substrate is consumed or the product is formed.
Protocol: Spectrophotometric Initial Velocity Assay
This protocol is designed to determine the initial reaction rate (v₀) at various substrate concentrations.
-
Reagent Preparation:
-
Reaction Buffer: Prepare a buffer optimal for your enzyme's stability and activity (e.g., 50 mM Potassium Phosphate, pH 7.5).[14]
-
Substrate Stocks: Prepare concentrated stock solutions of DHPPA and each alternative substrate in the reaction buffer.
-
-
Assay Setup (per reaction in a 96-well plate or cuvette):
-
Add Reaction Buffer to a final volume of 200 µL.
-
Add a known, fixed concentration of your purified enzyme (e.g., 5-10 µg/mL). The exact amount should be optimized to ensure a linear reaction rate for at least 60-120 seconds.
-
Add any necessary cofactors. For HPPD, this includes an iron source like (NH₄)₂Fe(SO₄)₂ and a reducing agent like sodium ascorbate.[11]
-
-
Reaction Initiation and Measurement:
-
Equilibrate the plate/cuvette at the optimal temperature (e.g., 37°C).[14]
-
Initiate the reaction by adding a specific volume of a substrate stock solution. You will run separate experiments for each substrate, and for each substrate, you will test a range of concentrations (e.g., 8-12 concentrations spanning from ~0.1 x K_m to 10 x K_m).
-
Immediately place the sample in a spectrophotometer and monitor the change in absorbance at a predetermined wavelength (e.g., the wavelength where product formation is maximal).[15] Record data every 5-10 seconds for 2-5 minutes.
-
-
Self-Validation: Essential Controls:
-
No-Enzyme Control: Reaction mixture with the highest substrate concentration but no enzyme. This ensures there is no non-enzymatic substrate degradation.
-
No-Substrate Control: Reaction mixture with enzyme but no substrate. This establishes the baseline absorbance and checks for any background reaction.
-
Phase 3: Data Analysis and Interpretation
Raw absorbance data must be converted into meaningful kinetic parameters.
Protocol: Calculating Kinetic Constants
-
Determine Initial Velocity (v₀): For each substrate concentration, plot absorbance vs. time. The initial velocity (v₀) is the slope of the initial linear portion of this curve. Convert this from Absorbance units/min to µM/min using the Beer-Lambert law (A = εcl).
-
Determine K_m and V_max: Plot v₀ versus substrate concentration [S]. Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin).[16][17]
-
Causality: While linearized plots like the Lineweaver-Burk plot exist, they can disproportionately weight data at low substrate concentrations, leading to less accurate estimates.[17] Non-linear regression is the modern standard.
-
-
Calculate k_cat (Turnover Number): Use the formula: k_cat = V_max / [E]t
-
V_max is the maximal velocity from the Michaelis-Menten fit (in µM/min).
-
[E]t is the total enzyme concentration in the assay (in µM), which you know from your accurate protein quantification in Phase 1.
-
The units of k_cat will be min⁻¹ or s⁻¹.[9]
-
-
Calculate the Specificity Constant: The final step is to calculate k_cat / K_m . This value, with units of M⁻¹s⁻¹, provides the direct measure for comparing the enzyme's efficiency with different substrates.[8]
Synthesizing the Results: The Comparison Guide
After performing these analyses for DHPPA and all alternative substrates, summarize the results in a clear, comparative table.
Table 2: Comparative Kinetic Parameters
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Relative Specificity (%) |
| This compound (DHPPA) | XX.X ± X.X | XX.X ± X.X | X.X x 10⁵ | 100 |
| 4-Hydroxyphenylpyruvic acid (HPPA) | YY.Y ± Y.Y | YY.Y ± Y.Y | Y.Y x 10⁵ | YY.Y |
| Phenylpyruvic acid (PPA) | ZZ.Z ± Z.Z | ZZ.Z ± Z.Z | Z.Z x 10³ | Z.Z |
| 3-Hydroxyphenylpyruvic acid (3-HPPA) | AA.A ± A.A | AA.A ± A.A | A.A x 10⁴ | AA.A |
| (Note: Data are hypothetical and for illustrative purposes only. Values should be reported as mean ± standard deviation from at least three independent experiments.) |
Interpretation:
-
A significantly higher k_cat/K_m for DHPPA compared to the alternatives provides strong evidence that the enzyme is highly specific for this substrate.
-
A low K_m for DHPPA indicates high affinity.
-
Minimal activity (a very low k_cat/K_m) with substrates like PPA would demonstrate the critical role of the phenyl hydroxyl groups in substrate recognition and/or catalysis.
References
- 1. This compound | High-Purity RUO [benchchem.com]
- 2. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 5. Identification of key residues determining the binding specificity of human 4-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxyphenylpyruvic acid - Wikipedia [en.wikipedia.org]
- 7. Human Metabolome Database: Showing metabocard for 4-Hydroxyphenylpyruvic acid (HMDB0000707) [hmdb.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Observing extradiol dioxygenases in action through a crystalline lens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 14. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SPECTROSCOPIC STUDIES OF THE ANAEROBIC ENZYME-SUBSTRATE COMPLEX OF CATECHOL 1,2-DIOXYGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. ucl.ac.uk [ucl.ac.uk]
A Senior Application Scientist's Guide: GC-MS vs. LC-MS for the Analysis of 3,4-Dihydroxyphenylpyruvic Acid
Introduction: The Analytical Challenge of 3,4-Dihydroxyphenylpyruvic Acid (DHPPA)
This compound (DHPPA) is a pivotal, yet often analytically challenging, intermediate in the tyrosine metabolic pathway.[1] As a 2-oxo monocarboxylic acid, its quantification in biological matrices is crucial for researchers studying inborn errors of metabolism, such as tyrosinemia, and for professionals in drug development investigating pathways related to catecholamine metabolism.[2][3][4]
The core analytical difficulty stems from DHPPA's chemical structure. It possesses a catechol group (two adjacent hydroxyl groups on a benzene ring) and a carboxylic acid moiety.[1] This makes the molecule highly polar, non-volatile, and susceptible to oxidation, presenting distinct challenges for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5]
This guide provides an in-depth, objective comparison of GC-MS and LC-MS methodologies for DHPPA analysis, grounded in established analytical principles and experimental evidence. We will explore the causality behind experimental choices, from sample preparation to data acquisition, to empower researchers to select the optimal technique for their specific objectives.
The Metabolic Context of DHPPA
Understanding DHPPA's role is key to appreciating the need for its accurate measurement. It is an intermediate in the degradation of tyrosine and is closely related to the formation of homogentisic acid.[6] Dysregulation in this pathway can lead to the accumulation of upstream metabolites, making DHPPA a potential biomarker for disease states.[3]
Caption: Simplified tyrosine metabolism pathway highlighting DHPPA.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Derivatization-Dependent Workhorse
GC-MS is a powerful technique renowned for its high chromatographic resolution and robust, standardized electron ionization (EI) libraries. However, its primary requirement is that analytes must be volatile and thermally stable. DHPPA, in its native form, fails on both counts. Therefore, chemical derivatization is not merely an option but a mandatory prerequisite for GC-MS analysis.[7]
The Principle of Derivatization
Derivatization is a chemical reaction that transforms the analyte into a less polar, more volatile, and more thermally stable compound.[7] For DHPPA, this involves capping the active hydrogens on the two phenolic hydroxyl groups and the carboxylic acid group with nonpolar moieties.
The most common approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively.[7][8]
Experimental Workflow: GC-MS
The journey from a biological sample to a quantifiable result is a multi-step process demanding precision and care, particularly regarding the exclusion of moisture, which can compromise derivatization reagents and derivatives.[7]
Caption: The mandatory multi-step workflow for GC-MS analysis of DHPPA.
Protocol: GC-MS Analysis of DHPPA (Illustrative)
-
Sample Extraction:
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled DHPPA).
-
Precipitate proteins with 400 µL of cold acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to complete dryness under a stream of nitrogen. This step is critical to remove all water.
-
-
Derivatization:
-
To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine (as a catalyst and solvent).
-
Cap the vial tightly and heat at 70°C for 60 minutes.[9] The reaction must be performed in an anhydrous environment.
-
-
GC-MS Analysis:
-
Injector: 1 µL injected in splitless mode at 250°C.
-
Column: A low-polarity column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Acquire data in either full scan mode (for qualitative analysis) or Selected Ion Monitoring (SIM) mode (for quantitative analysis) for higher sensitivity.
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - The Direct Approach
LC-MS/MS has become the predominant platform for quantitative bioanalysis of polar and non-volatile molecules. Its major advantage for DHPPA analysis is the elimination of the derivatization step. The analysis is performed in the liquid phase, which is perfectly suited to DHPPA's native chemical properties.
The Principle of Direct Analysis
Using reversed-phase liquid chromatography, DHPPA is separated from other matrix components on a C18 column.[10] The column effluent is directed into the mass spectrometer, where electrospray ionization (ESI) generates gas-phase ions directly from the liquid stream. ESI is a "soft" ionization technique that typically preserves the molecular ion, which is ideal for quantitative analysis. Given DHPPA's acidic nature, it is best analyzed in negative ion mode ([M-H]⁻).[10][11]
Experimental Workflow: LC-MS/MS
The LC-MS/MS workflow is significantly more streamlined, leading to higher sample throughput and reduced potential for sample preparation errors.
Caption: The streamlined and direct workflow for LC-MS/MS analysis of DHPPA.
Protocol: LC-MS/MS Analysis of DHPPA (Illustrative)
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., stable isotope-labeled DHPPA).
-
Add 300 µL of cold methanol containing 0.1% formic acid to precipitate proteins and stabilize the catechol structure.[10]
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection. This "crash and shoot" method is rapid and effective.[11]
-
-
LC-MS/MS Analysis:
-
LC System: UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient would run from 5% B to 95% B over 5-7 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Detection: Multiple Reaction Monitoring (MRM). A precursor ion ([M-H]⁻) for DHPPA would be selected in the first quadrupole, fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole for highly specific quantification.[12]
-
Head-to-Head Performance Comparison
| Feature | GC-MS | LC-MS/MS | Rationale & Expert Insight |
| Sample Preparation | Complex, multi-step | Simple, rapid | Winner: LC-MS/MS. The elimination of the mandatory, moisture-sensitive derivatization step makes the LC-MS workflow faster, more robust, and easier to automate.[11][12] |
| Derivatization Required | Yes (Mandatory) | No | Winner: LC-MS/MS. Derivatization introduces potential sources of error, including incomplete reactions and derivative instability, which are completely avoided with LC-MS.[7] |
| Throughput | Lower | Higher | Winner: LC-MS/MS. Streamlined sample preparation combined with typical LC run times of <10 minutes allows for significantly higher sample throughput. |
| Sensitivity | Good to Excellent | Excellent | Draw. Both techniques, when optimized and using appropriate acquisition modes (SIM for GC-MS, MRM for LC-MS/MS), can achieve excellent sensitivity, often in the low ng/mL or pg/mL range.[8][13] |
| Selectivity | Good | Excellent | Winner: LC-MS/MS. While GC-MS with SIM is selective, the specificity of MRM transitions in tandem mass spectrometry is generally superior, providing greater confidence in analyte identification in complex matrices.[10][12] |
| Key Challenge | Derivatization variability | Matrix effects (ion suppression) | For GC-MS, ensuring complete and reproducible derivatization is the primary hurdle. For LC-MS, co-eluting matrix components can interfere with the ionization process, suppressing or enhancing the analyte signal. This must be addressed with good chromatography and the use of a stable isotope-labeled internal standard.[13] |
| Robustness | Moderate | High | Winner: LC-MS/MS. The direct injection of cleaner, precipitated samples in LC-MS often leads to better long-term instrument stability compared to injecting derivatization reagents and byproducts onto a GC column. |
Conclusion and Recommendation
For the targeted quantitative analysis of this compound in biological matrices, LC-MS/MS is the unequivocally superior methodology. Its ability to analyze DHPPA in its native form eliminates the cumbersome, error-prone, and time-consuming derivatization step required for GC-MS. This results in a simpler, faster, more robust, and higher-throughput workflow that is better suited for the demands of both clinical research and drug development laboratories. The high selectivity of MRM detection provides an additional layer of analytical confidence.
GC-MS remains a powerful tool and may be considered if it is the only platform available or as part of a broader metabolomics study where a universal derivatization protocol is used to analyze a wide range of metabolite classes simultaneously. However, for dedicated DHPPA quantification, the advantages of the LC-MS/MS approach are overwhelming. The choice of a stable, isotope-labeled internal standard is critical for both techniques to ensure the highest accuracy and precision by correcting for sample preparation variability and, in the case of LC-MS, matrix effects.
References
- 1. This compound | High-Purity RUO [benchchem.com]
- 2. Transamination and other metabolic pathways of this compound in rats when simultaneously administered with L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxyphenylpyruvic Acid | Rupa Health [rupahealth.com]
- 4. This compound (CHEBI:19891) [ebi.ac.uk]
- 5. Determination of 3,4-dihydroxyphenyl glycol in plasma by gas chromatography-mass spectrometry and high-performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxyphenylpyruvic acid - Wikipedia [en.wikipedia.org]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. Determination of p-hydroxyphenylpyruvate, p-hydroxyphenyllactate and tyrosine in normal human plasma by gas chromatography-mass spectrometry isotope-dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 13. researchgate.net [researchgate.net]
The Gold Standard for Bioanalysis: A Comparative Guide to Using Deuterium-Labeled DHPPA as an Internal Standard in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis by mass spectrometry, the pursuit of accuracy and precision is paramount. The choice of an internal standard is a critical decision that profoundly influences data integrity. This guide provides an in-depth evaluation of deuterium-labeled 3,4-dihydroxyphenylpropionic acid (d-DHPPA) as an internal standard, comparing its performance with a common alternative, a structural analog, supported by established analytical principles and illustrative experimental data.
The Imperative for an Internal Standard in Mass Spectrometry
Quantitative analysis of small molecules like DHPPA, a significant metabolite of dietary polyphenols, in complex biological matrices such as plasma or urine is fraught with challenges.[1][2] Variations in sample preparation, instrument response, and matrix effects can all introduce significant error, compromising the reliability of the results.[3] An internal standard (IS) is a compound with a known concentration added to every sample, calibrator, and quality control sample to normalize for these variations.[4] An ideal IS should mimic the physicochemical behavior of the analyte throughout the entire analytical process, from extraction to detection.[5]
Why Stable Isotope-Labeled Internal Standards Reign Supreme
The "gold standard" for internal standards in mass spectrometry is a stable isotope-labeled (SIL) version of the analyte.[6] In a SIL-IS, one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., ²H or deuterium, ¹³C, ¹⁵N). This subtle mass change allows the mass spectrometer to differentiate the IS from the analyte, while their chemical and physical properties remain virtually identical.[6] This near-perfect analogy is the cornerstone of its superior ability to compensate for analytical variability.[7][8]
Deuterium-labeled internal standards, like d-DHPPA, are frequently employed due to their cost-effectiveness and the relative ease of synthesis.[9][10] They co-elute with the analyte, experiencing the same degree of ion suppression or enhancement caused by the sample matrix, thus providing the most accurate correction.[7]
References
- 1. Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857) - FooDB [foodb.ca]
- 2. Dihydroxyphenylpropionic Acid (DHPPA) - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. jocpr.com [jocpr.com]
- 10. Concise synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone as an analytical tool - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Aftermath: A Senior Scientist's Guide to the Proper Disposal of 3,4-Dihydroxyphenylpyruvic Acid
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final chapter, its proper disposal, is a critical responsibility that safeguards both laboratory personnel and the environment. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 3,4-Dihydroxyphenylpyruvic acid (DHPPA), moving beyond mere procedural lists to explain the rationale behind each step. Our commitment is to empower you with the knowledge to manage your chemical waste with the highest degree of safety and scientific integrity.
Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is paramount. According to its Safety Data Sheet (SDS), DHPPA is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).
Core Safety Mandates:
-
Engineering Controls: All manipulations of DHPPA, especially in its solid form, should be performed in a certified chemical fume hood to minimize the risk of inhalation.[3]
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, nitrile gloves, and chemical splash goggles. A face shield is recommended when handling larger quantities or preparing solutions.[3][4]
Strategic Disposal Planning: A Decision-Based Workflow
The appropriate disposal route for this compound is contingent on its physical state (solid or in solution) and the quantity of waste. The following decision tree provides a visual guide to navigate the disposal process logically and safely.
Caption: Disposal decision workflow for this compound.
Experimental Protocols for Disposal
The following detailed protocols are provided for the key disposal pathways identified in the decision workflow.
Protocol 1: Disposal of Solid this compound
Solid DHPPA waste, including residual amounts in original containers and contaminated materials like weighing paper, must be treated as hazardous chemical waste.
Methodology:
-
Segregation: Ensure that solid DHPPA waste is not mixed with other waste streams.[5]
-
Containerization: Place the solid waste into a clearly labeled, sealable, and chemically compatible hazardous waste container. The original container can be used if it is in good condition.[6] The label must include "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[7]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
Protocol 2: Neutralization and Disposal of Aqueous Solutions of this compound
For dilute aqueous solutions of DHPPA, neutralization to a safe pH range may permit disposal via the sanitary sewer, contingent on local regulations. This is a cost-effective and environmentally sound approach for managing this waste stream.
Causality: this compound is a weak organic acid. Neutralization involves reacting the acid with a base to form a salt and water, rendering it less corrosive and environmentally benign.
Methodology:
-
Dilution: If the concentration of the DHPPA solution is high, dilute it with water to less than 5% (w/v) in a large, appropriate container (e.g., a polyethylene bucket). Always add acid to water, never the other way around, to avoid splashing and excessive heat generation.[5]
-
Cooling: Place the container in an ice bath to dissipate any heat generated during neutralization.
-
Neutralization: While stirring gently, slowly add a dilute basic solution, such as 1 M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃).
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH indicator strips. The target pH range for disposal is typically between 6.0 and 8.0, but you must confirm the acceptable range with your local wastewater authority.[8]
-
Disposal: Once the pH is within the acceptable range, the neutralized solution can be poured down the sanitary sewer, followed by flushing with a copious amount of water (at least 20 parts water to 1 part neutralized solution).[5][9]
Protocol 3: Disposal of this compound in Organic Solvents
Solutions of DHPPA in organic solvents must be disposed of as hazardous chemical waste.
Methodology:
-
Segregation: Do not mix DHPPA in organic solvent with aqueous or other incompatible waste streams. Specifically, keep halogenated and non-halogenated solvent waste separate.[10]
-
Containerization: Collect the solution in a properly labeled hazardous waste container that is compatible with the organic solvent used. The label must clearly state "Hazardous Waste," the full chemical name "this compound," and the name and approximate concentration of the solvent.[5]
-
Storage: Store the sealed container in a designated satellite accumulation area, within secondary containment, and away from sources of ignition.[6]
-
Pickup: Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[5]
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Hazard Classification | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [1][2] |
| Personal Protective Equipment | Lab coat, nitrile gloves, chemical splash goggles | [3][4] |
| Acceptable pH for Sewer Disposal | 6.0 - 8.0 (verify with local regulations) | [8] |
| Water Flush Ratio for Sewer Disposal | 20 parts water to 1 part neutralized solution | [5][9] |
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sfasu.edu [sfasu.edu]
- 3. coral.washington.edu [coral.washington.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. saltworkstech.com [saltworkstech.com]
- 8. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 9. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 10. essex.ac.uk [essex.ac.uk]
Personal protective equipment for handling 3,4-Dihydroxyphenylpyruvic acid
Understanding the Hazard Profile of 3,4-Dihydroxyphenylpyruvic Acid
This compound is an intermediate in the metabolism of phenylalanine and a substrate for 4-hydroxyphenylpyruvic acid dioxygenase[1][2]. While its toxicological properties have not been exhaustively investigated, the available Safety Data Sheets (SDS) consistently classify it as a hazardous substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation[3][4][5]. Therefore, implementing stringent safety protocols is paramount to minimize exposure risks.
Hazard Classification Summary:
| Hazard Classification | GHS Hazard Statement | Key Considerations |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Prolonged or repeated contact may lead to dermatitis[3][5]. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Direct contact can cause significant eye damage[3][4][6]. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract[3][7]. |
It is important to note that no specific occupational exposure limits (OELs) have been established for this compound by major regulatory bodies such as OSHA[8][9][10]. In the absence of defined limits, a conservative approach to handling, focusing on minimizing all routes of exposure, is the most prudent course of action.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for safely handling this compound. The following recommendations are based on a comprehensive risk assessment derived from available safety data.
Recommended PPE for Handling this compound:
| PPE Category | Item | Specification and Rationale |
| Eye and Face Protection | Safety Goggles | Must be chemical splash-resistant and tight-sealing to prevent any contact with the eyes[10][11]. A face shield should be worn in conjunction with goggles if there is a significant risk of splashing[12]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for protection against incidental contact. Always inspect gloves for any signs of degradation or puncture before use. Employ proper glove removal technique to avoid skin contamination[3][13]. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect against skin contact[11]. For tasks with a higher risk of contamination, consider impervious clothing[10]. |
| Respiratory Protection | NIOSH/MSHA-Approved Respirator | Not typically required when handling small quantities in a well-ventilated area, such as a chemical fume hood[11]. However, if dust is generated and cannot be controlled at the source, a respirator is necessary to prevent respiratory irritation[3][5]. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Step 1: Preparation and Engineering Controls
-
Ventilation: All work with this compound, particularly when handling the solid form, should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure[4][11].
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order before beginning any work[7][10].
Step 2: Donning PPE
-
Put on all required PPE as outlined in the table above. The order of donning should be planned to prevent contamination.
Step 3: Handling and Use
-
Avoid Dust Formation: When handling the solid material, use techniques that minimize the generation of dust. Avoid dry sweeping of any spills[5].
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[3][7]. Do not eat, drink, or smoke in the laboratory.
Step 4: Doffing PPE
-
Remove PPE in a manner that prevents cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and informed response is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes[4][7]. Seek medical attention if irritation persists[4].
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes, holding the eyelids open[3][7]. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist[3].
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing[4][7]. If the person feels unwell, call a poison center or doctor[3].
-
Spill Cleanup: For small spills, and while wearing appropriate PPE, carefully sweep up the solid material to avoid generating dust and place it into a suitable, labeled container for disposal[7][14]. The spill area should then be decontaminated. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department[14].
Disposal Plan: Responsible Waste Management
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste in accordance with institutional, local, and national regulations[4][14].
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not dispose of this compound down the drain or in the regular trash[14]. All solid waste, including contaminated gloves, weigh papers, and absorbent materials from spill cleanups, must be collected in a designated hazardous waste container[14].
-
Containerization and Labeling: Use a container that is in good condition, compatible with the chemical, and has a secure lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[14]. All components of a mixture should be listed with their approximate percentages[14].
-
Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area until it is collected by trained waste management personnel[14].
-
Pickup and Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste[14].
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. epa.gov [epa.gov]
- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
